D-Galactose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015860 | |
| Record name | D-Galactopyranose | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10257-28-0, 59-23-4 | |
| Record name | D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Galactopyranose | |
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| Record name | D-Galactose | |
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| Record name | D-Galactopyranose | |
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| Record name | Galactose | |
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Foundational & Exploratory
The Core Biochemical Properties of D-Galactose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose, a C-4 epimer of glucose, is a naturally occurring aldohexose that serves as a vital monosaccharide in various biological processes.[1][2] It is a fundamental energy source and an essential structural component of glycolipids and glycoproteins, playing a crucial role in cellular recognition, signaling, and immune responses.[3] This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on its metabolic pathways, key quantitative data, and detailed experimental protocols for its analysis, tailored for professionals in research and drug development.
Physicochemical Properties of this compound
This compound is a white, crystalline solid with a sweet taste, though it is about 65% as sweet as sucrose.[2][4][5] It is highly soluble in water and exists in both open-chain and cyclic forms, with the cyclic pyranose form being predominant in aqueous solutions.[2][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [6][7][8] |
| Molar Mass | 180.16 g/mol | [5][6][7][8] |
| Melting Point | 168-170 °C | [2][9][10] |
| Solubility in Water | 650 g/L at 20 °C | [1][9] |
| IUPAC Name | (2R,3S,4S,5R,6)-2,3,4,5,6-Pentahydroxyhexanal | [4] |
| CAS Number | 59-23-4 | [1][6] |
Metabolic Pathways Involving this compound
The primary metabolic pathway for this compound catabolism in most organisms is the Leloir pathway, which converts this compound into glucose-1-phosphate, an intermediate of glycolysis.[11] Defects in the enzymes of this pathway lead to the genetic disorder galactosemia.[12]
The Leloir Pathway
The Leloir pathway consists of four key enzymatic steps:
-
Mutarotation: β-D-galactose is converted to its active form, α-D-galactose, by the enzyme galactose mutarotase (GALM).[11][13][14]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate, consuming one molecule of ATP.[11][12][13]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose by transferring a UMP group from UDP-glucose.[11][12][13]
-
Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, which can then be used in another round of the pathway.[11][12][13] The resulting glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase and can enter glycolysis.[11]
Alternative Metabolic Fates and Signaling Roles
In addition to the Leloir pathway, this compound can be metabolized through alternative routes such as the De Ley-Doudoroff pathway in some bacteria.[15] In mammals, high concentrations of this compound can be reduced to galactitol by aldose reductase, a process implicated in the pathogenesis of cataracts in individuals with galactosemia.
Furthermore, chronic exposure to high levels of this compound has been extensively used in research as a model for inducing accelerated aging (senescence) in various organisms. This is attributed to the accumulation of advanced glycation end-products (AGEs) and the induction of oxidative stress, which can activate signaling pathways related to inflammation and apoptosis, such as the Nrf2 and NAD+/Sirt1 pathways.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial in various research and clinical settings. Below are detailed methodologies for two common analytical techniques.
Enzymatic Assay for this compound Quantification
This protocol is based on the oxidation of this compound by galactose oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then measured in a coupled reaction with horseradish peroxidase (HRP) and a suitable chromogen.
Materials:
-
Galactose Oxidase (GOD)
-
Horseradish Peroxidase (HRP)
-
Colorimetric Substrate (e.g., o-tolidine or ABTS)
-
This compound standard solution
-
Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 6.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards ranging from 0 to 100 µg/mL in the assay buffer.
-
Sample Preparation: Clarify biological samples (e.g., serum, cell lysates) by centrifugation or filtration. Deproteinization using Carrez reagents may be necessary for complex matrices like milk or food samples.[1][13] Dilute the samples in assay buffer to ensure the galactose concentration falls within the range of the standard curve.
-
Reaction Setup: In a 96-well microplate, add 20 µL of each standard or sample in duplicate.
-
Add 25 µL of HRP solution to each well.
-
Add 25 µL of the substrate solution to each well.
-
Initiate Reaction: Add 25 µL of the GOD solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 560 nm for the product of the reaction with a specific colorless substrate, or 425 nm for o-tolidine).[9]
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance values to the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and sensitivity for the separation and quantification of this compound, especially in complex mixtures.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Carbohydrate analysis column (e.g., Aminex HPX-87H) or an amide-based column (e.g., XBridge BEH Amide).
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 85:15 v/v).[12] For Aminex columns, dilute sulfuric acid (e.g., 5 mM) is often used.
Procedure:
-
Standard Preparation: Prepare this compound standards in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL.
-
Sample Preparation:
-
For liquid samples like milk, precipitate proteins using an equal volume of isopropanol or Carrez reagents, centrifuge, and filter the supernatant through a 0.45 µm filter.[4]
-
For solid samples, perform an aqueous extraction, followed by protein precipitation and filtration.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.
Conclusion
This compound is a monosaccharide of significant biochemical importance, with a well-defined metabolic pathway and diverse physiological roles. Its involvement in both energy metabolism and as a structural component underscores its relevance in health and disease. The detailed experimental protocols provided in this guide offer robust methods for the accurate quantification of this compound, which is essential for advancing research in areas such as metabolic disorders, aging, and drug development. A thorough understanding of the biochemical properties of this compound is fundamental for scientists and researchers working to unravel its complex roles in biological systems.
References
- 1. gea.com [gea.com]
- 2. Determination of Lactose, Glucose and Galactose Contents in Fermented Milk by HPLC [spkx.net.cn]
- 3. agilent.com [agilent.com]
- 4. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 5. publicationslist.org [publicationslist.org]
- 6. researchgate.net [researchgate.net]
- 7. Galactose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. libios.fr [libios.fr]
- 12. A simple and direct ionic chromatography method to monitor galactose oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. food.r-biopharm.com [food.r-biopharm.com]
- 15. arborassays.com [arborassays.com]
D-Galactose Metabolism: A Technical Guide to Cellular Energy Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in cellular energy metabolism and various biosynthetic processes. Primarily derived from the hydrolysis of lactose, a disaccharide abundant in dairy products, galactose is efficiently converted into glucose-6-phosphate, a central intermediate in energy production. This conversion is predominantly accomplished through the highly conserved Leloir pathway. Disruptions in this pathway, often due to genetic mutations, lead to the inherited metabolic disorder galactosemia, highlighting the critical importance of understanding this compound metabolism. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, detailed experimental protocols for key enzymatic assays, and a summary of quantitative data to support research and drug development endeavors.
The Core of this compound Metabolism: The Leloir Pathway
The Leloir pathway is the principal route for the catabolism of this compound, converting it into the readily metabolizable glucose-1-phosphate.[1][2] This pathway consists of four key enzymatic steps.
First, β-D-galactose is converted to its α-anomer by galactose mutarotase (GALM), as α-D-galactose is the active form for the subsequent enzymatic reaction.[1] Next, galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, utilizing ATP to form galactose-1-phosphate (Gal-1-P).[1][2] This step is irreversible and represents a key commitment of galactose to metabolism.[3] The third and central enzyme of the pathway, galactose-1-phosphate uridylyltransferase (GALT), catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][2] Finally, UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction and providing UDP-galactose for various biosynthetic processes, such as the synthesis of glycoproteins and glycolipids.[1][3] The glucose-1-phosphate produced can then be isomerized to glucose-6-phosphate by phosphoglucomutase, thereby entering glycolysis.[1]
Quantitative Aspects of this compound Metabolism
The efficiency of the Leloir pathway is reflected in the kinetic parameters of its constituent enzymes. Below is a summary of available quantitative data.
| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg protein) | Organism/Tissue | Reference(s) |
| Galactokinase (GALK) | α-D-Galactose | 0.05 - 0.5 | Variable | Human Erythrocytes | [4] |
| ATP | 0.1 - 0.4 | ||||
| Galactose-1-Phosphate | Galactose-1-Phosphate | 0.38 | Human Erythrocytes | [5] | |
| Uridylyltransferase (GALT) | UDP-Glucose | 0.071 | 23.8 (µmol/gHgb/h) | Human Erythrocytes | [5] |
| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose | ~0.1 | Variable | Human | [6] |
| UDP-Glucose | ~0.05 |
Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway.
Alternative Pathways of this compound Metabolism
While the Leloir pathway is the primary route for galactose catabolism, several alternative pathways exist, which become particularly significant in the context of Leloir pathway enzyme deficiencies.[7][8]
-
The Polyol Pathway (Galactitol Formation): In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol.[7][8] Galactitol is a sugar alcohol that can accumulate in tissues, particularly the lens of the eye, leading to osmotic stress and cataract formation, a classic symptom of galactosemia.[8]
-
Oxidation to Galactonate: Galactose can be oxidized to galactonate.[7][8] This pathway involves the action of galactose dehydrogenase. Galactonate can then be further metabolized.
-
The De Ley-Doudoroff Pathway: This pathway, primarily found in some bacteria, provides an alternative route for galactose metabolism that bypasses the Leloir pathway. It involves the oxidation of galactose to D-galactono-1,4-lactone, followed by a series of reactions to yield pyruvate and glyceraldehyde-3-phosphate.
Galactosemia: Genetic and Biochemical Consequences
Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose.[9][10] The most common and severe form, classic galactosemia, is caused by a deficiency in the GALT enzyme.[9][11] Deficiencies in GALK (Type II galactosemia) and GALE (Type III galactosemia) also occur but are generally associated with milder symptoms.[9]
The biochemical hallmark of classic galactosemia is the accumulation of galactose-1-phosphate and galactose in blood and tissues.[11][12] The accumulation of galactose-1-phosphate is particularly toxic and is implicated in the severe long-term complications of the disease, including liver dysfunction, cataracts, and neurological damage.[12] The elevated galactose levels also lead to increased flux through the alternative metabolic pathways, resulting in the accumulation of galactitol and galactonate.[8]
| Galactosemia Type | Deficient Enzyme | Accumulated Metabolite(s) | Key Clinical Manifestations | Reference(s) |
| Type I (Classic) | Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate, Galactose | Failure to thrive, liver disease, cataracts, sepsis, developmental delay, ovarian failure | [9][10][11] |
| Type II | Galactokinase (GALK) | Galactose, Galactitol | Cataracts | [9] |
| Type III | UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose, Galactose-1-Phosphate | Varies from asymptomatic to severe, similar to classic galactosemia | [9] |
Table 2: Types of Galactosemia and their Biochemical and Clinical Features.
Experimental Protocols for Key Enzyme Assays
Accurate measurement of the activity of the Leloir pathway enzymes is crucial for the diagnosis of galactosemia and for research into galactose metabolism.
Galactokinase (GALK) Assay
Principle: A coupled spectrophotometric assay is commonly used to measure GALK activity. The production of ADP in the GALK-catalyzed reaction is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the GALK activity.[1][13]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), MgCl₂, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.[13]
-
Sample Preparation: Prepare a hemolysate from red blood cells or a lysate from other tissues.
-
Assay Procedure:
-
Add the sample to the reaction mixture and incubate at 37°C.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[1]
-
-
Calculation: Calculate the GALK activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Galactose-1-Phosphate Uridylyltransferase (GALT) Assay
Principle: A common method for GALT activity measurement is a fluorometric assay, often referred to as the Beutler test. This is a coupled enzyme assay where the glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The fluorescence of the generated NADPH is measured and is proportional to the GALT activity.[2][9][14]
Methodology:
-
Sample Preparation: Dried blood spots are typically used for newborn screening. For other applications, cell or tissue lysates can be used.[2][14]
-
Reaction Mixture: The reaction mixture contains UDP-glucose, galactose-1-phosphate, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer.[14]
-
Assay Procedure:
-
Elute the enzyme from the dried blood spot or add the lysate to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) using a fluorometer.[2][9]
-
-
Calculation: GALT activity is determined by comparing the fluorescence of the sample to that of standards with known enzyme activity.
UDP-Galactose 4'-Epimerase (GALE) Assay
Principle: GALE activity can be determined using a coupled spectrophotometric assay. The conversion of UDP-galactose to UDP-glucose is coupled to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase. The formation of NADH is monitored by the increase in absorbance at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., glycine, pH 8.7), NAD+, and UDP-glucose dehydrogenase.[11]
-
Sample Preparation: Prepare a lysate from cells or tissues.
-
Assay Procedure:
-
Add the sample to the reaction mixture and pre-incubate to allow for the removal of any contaminating UDP-glucose.
-
Initiate the reaction by adding UDP-galactose.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation: Calculate GALE activity based on the rate of NADH formation.
Conclusion
A thorough understanding of this compound metabolism, centered on the Leloir pathway, is fundamental for both basic research and clinical applications. This guide has provided a detailed overview of the metabolic pathways, the quantitative aspects of key enzymatic reactions, the pathophysiology of galactosemia, and practical experimental protocols. For researchers and drug development professionals, this knowledge is essential for designing novel therapeutic strategies for galactosemia and for understanding the broader implications of galactose metabolism in cellular health and disease. The provided diagrams and data tables serve as a quick reference for these complex processes, facilitating further investigation and innovation in this critical area of metabolic research.
References
- 1. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GALT - Overview: Galactose-1-Phosphate Uridyltransferase, Blood [mayocliniclabs.com]
- 4. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Neonatal GAL-T Screening Fluo | Galactosemia Diagnosis [lacar-mdx.com]
- 7. Galactokinase – Supra-Regional Assay Service [sas-centre.org]
- 8. Quantitative Beutler test for newborn mass screening of galactosemia using a fluorometric microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 10. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemical Nuances of D-Galactose and D-Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactose and D-Glucose, both aldohexose monosaccharides, share the same molecular formula (C6H12O6) and a high degree of structural similarity. However, a subtle yet critical difference in their stereochemistry—the orientation of a single hydroxyl group at the fourth carbon atom—gives rise to distinct physicochemical properties and metabolic fates. This technical guide provides an in-depth exploration of the structural disparities between these two epimers, detailing their open-chain and cyclic conformations, comparative physicochemical properties, and the experimental methodologies employed for their differentiation. Understanding these nuances is paramount for researchers in glycobiology, pharmacology, and drug development, as these differences can profoundly impact molecular recognition, enzymatic specificity, and the design of targeted therapeutics.
The Core Structural Distinction: C4 Epimers
The fundamental structural difference between D-Glucose and this compound lies in their classification as C4 epimers.[1][2] Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[2][3][4] In the context of these two aldohexoses, the sole point of stereochemical divergence is the orientation of the hydroxyl (-OH) group at the fourth carbon atom (C4) in their six-carbon chain.[1][5][6][7]
In the Fischer projection of D-Glucose, the -OH group on C4 is positioned on the right side.[1] Conversely, in this compound, the -OH group on C4 is oriented to the left.[1] This seemingly minor alteration has significant implications for the three-dimensional structure and, consequently, the biological activity of these sugars. Both are classified as D-sugars because the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right in the Fischer projection.[1]
Conformational Isomerism: Ring Structures
In aqueous solutions, monosaccharides predominantly exist as cyclic hemiacetals rather than their open-chain aldehyde forms.[2][8] This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5, forming a six-membered pyranose ring.[2][9] This process introduces a new chiral center at C1, known as the anomeric carbon, leading to the formation of two anomers: α and β.[2][9] The distinction between these anomers is the orientation of the hydroxyl group at the anomeric carbon.
The epimeric difference at C4 between D-Glucose and this compound is preserved in their cyclic forms and influences the stability of their chair conformations.
Haworth Projections
Haworth projections provide a two-dimensional representation of the cyclic structures of monosaccharides. In these projections:
-
For D-sugars, the -CH2OH group (C6) is drawn pointing upwards.[10]
-
Hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, while those on the left are drawn pointing up.[9][10]
The key difference is evident at the C4 position. In α-D-Glucopyranose, the -OH group at C4 is in the down position, whereas in α-D-Galactopyranose, it is in the up position.
Chair Conformations
The six-membered pyranose ring is not planar and adopts a more stable, strain-free chair conformation.[11] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents like hydroxyl groups due to reduced steric hindrance.
-
β-D-Glucopyranose: This is the most stable aldohexose because all of its bulky substituents (-OH and -CH2OH groups) can occupy the more stable equatorial positions.[12]
-
β-D-Galactopyranose: Due to the epimeric nature at C4, the hydroxyl group at this position is forced into an axial position in the most stable chair conformation. This axial -OH group introduces steric strain, making galactose inherently less stable than glucose.[13]
Physicochemical Properties: A Comparative Analysis
The stereochemical variance between D-Glucose and this compound directly influences their physical and chemical properties.
| Property | D-Glucose | This compound |
| Molar Mass | 180.16 g/mol [14] | 180.156 g/mol [14] |
| Melting Point | 146 °C[14] | 167 °C[14] |
| Solubility in Water | Soluble[14] | 680 g/L[14] |
| Stability | More stable[6][13] | Less stable[6][13] |
| Taste | Sweeter[6] | Less sweet[6] |
Experimental Protocols for Differentiation
Several analytical techniques can be employed to distinguish between D-Glucose and this compound, exploiting their structural and chemical differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. The difference in the stereochemistry at C4 between glucose and galactose leads to distinct NMR spectra.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the monosaccharide in a suitable deuterated solvent, such as deuterium oxide (D2O).
-
Data Acquisition: Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Spectral Analysis: The key to differentiation lies in the coupling constants (J-couplings) between adjacent protons, particularly H3-H4 and H4-H5.[15]
-
In D-Glucose , the H3, H4, and H5 protons are in an anti-periplanar arrangement, resulting in large coupling constants.[15]
-
In This compound , the configuration at C4 leads to a syn arrangement between the neighboring hydrogens, resulting in smaller H3-H4 and H4-H5 coupling constants.[15]
-
Even with overlapping signals, advanced computational spectral analysis can accurately extract these coupling constants to definitively identify the monosaccharide.[15]
-
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional atomic structure of a molecule in its crystalline state.
Methodology:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the sugar.[16][17] This involves preparing a supersaturated solution of the monosaccharide and allowing it to slowly evaporate or cool.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[16][17] The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections).[17] The intensities and positions of these reflections are recorded by a detector.[17]
-
Structure Solution and Refinement: The diffraction data is processed using Fourier transforms to generate an electron density map of the crystal.[16] This map is then used to build and refine a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms and confirming the stereochemistry at each chiral center.[16]
Enzymatic Assays
The high specificity of enzymes can be harnessed to differentiate between D-Glucose and this compound. The glucose oxidase-peroxidase (GOx-POD) assay is a common method for quantifying glucose.
Methodology:
-
Principle: The enzyme glucose oxidase (GOx) specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[18] The H₂O₂ produced then reacts with a chromogenic substrate in the presence of peroxidase (POD) to produce a colored product, the absorbance of which is proportional to the initial glucose concentration.[18][19]
-
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., sodium acetate, pH 5.1), the chromogenic substrate (e.g., o-dianisidine), and peroxidase.[18]
-
Add the sample containing the unknown sugar.
-
Initiate the reaction by adding glucose oxidase.
-
Measure the change in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.[18]
-
-
Differentiation:
-
GOx is highly specific for D-glucose.[19] While some studies show minor interference from very high concentrations of galactose, the reaction rate is significantly lower.[19][20]
-
A strong colorimetric response is indicative of the presence of D-Glucose. A negligible or very weak response suggests the presence of this compound or another non-glucose sugar.
-
For quantitative analysis of galactose, specific enzymes like galactose oxidase or galactose dehydrogenase are used in similar coupled assay principles.
-
Visualizing Structural and Metabolic Differences
Chemical Structures
Caption: Fischer projections and chair conformations of D-Glucose and this compound.
Leloir Pathway for Galactose Metabolism
The structural difference between glucose and galactose necessitates a specific metabolic pathway, the Leloir pathway, to convert galactose into a form that can enter glycolysis.
Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.
Conclusion
The distinction between this compound and D-Glucose is a quintessential example in stereochemistry where a single chiral center dictates profound differences in molecular properties and biological function. For professionals in research and drug development, a thorough understanding of this C4 epimerism is crucial. It influences everything from the design of carbohydrate-based drugs and vaccines to the interpretation of metabolic studies and the development of diagnostic assays. The methodologies outlined herein provide a robust framework for the accurate identification and characterization of these fundamental monosaccharides, underpinning further advancements in glycobiology and therapeutic innovation.
References
- 1. What is the difference between this compound and D-glucose_Chemicalbook [chemicalbook.com]
- 2. brainkart.com [brainkart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. What are the differences between glucose and galactose? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. youtube.com [youtube.com]
- 13. Galactose - Wikipedia [en.wikipedia.org]
- 14. brainkart.com [brainkart.com]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. journaljammr.com [journaljammr.com]
D-Galactose as a precursor for glycoprotein and glycolipid biosynthesis.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide that serves as a fundamental building block for the biosynthesis of glycoproteins and glycolipids. Its efficient conversion into an activated form, uridine diphosphate galactose (UDP-galactose), via the highly conserved Leloir pathway, is paramount for subsequent incorporation into a diverse array of complex glycoconjugates. These macromolecules play essential roles in a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses. Consequently, a thorough understanding of this compound metabolism and its downstream applications is vital for researchers in glycobiology and professionals in drug development targeting glycosylation pathways. This technical guide provides a comprehensive overview of the core metabolic pathways, presents quantitative data on enzyme kinetics, details key experimental protocols, and offers visual representations of the biochemical and experimental workflows.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is one of the most common and complex post-translational modifications. The resulting glycoproteins and glycolipids are integral components of cell membranes and secreted proteins, mediating a wide range of biological functions. This compound is a key constituent of many of these glycans, and its availability and metabolic processing directly impact the structure and function of these important biomolecules.
The primary route for the utilization of this compound is the Leloir pathway, a sequence of four enzymatic reactions that converts this compound into UDP-glucose.[1][2] The intermediate of this pathway, UDP-galactose, is the direct donor for galactosyltransferases, the enzymes responsible for incorporating galactose into growing oligosaccharide chains of glycoproteins and glycolipids.[3] This guide will delve into the intricacies of this metabolic route, the enzymes that govern it, and the experimental methodologies used to study these processes.
The Leloir Pathway: Metabolism of this compound
The catabolism of this compound is primarily accomplished through the Leloir pathway, named after its discoverer, Luis Federico Leloir.[2] This pathway ensures the conversion of this compound into glucose-1-phosphate, which can then enter mainstream glucose metabolism, or more importantly for this guide, generates the activated sugar nucleotide UDP-galactose required for glycosylation.
The key enzymatic steps of the Leloir pathway are as follows:
-
Mutarotation: The pathway begins with the conversion of β-D-galactose to its α-D-anomer by galactose mutarotase (GALM) , as the subsequent enzyme is specific for the α-form.[2]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, utilizing ATP as the phosphate donor to produce galactose-1-phosphate.[4]
-
Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[5] This reaction is a key regulatory point and its deficiency leads to the genetic disorder classic galactosemia.[6]
-
Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[7] This reversible reaction not only regenerates the UDP-glucose consumed in the GALT reaction but also provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[8]
Visualization of the Leloir Pathway
References
- 1. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leloir pathway - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Galactokinase - Wikipedia [en.wikipedia.org]
- 5. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 8. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Galactose in Cellular Signaling and Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactose, a simple monosaccharide, plays a profound and multifaceted role in complex biological processes far beyond its metabolic functions. As a terminal carbohydrate moiety on glycoproteins and glycolipids, this compound serves as a critical recognition signal, mediating a wide array of cellular signaling events that are fundamental to cell adhesion, immune responses, and disease pathogenesis. This technical guide provides an in-depth exploration of the core functions of this compound in cellular signaling and recognition. It details the key receptor families that specifically recognize this compound, elucidates the downstream signaling cascades they trigger, and presents quantitative data on these interactions. Furthermore, this guide furnishes detailed experimental protocols for investigating this compound-mediated cellular processes and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: this compound as a Biological Information Carrier
While often viewed through the lens of metabolism and associated disorders like galactosemia, this compound is a vital structural component of the cellular glycocalyx. Its terminal positioning on glycan chains allows it to function as a specific ligand for a variety of carbohydrate-binding proteins, or lectins. This interaction is a fundamental mechanism of intercellular communication and environmental sensing, translating the "glyco-code" into physiological and pathological responses. This guide will focus on two primary families of this compound receptors: the Asialoglycoprotein Receptor (ASGPR) and the Galectins, with a particular emphasis on Galectin-3. Additionally, the role of the Macrophage Galactose-type Lectin (MGL) in the immune system will be explored.
This compound Recognition and Signaling Pathways
The Asialoglycoprotein Receptor (ASGPR): A Hepatocyte-Specific Signaling Hub
The ASGPR, predominantly expressed on the surface of hepatocytes, is a C-type lectin that plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal this compound or N-acetylgalactosamine (GalNAc) residues.[1][2] Beyond its clearance function, ASGPR engagement initiates intracellular signaling cascades.
Signaling Cascade:
Upon binding to galactose-terminating ligands, the ASGPR mediates endocytosis through a clathrin-dependent pathway.[1] This internalization is not merely for degradation but also for initiating downstream signaling. Recent studies have implicated ASGPR in promoting cancer metastasis by activating the Epidermal Growth Factor Receptor (EGFR)–Extracellular signal-regulated kinase (ERK) pathway.[3]
Galectin-3: A Versatile Modulator of Cellular Processes
Galectins are a family of β-galactoside-binding proteins. Galectin-3 is unique in its structure, possessing a carbohydrate-recognition domain (CRD) and an N-terminal domain that allows it to form oligomers.[4] This ability to create lattices on the cell surface with glycosylated receptors is key to its function in modulating a variety of signaling pathways.
Signaling Cascades:
Extracellular Galectin-3 can cross-link glycoproteins on the cell surface, influencing receptor clustering and signaling. For instance, Galectin-3 can potentiate EGFR signaling, leading to sustained activation and downstream effects on cell migration.[4] It has also been shown to play a role in KRAS-driven cancers by interacting with integrin αvβ3, and it can influence the Wnt/β-catenin signaling pathway.[5]
Macrophage Galactose-type Lectin (MGL): A Key Player in Immune Recognition
MGL (CD301) is a C-type lectin expressed on macrophages and immature dendritic cells that specifically recognizes terminal GalNAc and, to a lesser extent, this compound residues.[6] This recognition is crucial for modulating immune responses to both self and non-self antigens.
Signaling and Function:
MGL plays a role in pathogen recognition, binding to glycans on the surface of bacteria, viruses, and parasites.[7][8] This interaction can lead to pathogen internalization and antigen presentation.[6] MGL signaling can also have immunoregulatory functions, for example, by inducing the production of anti-inflammatory cytokines. In the context of cancer, MGL recognition of tumor-associated carbohydrate antigens, such as the Tn antigen, can lead to immune suppression.[6]
Quantitative Data on this compound Interactions
The affinity of this compound for its receptors is typically in the millimolar to high micromolar range.[9] However, multivalency, where multiple galactose residues are presented on a single glycoprotein, can dramatically increase the avidity of the interaction.[1]
| Receptor/Lectin | Ligand | Dissociation Constant (Kd) | Method |
| Asialoglycoprotein Receptor (ASGPR) | Monovalent Galactose | ~10⁻³ - 10⁻⁴ M | Varies |
| Asialoglycoprotein Receptor (ASGPR) | Triantennary Galactose | ~5 x 10⁻⁹ M | Varies |
| Galectin-3 | Lactose (Galactose-β1,4-Glucose) | 16 - 860 µM (wide range reported) | Varies |
| Galectin-3 | Galactose | Millimolar range | Varies |
| Jacalin | Galactose | 16 ± 5 µM | Surface Plasmon Resonance |
Note: The Kd values can vary significantly depending on the experimental conditions and the specific techniques used.
Experimental Protocols for Studying this compound-Mediated Processes
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[10]
Methodology:
-
Ligand Immobilization: Covalently attach a galactose-containing molecule (e.g., a synthetic galactose polymer or a glycoprotein) to the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the purified receptor protein (e.g., ASGPR or Galectin-3) over the sensor surface at various concentrations.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
References
- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-3– and phospho-caveolin-1–dependent outside-in integrin signaling mediates the EGF motogenic response in mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Tn antigen interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Role for Macrophage Galactose-type Lectin-1 to Regulate Innate Immunity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Macrophage Galactose-Type Lectin Can Function as an Attachment and Entry Receptor for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Epimerization of D-Galactose to D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic epimerization of D-galactose to D-glucose, a critical process in cellular metabolism. The focus is on the core biochemical principles, detailed experimental methodologies, and quantitative data to support research and development in related fields.
Introduction
The conversion of this compound to D-glucose is a fundamental metabolic process, primarily facilitated by the Leloir pathway. This pathway is essential for the utilization of galactose derived from dietary sources, such as lactose. The key step in this conversion is the epimerization of UDP-galactose to UDP-glucose, catalyzed by the enzyme UDP-galactose 4-epimerase (GALE). D-glucose and this compound are C-4 epimers, meaning they differ only in the configuration of the hydroxyl group at the fourth carbon atom.[1][2] This seemingly minor structural difference has profound implications for their roles in biological systems.[3] Understanding the mechanism and kinetics of this epimerization is crucial for fields ranging from metabolic research to drug development, particularly in the context of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose.[4]
The Leloir Pathway: The Metabolic Context
The epimerization of galactose to glucose occurs within the context of the Leloir pathway, a four-step enzymatic cascade that converts this compound into the readily metabolizable glucose-1-phosphate.[5][6][7][8][9]
The steps of the Leloir pathway are as follows:
-
Phosphorylation: Galactose is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.[5][7]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[5][7]
-
Epimerization: UDP-galactose is then reversibly epimerized to UDP-glucose by UDP-galactose 4-epimerase (GALE).[5][7] This is the core reaction of interest in this guide.
-
Conversion to Glucose-6-Phosphate: The glucose-1-phosphate generated in the GALT-catalyzed reaction can be converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis or other metabolic pathways.[5][8]
UDP-Galactose 4-Epimerase (GALE): The Core Enzyme
GALE is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is the central enzyme in the interconversion of UDP-galactose and UDP-glucose.[10] It is a homodimeric enzyme that requires a tightly bound nicotinamide adenine dinucleotide (NAD+) cofactor for its catalytic activity.[11]
Mechanism of Action
The epimerization reaction catalyzed by GALE proceeds through a well-characterized mechanism involving a 4'-ketopyranose intermediate.[10] The key steps are:
-
Oxidation: The 4'-hydroxyl group of the galactose moiety of UDP-galactose is oxidized to a ketone by the enzyme-bound NAD+, which is concomitantly reduced to NADH.
-
Intermediate Rotation: The resulting UDP-4'-ketoglucose intermediate is believed to rotate within the active site.
-
Reduction: A hydride ion is transferred from NADH to the opposite face of the 4'-keto group, resulting in the formation of UDP-glucose with an inverted stereochemistry at the C4 position.
This reversible reaction allows the cell to dynamically interconvert these two crucial sugar nucleotides to meet metabolic demands.
Quantitative Data
The kinetic parameters and optimal conditions for GALE vary depending on the source organism. A summary of key quantitative data is presented below.
Kinetic Parameters of UDP-Galactose 4-Epimerase
| Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | UDP-galactose | 130 | 110 | 8.5 | 27 | [12] |
| Homo sapiens (Wild-type) | UDP-galactose | 64 - 110 | 1.8 - 3.3 | 8.8 | 37 | [4][13][14] |
| Homo sapiens (V94M mutant) | UDP-galactose | ~330 | ~0.03 | 8.8 | 37 | [4] |
| Pyrococcus horikoshii | UDP-galactose | - | - | 6.5 | 65 | [8][15] |
| Galdieria sulphuraria | UDP-galactose | 64 | - | 8.0 | - | [14] |
| Kluyveromyces fragilis | UDP-galactose | - | - | 8.8 | 25 | [16] |
Equilibrium Constant
The equilibrium constant (Keq) for the reaction UDP-glucose ⇌ UDP-galactose is approximately 3.0 - 3.5 in favor of UDP-glucose, indicating that at equilibrium, the concentration of UDP-glucose is about three times higher than that of UDP-galactose.[14]
Experimental Protocols
This section provides detailed methodologies for the study of GALE and the epimerization reaction.
Expression and Purification of Recombinant GALE
This protocol describes the expression of human GALE in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the human GALE gene (e.g., pET vector)
-
Luria-Bertani (LB) broth
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the GALE expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB broth containing ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the OD280 of the flow-through returns to baseline.
-
Elute the bound protein with elution buffer.
-
Pool the fractions containing the purified GALE and dialyze against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Assess the purity of the enzyme by SDS-PAGE.
Coupled Spectrophotometric Assay for GALE Activity
This is a continuous, coupled enzyme assay that measures the production of UDP-glucose by GALE. The UDP-glucose is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.[13][16]
Materials:
-
Purified GALE
-
UDP-galactose (substrate)
-
UDP-glucose dehydrogenase (coupling enzyme)
-
NAD+
-
Assay buffer (e.g., 100 mM Glycine-NaOH, pH 8.8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD+ (final concentration ~1-2 mM), and UDP-glucose dehydrogenase (a slight excess to ensure it is not rate-limiting).
-
Add UDP-galactose to the desired final concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, known amount of purified GALE.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine kinetic parameters, repeat the assay with varying concentrations of UDP-galactose.
HPLC Method for the Quantification of UDP-Galactose and UDP-Glucose
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying UDP-galactose and UDP-glucose.[6][17]
Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange or a suitable normal-phase or mixed-mode column (e.g., Primesep N, Newcrom BH)[6][17]
Mobile Phase (Example for Anion-Exchange):
-
A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer. The exact gradient will need to be optimized for the specific column and system.
Procedure:
-
Prepare standard solutions of UDP-galactose and UDP-glucose of known concentrations.
-
Inject the standards onto the HPLC column to determine their retention times and generate a standard curve.
-
Prepare the samples from the GALE reaction. The reaction should be stopped at various time points by adding a quenching agent (e.g., perchloric acid followed by neutralization).
-
Centrifuge the quenched reaction mixture to remove precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the uracil base).
-
Identify and quantify the peaks corresponding to UDP-galactose and UDP-glucose by comparing their retention times and peak areas to the standard curve.
Conclusion
The epimerization of this compound to D-glucose, catalyzed by UDP-galactose 4-epimerase, is a cornerstone of carbohydrate metabolism. This guide has provided a detailed overview of the biochemical pathway, the enzymatic mechanism, quantitative data, and robust experimental protocols for its investigation. A thorough understanding of this process is essential for researchers and professionals working on metabolic disorders, enzyme kinetics, and drug development. The provided methodologies offer a solid foundation for further research into the intricacies of this vital enzymatic conversion.
References
- 1. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Uridine Sugar Diphospates on Primesep N Column | SIELC Technologies [sielc.com]
- 6. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of UDP-glucose 4-epimerase from Pyrococcus horikoshii: regeneration of UDP to produce UDP-galactose using two-enzyme system with trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UGE1 and UGE2 regulate the UDP-glucose/UDP-galactose equilibrium in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 10. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 11. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 16. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mtc-usa.com [mtc-usa.com]
The Foundations of a Paradigm: An In-depth Technical Guide to Early Studies on D-Galactose-Induced Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of D-galactose to induce an accelerated aging phenotype, both in vivo and in vitro, has become a cornerstone of gerontology research. This technical guide delves into the foundational, early studies (primarily pre-2010) that first established this compound as a reliable tool to model cellular senescence. Understanding these seminal works is critical for researchers developing novel therapeutics targeting age-related pathologies. This document provides a comprehensive overview of the core methodologies, quantitative data from key experiments, and the initial understanding of the signaling pathways involved.
Core Mechanism: The Oxidative Stress Hypothesis
Early investigations into the pro-senescent effects of this compound converged on a central mechanism: the induction of oxidative stress. In high concentrations, this compound is not efficiently metabolized, leading to its conversion into aldose and hydrogen peroxide by galactose oxidase. This process generates a surplus of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to widespread molecular damage. This excess ROS is considered a primary trigger for the onset of premature senescence.[1][2][3]
Furthermore, the accumulation of this compound can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular dysfunction and oxidative stress.[4] Mitochondrial impairment is another key consequence, with this compound treatment leading to decreased mitochondrial membrane potential, reduced ATP production, and damage to mitochondrial DNA.[1][2][5] This mitochondrial dysfunction further exacerbates ROS production, creating a vicious cycle that drives the cell towards a senescent state.
Key Experimental Findings: A Quantitative Overview
Early research across various cell types demonstrated a consistent, dose-dependent induction of senescent markers upon this compound treatment. The following tables summarize the quantitative data from these foundational in vitro studies.
| Cell Type | This compound Concentration | Treatment Duration | Key Senescence Markers Observed | Reference |
| Rat Mesenchymal Stem Cells | 8 g/L | To 6th generation | 85% SA-β-gal positive cells, G0/G1 cell cycle arrest (90% of cells), DNA damage | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 g/L | 24 hours | Reduced cell proliferation (~41%), increased SA-β-gal positive cells, G0/G1 cell cycle arrest | [7] |
| Human Embryo Lung Fibroblasts (MRC-5) | Not specified, but compared to D-glucose control | Not specified | Increased SA-β-gal activity, increased p21 expression, S-phase cell cycle arrest | [1][5] |
| Human Dental Pulp Cells (HDPCs) | 1 g/L and 10 g/L | 48 hours | Increased SA-β-gal positive cells (34% and 56% respectively), increased p16 and p21 expression | [8] |
| PC12 Cells | 16 mg/mL | 48 hours | Decreased cell viability, increased SA-β-gal activity | [9] |
Table 1: Summary of Early In Vitro Studies on this compound-Induced Senescence. This table outlines the cell types, this compound concentrations, treatment durations, and the primary senescence markers observed in key early studies.
| Biomarker | Method of Detection | Typical Observation in this compound Treated Cells |
| Senescence-Associated β-Galactosidase (SA-β-gal) | Cytochemical Staining (X-gal) | Increased percentage of blue-stained cells |
| p16INK4a | Western Blot, qRT-PCR | Upregulation of protein and gene expression |
| p21WAF1/CIP1 | Western Blot, qRT-PCR | Upregulation of protein and gene expression |
| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G0/G1 or S phase |
| Reactive Oxygen Species (ROS) | Fluorescence Probes (e.g., DCFH-DA) | Increased fluorescence intensity |
| Mitochondrial Membrane Potential | Fluorescent Dyes (e.g., JC-1) | Decrease in red/green fluorescence ratio |
Table 2: Common Biomarkers and Detection Methods in Early this compound Studies. This table provides an overview of the key biomarkers used to characterize this compound-induced senescence and the common methods for their detection.
Detailed Experimental Protocols
The following are synthesized protocols based on the methodologies described in early publications. These protocols provide a foundational framework for inducing and analyzing this compound-mediated cellular senescence.
Protocol 1: Induction of Cellular Senescence with this compound
-
Cell Culture: Plate the desired cell type (e.g., primary human fibroblasts, HUVECs, mesenchymal stem cells) in appropriate culture vessels and allow them to adhere and reach a sub-confluent state (typically 50-70% confluency).
-
Preparation of this compound Medium: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium. The final concentration will vary depending on the cell type (see Table 1), but a common starting point is between 5-10 g/L.
-
Treatment: Remove the normal culture medium from the cells and replace it with the this compound-containing medium. For long-term studies, the medium should be changed every 2-3 days.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired duration. The time required to observe a senescent phenotype can range from 24 hours to several cell passages.[6][7]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from the seminal work of Dimri et al. (1995) and is a hallmark of senescence detection.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in dimethylformamide, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the fixed cells, ensuring the cells are completely covered.
-
Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in senescent cells.
-
-
Visualization:
-
Wash the cells with PBS.
-
Visualize and quantify the percentage of blue-stained cells using a light microscope.
-
Protocol 3: Western Blot Analysis for p16 and p21
-
Protein Extraction:
-
Wash this compound-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p16INK4a and p21WAF1/CIP1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualization of Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows described in this guide.
Caption: Early proposed signaling pathway for this compound-induced cellular senescence.
Caption: Experimental workflow for studying this compound-induced senescence.
Conclusion
The early research into this compound-induced cellular senescence laid a robust foundation for the use of this model in aging research. These initial studies established the central role of oxidative stress and mitochondrial dysfunction in driving cells into a senescent state. The methodologies for inducing and quantifying senescence, particularly the use of SA-β-gal staining and the analysis of key cell cycle regulators like p16 and p21, have become standard practice. For researchers and drug development professionals, a thorough understanding of these foundational principles is essential for contextualizing new findings and for the continued development of therapeutic interventions targeting the mechanisms of aging.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. [Study on cell senescence induced by this compound in cultured rat mesenchymal stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy in homocysteine‑induced HUVEC senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenol-enriched fraction from a Chinese herbal compound granule protects against this compound-induced apoptosis and metabolic disorders in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the link between D-Galactose and oxidative stress in tissues.
An in-depth exploration of the mechanisms, experimental models, and signaling pathways linking D-galactose to tissue-specific oxidative stress.
This technical guide provides a comprehensive overview of the role of this compound in inducing oxidative stress, a key factor in cellular senescence and the pathogenesis of age-related diseases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biochemical pathways, experimental methodologies, and quantitative data related to the this compound-induced aging model.
Introduction: this compound as a Model for Accelerated Aging
This compound, a naturally occurring monosaccharide, is widely utilized in experimental models to induce an accelerated aging phenotype in various tissues and organs.[1][2] Chronic administration of this compound mimics natural aging by promoting oxidative stress, neuroinflammation, and cognitive impairment.[3][4] This makes it an invaluable tool for studying the mechanisms of aging and for the preclinical evaluation of potential therapeutic interventions.
The pro-aging effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) through several interconnected mechanisms. These include the formation of advanced glycation end products (AGEs), the induction of mitochondrial dysfunction, and the activation of pro-inflammatory signaling pathways.[5][6][7]
Mechanisms of this compound-Induced Oxidative Stress
The administration of this compound initiates a cascade of biochemical events that culminate in a state of chronic oxidative stress. The principal mechanisms are detailed below.
Formation of Advanced Glycation End Products (AGEs)
This compound, a reducing sugar, can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids in a process known as the Maillard reaction.[8][9] This reaction forms a Schiff base, which undergoes further oxidation to generate irreversible, cross-linked molecules called advanced glycation end products (AGEs).[1][10] The accumulation of AGEs contributes to oxidative stress through two primary routes:
-
Direct Pro-oxidant Activity: The formation of AGEs is an oxidative process that itself generates ROS.
-
Receptor-Mediated Oxidative Stress: AGEs can bind to the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[5][11] The engagement of RAGE by AGEs activates intracellular signaling pathways, leading to the production of ROS, primarily through the activation of NADPH oxidase.[5][12]
Mitochondrial Dysfunction
Mitochondria are both a primary source and a major target of ROS. This compound has been shown to induce mitochondrial dysfunction, characterized by:
-
Decreased Respiratory Control Ratio (RCR): Studies in mice have demonstrated that this compound treatment leads to a significant decrease in the succinate-linked RCR in both the brain and liver, indicating impaired mitochondrial respiratory efficiency.[13]
-
Reduced ATP Production: this compound treatment has been associated with a decrease in ATP levels in various tissues, including the cochlear basilar membrane and stria vascularis, reflecting compromised mitochondrial energy production.[14][15]
-
Increased Mitochondrial ROS (mtROS) Production: this compound exposure enhances the generation of ROS within the mitochondria.[14] This creates a vicious cycle where increased mtROS leads to further mitochondrial damage and dysfunction.[16]
-
Mitochondrial DNA (mtDNA) Damage: The increased oxidative stress within the mitochondria can lead to damage of mtDNA, further impairing mitochondrial function.[7]
Alterations in Antioxidant Enzyme Activity
The cellular antioxidant defense system, comprising enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), plays a crucial role in neutralizing ROS. This compound administration has been consistently shown to disrupt this delicate balance by decreasing the activity of these key antioxidant enzymes.[1][5][17] This reduction in antioxidant capacity exacerbates the state of oxidative stress.
Quantitative Data on this compound-Induced Oxidative Stress
The following tables summarize the quantitative effects of this compound administration on key markers of oxidative stress and antioxidant defense in various tissues from preclinical studies.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Tissue | Animal Model | This compound Dose | Duration | % Increase in MDA (Mean ± SD/SEM) | Reference |
| Brain | Mice | 120 mg/kg/day | 6 weeks | Data not explicitly quantified as % | [18] |
| Liver | Rats | Not specified | Not specified | Data not explicitly quantified as % | [17] |
| Heart | Rats | Not specified | Not specified | Data not explicitly quantified as % | [5] |
| Jejunum | Piglets | 10 g/kg BW | 2-3 weeks | Data not explicitly quantified as % | [10] |
| Testis | Mice | Not specified | Not specified | Data not explicitly quantified as % | [19] |
| Serum | Mice | Not specified | 8 weeks | Data not explicitly quantified as % | [1] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Tissue | Animal Model | this compound Dose | Duration | % Decrease in Activity (Mean ± SD/SEM) | Reference | | --- | --- | --- | --- | --- | --- | | Superoxide Dismutase (SOD) | Brain | Mice | 120 mg/kg/day | 6 weeks | Data not explicitly quantified as % |[18] | | Superoxide Dismutase (SOD) | Liver | Rats | Not specified | Not specified | Data not explicitly quantified as % |[17] | | Superoxide Dismutase (SOD) | Heart | Rats | Not specified | Not specified | Data not explicitly quantified as % |[5] | | Superoxide Dismutase (SOD) | Testis | Mice | Not specified | Not specified | Data not explicitly quantified as % |[19] | | Glutathione Peroxidase (GSH-Px) | Liver | Rats | 120 mg/kg/day | 6 weeks | Data not explicitly quantified as % |[18] | | Catalase (CAT) | Ileum | Piglets | 5, 10, 20 g/kg BW | Not specified | Data not explicitly quantified as % |[10] |
Experimental Protocols
The this compound-induced aging model is a well-established and widely used protocol. While specific parameters may vary, the general methodology is consistent.
Induction of the this compound Aging Model
Objective: To induce a state of accelerated aging and oxidative stress in a rodent model.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Experimental animals (e.g., C57BL/6J mice, Wistar rats)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. A commonly used dose is 120-150 mg/kg body weight.[18][20]
-
Administration: Administer the this compound solution to the animals daily via subcutaneous or intraperitoneal injection.[18][20] The control group should receive an equivalent volume of sterile saline.
-
Duration: Continue the daily injections for a period of 6 to 8 weeks to establish the aging model.[18][20]
-
Monitoring: Monitor the animals regularly for changes in body weight, general health, and behavioral parameters.
Measurement of Oxidative Stress Markers
Objective: To quantify the level of oxidative stress in tissues from this compound-treated animals.
4.2.1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Incubation: Incubate the mixture in a water bath at 95°C for 60 minutes.
-
Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
4.2.2. Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.
Procedure:
-
Tissue Preparation: Prepare a tissue lysate or serum sample.
-
Reaction Mixture: Prepare a reaction mixture containing xanthine, xanthine oxidase, and the chromogenic substrate.
-
Incubation: Add the sample to the reaction mixture and incubate at room temperature.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for NBT).
-
Calculation: Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction compared to a control without the sample.
4.2.3. Glutathione Peroxidase (GSH-Px) Activity Assay
Principle: This assay typically measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GSH-Px activity.
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate.
-
Reaction Mixture: Prepare a reaction mixture containing GSH, GR, NADPH, and a substrate for GSH-Px (e.g., hydrogen peroxide or cumene hydroperoxide).
-
Initiation: Add the sample to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the GSH-Px activity from the rate of NADPH consumption.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced oxidative stress.
Caption: Metabolic pathways of this compound leading to oxidative stress.
Caption: AGE-RAGE signaling cascade leading to inflammation and oxidative stress.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
The this compound-induced aging model provides a robust and reproducible platform for investigating the intricate relationship between oxidative stress and the aging process. The mechanisms underpinning its pro-aging effects are multifaceted, involving the formation of AGEs, mitochondrial dysfunction, and the dysregulation of the cellular antioxidant defense system. A thorough understanding of these processes, supported by quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies aimed at mitigating the deleterious consequences of oxidative stress in age-related diseases. This guide serves as a foundational resource for researchers embarking on studies in this critical area of biomedical research.
References
- 1. Advanced glycation in this compound induced mouse aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins Reversed this compound-Induced Oxidative Stress and Neuroinflammation Mediated Cognitive Impairment in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | this compound Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 11. Involvement of RAGE and Oxidative Stress in Inflammatory and Infectious Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical roles for RAGE in the pathogenesis of oxidative stress in cardiovascular diseases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound toxicity in mice is associated with mitochondrial dysfunction: protecting effects of mitochondrial nutrient R-alpha-lipoic acid | Scilit [scilit.com]
- 14. This compound-induced oxidative stress and mitochondrial dysfunction in the cochlear basilar membrane: an in vitro aging model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces a Mitochondrial Complex I Deficiency in Mouse Skeletal Muscle: Potential Benefits of Nutrient Combination in Ameliorating Muscle Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing a Male Reproductive Aging Mouse Model by this compound Injection | MDPI [mdpi.com]
- 20. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on D-Galactose as a model for accelerated aging.
December 13, 2025
Abstract
The D-galactose-induced aging model is a well-established and widely utilized experimental paradigm to simulate the natural aging process in a condensed timeframe. Chronic administration of this compound in rodents recapitulates many of the key hallmarks of aging, including increased oxidative stress, chronic inflammation, cellular senescence, and cognitive decline.[1][2] This technical guide provides an in-depth overview of the foundational research on the this compound model, intended for researchers, scientists, and drug development professionals. It offers a comprehensive summary of the underlying mechanisms, detailed experimental protocols, quantitative data from key studies, and visualizations of the critical signaling pathways involved.
Core Mechanisms of this compound-Induced Aging
The pro-aging effects of this compound are multifactorial, primarily stemming from its metabolic conversion and subsequent downstream effects. At elevated concentrations, this compound metabolism deviates from the normal pathway, leading to the accumulation of toxic byproducts and the initiation of pathological signaling cascades.
1.1. Oxidative Stress and Advanced Glycation End Products (AGEs)
A primary mechanism of this compound-induced aging is the induction of oxidative stress.[3] Excess this compound can be metabolized by galactose oxidase, generating hydrogen peroxide (H₂O₂) and leading to an overproduction of reactive oxygen species (ROS).[4][5] This overwhelms the endogenous antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.[1]
Furthermore, as a reducing sugar, this compound can react non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids in a process called glycation.[6][7] This reaction leads to the formation of advanced glycation end products (AGEs).[4] The accumulation of AGEs contributes to cellular dysfunction and tissue damage. The interaction of AGEs with their receptor (RAGE) further exacerbates oxidative stress by activating NADPH oxidase, which in turn generates more ROS.[3][8]
1.2. Inflammation
The binding of AGEs to RAGE is a potent trigger for inflammatory signaling.[9] This interaction activates key inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[8][10] Activation of NF-κB leads to the increased transcription and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to a state of chronic, low-grade inflammation, a hallmark of aging known as "inflammaging".[8][11]
1.3. Apoptosis and Cellular Senescence
The cellular damage instigated by oxidative stress and chronic inflammation can ultimately lead to programmed cell death, or apoptosis.[12] Studies have shown that this compound treatment increases the expression of pro-apoptotic proteins like Bax and caspase-3.[8][13] Additionally, this compound can induce a state of cellular senescence, characterized by irreversible cell cycle arrest. Senescent cells accumulate in tissues with age and secrete a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP), further contributing to the aging process.[10] Key signaling pathways implicated in this compound-induced senescence include the p53/p21 and p16/Rb pathways.[11][13]
Experimental Protocols
The following protocols are synthesized from multiple studies to provide a comprehensive guide for inducing an accelerated aging model using this compound in rodents.
2.1. In Vivo Model: Rodent Administration
-
Animal Models: The most commonly used animal models are mice (e.g., C57BL/6J, Kunming) and rats (e.g., Sprague Dawley, Wistar).[7][14][15]
-
This compound Preparation: D-(+)-galactose is dissolved in sterile 0.9% saline.
-
Dosage and Administration:
-
Subcutaneous (s.c.) Injection: A widely used method involves daily subcutaneous injections of this compound at dosages ranging from 50 mg/kg to 500 mg/kg of body weight.[7][14][16] A common dose to induce significant aging phenotypes is 100-200 mg/kg/day.[15]
-
Intraperitoneal (i.p.) Injection: Daily intraperitoneal injections are also effective, with dosages typically ranging from 100 mg/kg to 500 mg/kg.[6][17]
-
Oral Gavage: While less common, oral administration is also a viable route.
-
-
Treatment Duration: The duration of this compound administration typically ranges from 6 to 10 weeks to induce significant age-related changes.[6][7]
-
Control Group: The control group should receive daily injections of the vehicle (sterile 0.9% saline) of the same volume as the this compound-treated group.[4]
2.2. In Vitro Model: Cellular Senescence
-
Cell Lines: this compound can be used to induce senescence in various cell types, including neuronal cells, fibroblasts, and endothelial cells.[12][18]
-
This compound Concentration: Cells are cultured in media supplemented with this compound at concentrations typically ranging from 10 to 60 g/L.[10] The optimal concentration should be determined empirically for each cell type.
-
Incubation Time: The duration of exposure to this compound to induce senescence can vary, often ranging from 24 hours to several days.[12][19]
-
Assessment of Senescence: Senescence can be confirmed by assays such as senescence-associated β-galactosidase (SA-β-gal) staining, and analysis of senescence markers like p16, p21, and Lamin B1.[20]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the this compound aging model.
Table 1: Biochemical Markers of Oxidative Stress
| Biomarker | Animal Model | This compound Dose & Duration | Observed Change in D-gal Group | Reference(s) |
| Malondialdehyde (MDA) | Mouse | 100-200 mg/kg/day, 8 weeks | Significant Increase | [21][22] |
| Superoxide Dismutase (SOD) | Mouse/Rat | 50-500 mg/kg/day, 6-8 weeks | Significant Decrease | [16][18][21] |
| Glutathione Peroxidase (GSH-Px) | Mouse | 100-125 mg/kg/day, 6-8 weeks | Significant Decrease | [21] |
| Total Antioxidant Capacity (T-AOC) | Mouse | Not specified | Decrease | [23] |
Table 2: Markers of Inflammation and Apoptosis
| Biomarker | Animal Model | This compound Dose & Duration | Observed Change in D-gal Group | Reference(s) |
| TNF-α | Mouse | Not specified | Increase | [8][11] |
| IL-6 | Mouse | Not specified | Increase | [11] |
| RAGE | Mouse | Not specified | Increase | [9][22] |
| Bax | Mouse | Not specified | Increase | [11][13] |
| Caspase-3 | Mouse | Not specified | Increase | [8][11][13] |
| Bcl-2 | Mouse | Not specified | Decrease | [21] |
Table 3: Neurobehavioral and Cognitive Outcomes
| Test | Animal Model | This compound Dose & Duration | Observed Change in D-gal Group | Reference(s) |
| Morris Water Maze | Mouse (C57BL/6J) | 100-200 mg/kg/day, 8 weeks | Increased latency to find platform | [7][15] |
| Object Recognition Test | Mouse (C57BL/6J) | 50-200 mg/kg/day, 8 weeks | Decreased discrimination index | [7][15] |
| Y-Maze Test | Mouse | 100 mg/kg, 6 weeks | No significant change in some studies | [6] |
| Locomotor Activity | Mouse (C57BL/6J) | 100-200 mg/kg/day, 8 weeks | Decreased activity | [7][15] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in this compound-induced aging.
Caption: this compound induced oxidative stress pathways.
Caption: AGE-RAGE mediated inflammatory pathway.
Caption: this compound induced cellular senescence pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound-induced accelerated aging model: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. COP-22 Alleviates this compound–Induced Brain Aging by Attenuating Oxidative Stress, Inflammation, and Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Induced Accelerated Aging Model on Auditory Cortical Neurons by Regulating Oxidative Stress and Apoptosis in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 14. 2.4. This compound-Induced Rat Skin Aging Model [bio-protocol.org]
- 15. Behavioural study of the this compound induced aging model in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galactose-induced Aging Model in Rat Testicular Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes | Semantic Scholar [semanticscholar.org]
- 20. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on this compound-Induced Aging Mice [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: D-Galactose-Induced Premature Aging in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing a premature aging phenotype in rodents using D-Galactose. This model is a well-established and widely used tool in aging research to study the underlying mechanisms of senescence and to evaluate potential geroprotective and anti-aging interventions.
Introduction
Chronic administration of this compound (D-gal) in rodents mimics many of the hallmarks of natural aging.[1][2] This model is characterized by increased oxidative stress, chronic inflammation, cognitive decline, and cellular senescence, making it an invaluable tool for aging research.[1][3] this compound, a reducing sugar, is normally metabolized in the body; however, at excessive concentrations, it leads to the formation of advanced glycation end products (AGEs) and an overproduction of reactive oxygen species (ROS).[2][3] This cascade of events contributes to widespread cellular and tissue damage, mirroring the aging process.
Mechanism of this compound-Induced Aging
The pro-aging effects of this compound are multifactorial. The primary mechanisms include:
-
Oxidative Stress: Excess this compound is metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂) and leading to a significant increase in ROS. This overwhelms the endogenous antioxidant defense systems, causing oxidative damage to lipids, proteins, and DNA.[3][4]
-
Advanced Glycation End Products (AGEs) Formation: this compound reacts non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids, forming AGEs.[2] The accumulation of AGEs disrupts cellular function and contributes to the pathogenesis of age-related diseases.[5]
-
Inflammation: The interaction of AGEs with their receptor (RAGE) triggers inflammatory signaling pathways, such as the activation of Nuclear Factor-kappa B (NF-κB), leading to the upregulation of pro-inflammatory cytokines like TNF-α and IL-6.[5][6]
-
Mitochondrial Dysfunction: this compound-induced oxidative stress impairs mitochondrial function, leading to decreased ATP production and further ROS generation, creating a vicious cycle of cellular damage.[2][5]
-
Cellular Senescence: The cumulative cellular damage activates key senescence signaling pathways, including the p53/p21 and p16/Rb pathways, leading to cell cycle arrest and the acquisition of a senescence-associated secretory phenotype (SASP).[5][7]
Core Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced aging.
Experimental Protocols
This compound Administration
Objective: To induce a premature aging phenotype in rodents.
Materials:
-
D-(+)-Galactose (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Rodents (e.g., Wistar rats, C57BL/6 mice)
-
Syringes and needles for injection
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[6]
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh daily.
-
Administration: Administer this compound to the animals daily for a period of 6 to 8 weeks.[8][9] Common administration routes and dosages are provided in the table below. The control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals' body weight, food and water intake, and general health status throughout the experimental period.
Table 1: this compound Administration Parameters
| Parameter | Mice | Rats | Reference(s) |
| Dosage Range | 50 - 500 mg/kg/day | 100 - 300 mg/kg/day | [8][10] |
| Typical Dosage | 100 - 200 mg/kg/day | 150 - 200 mg/kg/day | [2][11] |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral | [8][12] |
| Duration | 6 - 12 weeks | 6 - 8 weeks | [9][13] |
Assessment of Cognitive Function: Morris Water Maze
Objective: To evaluate spatial learning and memory.
Protocol:
-
Acclimatization: Acclimatize the animals to the maze by allowing them to swim freely for two days before training.[5]
-
Training: Train the animals to locate a hidden platform submerged beneath the water surface. This is typically done over 4-5 days with multiple trials per day.[3][5]
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set period (e.g., 60-90 seconds).[14]
-
Data Collection: Record the escape latency (time to find the platform), swimming path, time spent in the target quadrant, and the number of platform crossings using a video tracking system.[3][13]
Biochemical Assays
Objective: To quantify markers of oxidative stress and antioxidant enzyme activity.
Sample Preparation: Homogenize tissue samples (e.g., brain, liver) in an appropriate buffer on ice. Centrifuge the homogenates to obtain the supernatant for analysis.
Table 2: Key Biochemical Markers and Assays
| Marker | Assay Principle | Typical Observation in D-gal Model | Reference(s) |
| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay | Increased | [15][16] |
| Superoxide Dismutase (SOD) | Inhibition of nitroblue tetrazolium (NBT) reduction | Decreased | [15][17] |
| Glutathione Peroxidase (GPx) | Rate of NADPH oxidation | Decreased | [15][17] |
| Catalase (CAT) | Rate of H₂O₂ decomposition | Decreased | [17] |
| Advanced Glycation End Products (AGEs) | ELISA or fluorescence spectroscopy | Increased | [5][18] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | ELISA | Increased | [6][11] |
Histopathological Analysis
Objective: To assess tissue morphology and cellular damage.
Protocol:
-
Tissue Collection and Fixation: Euthanize the animals and collect the desired organs (e.g., brain, liver, kidney). Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) from the paraffin blocks and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for pathological changes such as neuronal loss, inflammatory cell infiltration, and fibrosis.[3]
Western Blot Analysis for Senescence Markers
Objective: To quantify the expression of key proteins in senescence signaling pathways.
Protocol:
-
Protein Extraction: Extract total protein from tissue homogenates using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against p53, p21, and p16, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[18][19]
Expected Outcomes and Data Interpretation
Table 3: Summary of Expected Changes in this compound-Induced Aging Model
| Parameter | Expected Change | Significance |
| Body Weight | No significant change or slight decrease | General health indicator |
| Cognitive Function (Morris Water Maze) | Increased escape latency, decreased time in target quadrant | Impaired spatial learning and memory |
| Oxidative Stress Markers (MDA) | Increased | Indicates lipid peroxidation and oxidative damage |
| Antioxidant Enzymes (SOD, GPx, CAT) | Decreased | Reflects a compromised antioxidant defense system |
| Inflammatory Markers (TNF-α, IL-6) | Increased | Indicates a state of chronic inflammation |
| Senescence Markers (p53, p21, p16) | Increased expression | Indicates activation of cellular senescence pathways |
| Histopathology | Neuronal loss (brain), inflammation, fibrosis | Tissue-specific age-related damage |
Conclusion
The this compound-induced aging model in rodents is a robust and reproducible method for studying the mechanisms of aging and for the preclinical evaluation of anti-aging compounds. By carefully following the outlined protocols and understanding the expected outcomes, researchers can effectively utilize this model to advance our understanding of the aging process and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing a Male Reproductive Aging Mouse Model by this compound Injection [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UC Davis - Morris Water Maze [protocols.io]
- 15. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound induced changes in enzymatic antioxidant status in rats of different ages [pubmed.ncbi.nlm.nih.gov]
- 18. The p53/p21/p16 and PI3K/Akt signaling pathways are involved in the ameliorative effects of maltol on this compound-induced liver and kidney aging and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Establishing a D-Galactose-Induced Senescence Model in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases. Induction of a senescent phenotype in vitro is a valuable tool for studying the underlying molecular mechanisms and for screening potential therapeutic agents. D-galactose, a reducing sugar, is widely used to induce premature senescence in various cell types, mimicking natural aging by promoting oxidative stress and mitochondrial dysfunction.[1][2] This document provides detailed protocols and application notes for establishing a robust this compound-induced senescence model in cell culture.
Core Concepts of this compound-Induced Senescence
This compound metabolism can lead to the accumulation of advanced glycation end products (AGEs) and the overproduction of reactive oxygen species (ROS).[1][3] This increase in oxidative stress is a key driver of the senescent phenotype, which is characterized by several hallmark features:
-
Morphological Changes: Senescent cells typically exhibit an enlarged and flattened morphology.[4]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Activity: Increased lysosomal β-galactosidase activity at pH 6.0 is a widely used biomarker for senescent cells.[5]
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors such as p53, p21, and p16 leads to a stable cessation of proliferation.[4][6][7]
-
Downregulation of Lamin B1: A decrease in this nuclear lamina protein is another characteristic of senescent cells.[4]
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells often secrete a pro-inflammatory cocktail of cytokines and chemokines, such as IL-6 and IL-8.[8][9]
Experimental Protocols
I. Induction of Cellular Senescence with this compound
This protocol describes the general steps for inducing senescence in a chosen cell line using this compound. Optimal concentrations and incubation times should be determined empirically for each cell type.
Materials:
-
Cell line of interest (e.g., fibroblasts, astrocytes, endothelial cells)
-
Complete cell culture medium
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the exponential growth phase at the start of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in complete culture medium. Sterilize the solution by filtration through a 0.22 µm filter.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound. A negative control group cultured in standard medium should be included. The concentration of this compound and the duration of treatment are critical and vary between cell types (see Table 1 for examples).[4][6][8][10]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours to 10 days). The medium should be changed every 2-3 days with fresh this compound-containing medium.
-
Assessment of Senescence: Following the incubation period, cells can be analyzed for various senescence markers as described in the following protocols.
II. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is the most common method for identifying senescent cells.[5][11]
Materials:
-
10X Fixative Solution (20% formaldehyde, 2% glutaraldehyde in PBS)
-
X-gal powder
-
N,N-Dimethylformamide (DMF)
-
Staining Solution components (Citric acid/Sodium phosphate buffer pH 6.0, NaCl, MgCl2, Potassium ferrocyanide, Potassium ferricyanide)
-
1X PBS
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 20 mg/mL X-gal stock solution in DMF. Store at -20°C.[12]
-
Prepare the final staining solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 150 mM NaCl, 2 mM MgCl2, 5 mM potassium ferrocyanide, and 5 mM potassium ferricyanide in distilled water.[5][11] Note that X-gal is not stable in aqueous solutions and should be added just before use.[12]
-
-
Cell Fixation:
-
Staining:
-
Analysis:
-
Observe the cells under a light microscope.
-
Count the number of blue (SA-β-gal positive) and total cells to determine the percentage of senescent cells.[5]
-
III. Western Blot Analysis for Senescence Markers
This protocol is used to quantify the protein levels of key senescence markers.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p16, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
IV. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
H2DCFDA dye
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Induce senescence with this compound as described in Protocol I.
-
Dye Loading:
-
Wash cells with warm PBS.
-
Incubate cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[13]
-
Data Presentation
Table 1: Exemplary Conditions for this compound-Induced Senescence in Various Cell Types
| Cell Type | This compound Concentration | Treatment Duration | Key Senescence Markers Observed | Reference(s) |
| Glioblastoma (C6, U87MG) | 222 mM | 7-9 days | Increased SA-β-gal activity, p53, p16; Decreased Lamin B1 | [4] |
| Human Astrocytes (CRT) | 50 g/L (~277 mM) | 5-10 days | Increased SA-β-gal activity, IL-6, IL-8 | [8][9] |
| Rat Primary Astrocytes | 50 g/L (~277 mM) | 5 days | Increased SA-β-gal activity | [9] |
| Intestinal Epithelial Cells (IEC-6) | 20 mg/mL (~111 mM) | 48 hours | Increased SA-β-gal, MDA; Decreased SOD, CAT | [3] |
| Cardiomyocytes (H9c2) | 10 g/L (~55.5 mM) | Not specified | Increased SA-β-gal, p16, p21, ROS | [6] |
| Human Dental Pulp Cells | 10 g/L (~55.5 mM) | 48 hours | Increased SA-β-gal, p16, p21 | [7] |
| Neural Stem Cells (Mouse) | 10-20 µM | 24 hours | Increased SA-β-gal, NO; Decreased cell viability | [14][15] |
| Human Embryo Lung Fibroblasts (MRC-5) | Not specified | Not specified | Increased SA-β-gal, p21, ROS | [1] |
Table 2: Quantitative Analysis of Senescence Markers
| Marker | Method | Typical Result in Senescent Cells | Reference(s) |
| SA-β-gal Positive Cells | Microscopy | Significant increase in percentage of blue-stained cells (e.g., >60%) | [4] |
| Cell Viability | MTT/WST-1 Assay | Dose-dependent decrease | [8][16] |
| p53 Protein Level | Western Blot | Significant increase | [4][17] |
| p21 Protein Level | Western Blot | Significant increase | [6][18][19] |
| p16 Protein Level | Western Blot | Significant increase | [6][7] |
| Lamin B1 Protein Level | Western Blot | Significant decrease | [4] |
| Intracellular ROS | H2DCFDA Assay | Significant increase in fluorescence | [6][20] |
| Mitochondrial Membrane Potential | JC-1 Staining | Decrease in red/green fluorescence ratio | [1][3] |
| ATP Production | Luciferase-based Assay | Significant decrease | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced senescence signaling pathways.
Caption: Experimental workflow for this compound model.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Frontiers | CD38 Deficiency Alleviates this compound-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 7. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 12. buckinstitute.org [buckinstitute.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Possible involvement of p21 but not of p16 or p53 in keratinocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p53/p21 Pathway Involved in Mediating Cellular Senescence of Bone Marrow-Derived Mesenchymal Stem Cells from Systemic Lupus Erythematosus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quantitative Analysis of D-Galactose in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of D-Galactose in various biological samples. It is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing the most appropriate method for their specific research needs.
Introduction
This compound is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes. It is a key component of lactose, the primary sugar in milk, and is integral to the structure of numerous glycoproteins and glycolipids. The accurate quantification of this compound in biological samples such as plasma, serum, urine, and tissue extracts is crucial for diagnosing and monitoring metabolic disorders like galactosemia, as well as in research contexts including studies on aging and neurodegenerative diseases.[1][2][3][4] This document outlines several established and advanced methods for this compound quantification, providing detailed protocols and comparative data to aid in methodological selection.
Metabolic Significance of this compound: The Leloir Pathway
The primary route for this compound metabolism is the Leloir pathway, which converts this compound into glucose-1-phosphate, allowing it to enter glycolysis.[1][5][6][7] Understanding this pathway is essential for interpreting this compound levels in a physiological context. A defect in any of the key enzymes in this pathway can lead to the accumulation of galactose and its metabolites, resulting in the clinical condition known as galactosemia.[1][4]
Methods for this compound Quantification
Several analytical techniques are available for the quantification of this compound, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods include enzymatic assays, chromatographic techniques, and mass spectrometry.
Enzymatic Assays
Enzymatic assays are a common and relatively straightforward method for quantifying this compound. These assays are often available as commercial kits and are suitable for high-throughput screening.
Principle: The most common enzymatic method involves the oxidation of this compound by galactose dehydrogenase (Gal-DH). In this reaction, nicotinamide adenine dinucleotide (NAD+) is reduced to NADH, and the increase in NADH is measured spectrophotometrically at 340 nm.[8][9][10] The amount of NADH produced is directly proportional to the this compound concentration. If the sample contains lactose, it can be pre-treated with β-galactosidase to hydrolyze it into glucose and galactose, allowing for the determination of total galactose.[8][10][11]
General Experimental Workflow:
Detailed Protocol (Adapted from commercial kits): [8][10][12]
A. Sample Preparation:
-
Liquid Samples (Serum, Plasma): Can often be used directly or after appropriate dilution.[12]
-
Milk and Milk Products:
-
Accurately weigh approximately 1 g of the sample into a 100 mL volumetric flask.
-
Add about 60 mL of water and incubate for 15 minutes at 70°C, with occasional shaking.
-
For clarification (Carrez clarification), add 5 mL of Carrez-I solution (potassium hexacyanoferrate(II)) and 5 mL of Carrez-II solution (zinc sulfate), followed by 10 mL of 0.1 M NaOH, mixing after each addition.[8][10]
-
Allow the solution to cool to room temperature and fill to the mark with water.
-
Filter the solution and use the clear filtrate for the assay.[8]
-
-
Tissue Samples:
-
Weigh approximately 0.1 g of tissue and homogenize in 0.5 mL of distilled water.
-
Add clarification buffers as described for milk samples, centrifuge at 10,000 rpm for 10 minutes, and collect the supernatant.[12]
-
-
Cell Lysates:
-
Collect cells by centrifugation and resuspend in distilled water (e.g., 5 x 10^6 cells in 500 µL).
-
Lyse the cells by sonication.
-
Add clarification buffers, centrifuge, and collect the supernatant.[12]
-
B. Assay Procedure (Manual Spectrophotometric Method):
-
Wavelength: 340 nm
-
Cuvette: 1 cm light path
-
Temperature: 20-25°C
-
Final Volume: Varies by kit, e.g., 3.300 mL[10]
-
Pipette into cuvettes:
-
Blank: Reagent buffer/water
-
Standard: this compound standard solution
-
Sample: Prepared sample solution
-
-
Add NAD+ solution and mix.
-
Read the initial absorbance (A1) for all cuvettes.
-
Start the reaction by adding Galactose Dehydrogenase (Gal-DH) solution.
-
Incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature.
-
Read the final absorbance (A2).
-
Calculate the absorbance difference (ΔA = A2 - A1) for each sample and standard.
-
Calculate the this compound concentration based on the absorbance difference of the standard.
Quantitative Data Summary for Enzymatic Assays:
| Parameter | Value | Biological Sample | Reference |
| Linear Range | 4 µg - 100 µg per assay | General | [10] |
| 0.2 g/L - 1 g/L | General | [10] | |
| 0.4 µg - 8 µg per well (microplate) | General | [13] | |
| Detection Limit | 0.692 mg/L | General | [13] |
| Precision (CV%) | 0.7% (Lactose in chocolate) | Chocolate | [10] |
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer higher specificity and sensitivity compared to enzymatic assays, allowing for the separation of this compound from other sugars.[14][15]
A. High-Performance Liquid Chromatography (HPLC):
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sugars like this compound, which are highly polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography are often employed.[15] Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[14]
Protocol Outline for HPLC-ELSD/CAD: [14]
-
Sample Preparation:
-
Deproteinize plasma or serum samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions (Example):
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify this compound in samples by comparing peak areas to the standard curve.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS):
Principle: GC-MS is a highly sensitive and specific method for quantifying small molecules. For non-volatile compounds like sugars, a derivatization step is required to make them volatile for GC analysis. The mass spectrometer then separates and detects the derivatized molecules based on their mass-to-charge ratio.[15][16]
Protocol Outline for GC-MS: [16]
-
Sample Preparation:
-
Derivatization:
-
Prepare aldononitrile pentaacetate derivatives of the sugars.[16]
-
-
GC-MS Analysis:
-
GC Column: Capillary column suitable for sugar analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized sugars.
-
MS Detection: Monitor specific ions for this compound and the internal standard in positive chemical ionization mode.[16]
-
-
Quantification:
-
Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard.
-
Quantitative Data Summary for Chromatographic Methods:
| Method | Parameter | Value | Biological Sample | Reference |
| GC-MS | Linear Range | 0.1 - 5 µmol/L | Human Plasma | [16] |
| Limit of Quantification | < 0.02 µmol/L | Human Plasma | [16] | |
| Precision (CV%) | < 15% | Human Plasma | [16] | |
| LC-MS/MS | - | - | Root Exudates | [17] |
Mass Spectrometry (MS) Based Methods
Direct mass spectrometry techniques, often coupled with liquid chromatography (LC-MS/MS), provide the highest sensitivity and specificity for this compound quantification.[17][18][19]
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Principle: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of specificity.
Protocol Outline for LC-MS/MS:
-
Sample Preparation: Similar to HPLC, involving protein precipitation and filtration.
-
LC Conditions: Typically using a HILIC or other suitable column for polar analytes.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
B. Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS):
Principle: A novel method has been developed using a TiO2 nanowire chip for LDI-TOF MS. In this method, the reducing potential of this compound is used to oxidize o-phenylenediamine (OPD) to 2,3-diaminophenazine (DAP). Both OPD and DAP are detected by LDI-TOF MS, and their peak intensities correlate with the this compound concentration.[20]
Protocol Outline for LDI-TOF MS: [20]
-
Sample Preparation:
-
For serum or dried blood spots (DBS), perform methanol precipitation/extraction.
-
-
Reaction:
-
Incubate the sample with OPD under conditions that allow for selective oxidation by this compound.
-
-
LDI-TOF MS Analysis:
-
Spot the reaction mixture onto the TiO2 nanowire chip.
-
Acquire mass spectra in the appropriate mass range to detect OPD and DAP.
-
-
Quantification:
-
Correlate the intensities of the mass peaks of OPD and DAP with the concentration of this compound using a standard curve.
-
Quantitative Data Summary for LDI-TOF MS: [20]
| Parameter | Value | Biological Sample |
| Linear Range | 57.2 - 220.0 µg/mL | Serum |
| 52.5 - 220.0 µg/mL | Dried Blood Spot (DBS) | |
| Correlation Coefficient (r²) | > 0.95 | Serum & DBS |
Conclusion
The choice of method for quantifying this compound depends on the specific requirements of the study, including the biological matrix, the required sensitivity and specificity, sample throughput, and available instrumentation. Enzymatic assays are well-suited for rapid screening of a large number of samples. Chromatographic methods, particularly when coupled with mass spectrometry, offer superior specificity and sensitivity, making them the gold standard for accurate quantification, especially at low concentrations. The detailed protocols and comparative data provided in this document serve as a comprehensive resource for researchers to select and implement the most appropriate analytical strategy for their this compound quantification needs.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. This compound: applications in aging model_Chemicalbook [chemicalbook.com]
- 3. bioengineer.org [bioengineer.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Leloir pathway - Wikipedia [en.wikipedia.org]
- 6. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. PathWhiz [pathbank.org]
- 8. gea.com [gea.com]
- 9. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of Lactose and this compound in Selected Foods: Official Method 2024.10 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. US20090098586A1 - Assay for Determination of Free this compound and/or L-arabinose - Google Patents [patents.google.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 15. dovepress.com [dovepress.com]
- 16. Analysis of concentration and (13)C enrichment of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing D-Galactose as a Carbon Source in Yeast and Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using D-Galactose as a carbon source for microbial cultures, with a focus on Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria). This document outlines the metabolic pathways involved, protocols for culture preparation and induction, and quantitative data for performance evaluation.
Application Note 1: this compound Metabolism in Saccharomyces cerevisiae
This compound serves as an effective carbon and energy source for S. cerevisiae, inducing a well-characterized genetic switch known as the GAL regulon.[1] This system is extensively exploited for the controlled expression of heterologous proteins. The central metabolic route for galactose utilization is the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis.[2][3]
The GAL regulon comprises structural genes (GAL1, GAL2, GAL7, GAL10) and regulatory genes (GAL3, GAL4, GAL80).[1] In the absence of galactose, the repressor protein Gal80p binds to the transcriptional activator Gal4p, preventing the expression of the structural genes.[1][4] When galactose is present, it binds to the sensor protein Gal3p, which then interacts with Gal80p, releasing Gal4p to activate gene transcription.[1][4] This tight regulation allows for precise control over gene expression, making it a valuable tool in research and biopharmaceutical production.[3] However, the presence of glucose strongly represses the GAL genes, a phenomenon known as catabolite repression, mediated by the Mig1p repressor.[3]
Key Features of the Yeast GAL System:
-
Tightly Regulated Expression: Induction is dependent on the presence of galactose and the absence of glucose.[2][3]
-
High-Level Protein Production: The GAL promoters are strong, leading to robust expression of target proteins.[3]
-
Model for Eukaryotic Gene Regulation: The GAL system is a classic model for studying transcriptional control in eukaryotes.[2]
Application Note 2: this compound Metabolism in Escherichia coli
E. coli also utilizes this compound via the Leloir pathway, which is conserved from bacteria to humans.[5] The genes encoding the enzymes for this pathway (galK, galT, galE) are located in the gal operon.[6] The transport of galactose into the cell is mediated by two primary systems: a low-affinity galactose-proton symporter (GalP) and a high-affinity ABC transporter (Mgl).[6]
Regulation of the gal operon is controlled by the GalR and GalS repressors, which bind to operator regions in the absence of galactose to block transcription.[6] this compound acts as an inducer by binding to these repressors and causing them to dissociate from the DNA, thereby allowing gene expression.[7] Similar to yeast, E. coli exhibits a preference for glucose, and its presence leads to catabolite repression of the gal operon. This results in diauxic growth when both sugars are present, where glucose is consumed first, followed by a lag phase, and then the consumption of galactose.[8]
Key Features of the Bacterial gal System:
-
Efficient Catabolism: The Leloir pathway effectively channels galactose into central metabolism.[5][9]
-
Dual Regulatory Control: The GalR and GalS repressors provide a nuanced response to galactose availability.[10]
-
Diauxic Growth: Demonstrates classic catabolite repression, a fundamental concept in microbiology.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound as a carbon source in yeast and bacterial cultures.
Table 1: Growth Kinetics of S. cerevisiae on Different Carbon Sources
| Carbon Source | Maximum Specific Growth Rate (μ_max) (h⁻¹) | Doubling Time (min) | Biomass Yield on Sugar (g/g) | Reference |
| Glucose (2%) | ~0.41 | ~108 | 0.45-0.50 | [11] |
| Galactose (2%) | ~0.17 - 0.23 | ~123 | 0.48-0.52 | [2][11] |
| Raffinose (2%) | ~0.15 | ~126 | N/A | [11] |
Table 2: Recombinant Protein Expression in S. cerevisiae Induced by Galactose
| Promoter System | Inducer Concentration | Induction Time (hours) | Typical Protein Yield | Reference |
| GAL1/GAL10 | 2% Galactose | 20 - 72 | Highly variable, up to 500 mg/L | [12][13][14] |
| GAL10 (optimized) | 0.0015% - 0.003% Galactose | 4 - 24 | ~0.2 mg/L (membrane protein) | [13] |
Table 3: Growth Characteristics of E. coli on Glucose and Galactose
| Carbon Source | Growth Characteristic | Observation | Reference |
| Glucose | Single exponential growth phase | Rapid growth until glucose is depleted. | [8] |
| Glucose + Galactose | Diauxic growth | Initial rapid growth on glucose, followed by a lag phase, then slower growth on galactose. | [8] |
| Galactose | Single exponential growth phase | Slower growth rate compared to glucose. | [8] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Galactose Induction of Protein Expression in S. cerevisiae
This protocol is designed for the induction of a target protein under the control of a galactose-inducible promoter (e.g., GAL1) in S. cerevisiae.
Materials:
-
S. cerevisiae strain containing the expression vector.
-
Selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection, containing 2% raffinose (SC-Raffinose).
-
Selective SC medium with 2% galactose and 2% raffinose (SC-Gal/Raf).
-
Sterile flasks and culture tubes.
-
Incubator shaker (30°C).
-
Spectrophotometer.
Procedure:
-
Pre-culture Preparation:
-
Inoculate a single colony of the yeast strain into 5 mL of SC-Raffinose medium.
-
Incubate overnight at 30°C with vigorous shaking (250 rpm). Raffinose is used as a neutral carbon source that does not repress or induce the GAL promoter.[15]
-
-
Main Culture Inoculation:
-
The next morning, measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.
-
Dilute the pre-culture into a larger volume of fresh SC-Raffinose medium to an OD₆₀₀ of 0.2-0.4.
-
Incubate at 30°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of 0.8-1.0). This typically takes 4-6 hours.
-
-
Induction:
-
Harvest the cells by centrifugation (3000 x g for 5 minutes).
-
Resuspend the cell pellet in an equal volume of SC-Gal/Raf induction medium. This step ensures the complete removal of the non-inducing carbon source.
-
Alternatively, for a simpler induction, add a sterile 20% galactose stock solution to the growing culture to a final concentration of 2%. Note that this may result in a slight delay in induction if residual glucose or other repressive sugars are present.[12]
-
-
Protein Expression and Harvest:
-
Continue to incubate the culture at 30°C with shaking for the desired induction period (typically 16-24 hours, but can be optimized).[12] For some proteins, lowering the temperature to 20-25°C can improve protein solubility and yield.[14]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately for protein extraction and purification.
-
Protocol 2: Culturing E. coli on this compound Minimal Medium
This protocol describes how to grow E. coli in a minimal medium where this compound is the sole carbon source.
Materials:
-
E. coli strain of interest.
-
M9 minimal medium salts (5x stock).
-
Sterile 20% this compound solution.
-
Sterile 1 M MgSO₄.
-
Sterile 1 M CaCl₂.
-
Appropriate antibiotics, if required.
-
Sterile flasks or culture tubes.
-
Incubator shaker (37°C).
Procedure:
-
Media Preparation (per 1 L):
-
To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts.
-
Add 2 mL of sterile 1 M MgSO₄.
-
Add 100 µL of sterile 1 M CaCl₂.
-
Add 20 mL of sterile 20% this compound solution (final concentration 0.4%).
-
Add sterile deionized water to a final volume of 1 L.
-
Add any required antibiotics.
-
-
Inoculation and Growth:
-
Inoculate a single colony of E. coli into a small volume (5 mL) of the prepared M9-Galactose medium.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, use the overnight culture to inoculate a larger volume of fresh M9-Galactose medium for your experiment, typically at a 1:100 dilution.
-
Monitor growth by measuring the OD₆₀₀ at regular intervals.
-
Experimental Workflow Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improvement of Galactose Uptake in Saccharomyces cerevisiae through Overexpression of Phosphoglucomutase: Example of Transcript Analysis as a Tool in Inverse Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolution of the GALactose Utilization Pathway in Budding Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Function of the this compound Network in Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. The gal Genes for the Leloir Pathway of Lactobacillus casei 64H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The galactose regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteome-wide quantitative multiplexed profiling of protein expression: carbon-source dependency in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yeast galactose induction [protocols.io]
- 13. Fine‐tuning the yeast GAL10 promoter and growth conditions for efficient recombinant membrane protein production and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of recombinant galactose oxidase by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for D-Galactose Functionalized Nanoparticles in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-Galactose functionalized nanoparticles in cancer therapy research. The information compiled is based on a review of current scientific literature and is intended to guide researchers in the design, synthesis, and evaluation of these targeted nanomedicines.
Introduction
This compound functionalized nanoparticles represent a promising strategy for targeted cancer therapy. The rationale behind this approach lies in the overexpression of specific receptors on the surface of various cancer cells, which can recognize and bind to galactose moieties. This targeted delivery enhances the accumulation of therapeutic agents at the tumor site, thereby increasing efficacy while minimizing systemic toxicity.[1][2][3]
Two primary receptors are targeted by this strategy:
-
Asialoglycoprotein Receptor (ASGPR): Highly expressed on hepatocytes, making it an excellent target for hepatocellular carcinoma (HCC).[1][4]
-
Glucose Transporters (GLUT): Certain GLUT transporters, which are often overexpressed in cancer cells due to their high metabolic rate (the Warburg effect), can also recognize galactose.[4][5][6]
This targeted approach allows for the specific delivery of a variety of therapeutic payloads, including chemotherapeutic drugs, photosensitizers, and radiosensitizers, directly to cancer cells.[2][7][8]
Nanoparticle Synthesis and Characterization
The synthesis of this compound functionalized nanoparticles involves the preparation of the nanoparticle core followed by surface modification with a galactose-containing ligand. The choice of nanoparticle core material depends on the desired application and can include liposomes, polymeric nanoparticles, gold nanoparticles, and selenium nanoparticles.
Synthesis Protocols
Protocol 2.1.1: Synthesis of Galactose-Functionalized Liposomes (Modified Hydration Method) [4]
-
Lipid Film Hydration:
-
Dissolve the lipid mixture (e.g., DOPC, cholesterol), a PEGylated lipid (e.g., DSPE-PEG2000), a galactose-conjugated lipid (e.g., galactosyl-cerebroside), and the therapeutic drug in an organic solvent (e.g., chloroform).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To obtain small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a probe sonicator or bath sonicator.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Protocol 2.1.2: Synthesis of Galactose-Functionalized Gold Nanoparticles (AuNPs) [9]
-
AuNP Core Synthesis (Citrate Reduction Method):
-
Bring a solution of HAuCl4 to a boil with vigorous stirring.
-
Rapidly add a solution of sodium citrate to the boiling HAuCl4 solution. The solution will change color from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15-30 minutes, then allow the solution to cool to room temperature.
-
-
Surface Functionalization with Galactose:
-
Prepare a thiolated galactose derivative (e.g., by reacting galactose with a thiol-containing linker).
-
Add the thiolated galactose solution to the AuNP suspension and stir for several hours to allow for ligand exchange and the formation of a self-assembled monolayer on the gold surface.
-
Purify the functionalized AuNPs by centrifugation and resuspension in a suitable buffer to remove excess ligands.
-
Characterization Data
Thorough characterization of the synthesized nanoparticles is crucial to ensure their quality, stability, and suitability for therapeutic applications. Key parameters to be evaluated are summarized in the table below.
| Parameter | Method(s) | Typical Values | Reference(s) |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm | [4][8][10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [11] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV | [11][12] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical, uniform | [1][9][12] |
| Drug Loading Content (%) | UV-Vis Spectroscopy, HPLC | 5 - 15% | [12] |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | > 80% | [12] |
In Vitro Evaluation
In vitro studies are essential to assess the biocompatibility, targeting specificity, and therapeutic efficacy of the this compound functionalized nanoparticles before proceeding to in vivo models.
Experimental Protocols
Protocol 3.1.1: Cell Viability/Cytotoxicity Assay (MTT Assay) [13][14]
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound functionalized nanoparticles, non-functionalized nanoparticles (as a control), and the free drug in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle/drug solutions. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Protocol 3.1.2: Cellular Uptake Analysis by Flow Cytometry [15][16][17]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and incubate overnight.
-
Treat the cells with fluorescently labeled this compound functionalized nanoparticles and non-functionalized nanoparticles for various time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting and Staining:
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
To differentiate between membrane-bound and internalized nanoparticles, a quenching agent (e.g., Trypan Blue) can be added just before analysis to quench the fluorescence of extracellular nanoparticles.[16]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells to compare the uptake efficiency between different nanoparticle formulations.
-
Protocol 3.1.3: Cellular Uptake Visualization by Fluorescence Microscopy
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles as described in the flow cytometry protocol.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain the cell nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope. The localization of the fluorescent nanoparticles within the cells can be observed.
-
In Vivo Evaluation
In vivo studies using animal models are critical for evaluating the therapeutic efficacy, biodistribution, and safety of this compound functionalized nanoparticles.
Experimental Protocol
Protocol 4.1.1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model [12]
-
Tumor Model Establishment:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 HepG2 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups and Administration:
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-functionalized nanoparticles, this compound functionalized nanoparticles).
-
Administer the treatments intravenously (via the tail vein) at a predetermined dose and schedule (e.g., every 3 days for 4 cycles).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Major organs (liver, spleen, kidneys, heart, lungs) should also be collected for histological analysis to assess systemic toxicity.
-
Mechanism of Action & Signaling Pathways
This compound functionalized nanoparticles primarily exert their anticancer effects through targeted drug delivery, leading to increased intracellular drug concentration and subsequent cell death. The binding of the galactose ligand to its receptor often triggers receptor-mediated endocytosis, a common pathway for cellular uptake.[7]
Once inside the cell, the encapsulated drug is released and can induce apoptosis through various signaling pathways. For many chemotherapeutic drugs, this involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptosis pathways.
Visualizing Workflows and Pathways
Figure 1: In Vitro Experimental Workflow.
Figure 2: Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics | MDPI [mdpi.com]
- 3. The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactose-modified selenium nanoparticles for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. airus.unisalento.it [airus.unisalento.it]
- 10. Galactose-Functionalized, Colloidal-Fluorescent Nanoparticle from Aggregation-Induced Emission Active Molecule via Polydopamine Coating for Cancer Cell Targeting | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Galactosylated chitosan/5-fluorouracil nanoparticles inhibit mouse hepatic cancer growth and its side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cognitive Decline in D-Galactose-Treated Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic administration of D-galactose in rodents is a widely established model to simulate natural aging and study age-related cognitive decline.[1][2] this compound induces accelerated senescence through mechanisms involving oxidative stress, neuroinflammation, and apoptosis, leading to cognitive impairments analogous to those observed in aging and neurodegenerative diseases.[3][4][5] These application notes provide a comprehensive set of protocols for assessing the behavioral, biochemical, and histological hallmarks of cognitive decline in this compound-treated animal models.
Experimental Overview
A typical experimental workflow for assessing cognitive decline in a this compound-induced aging model involves several stages, from animal model establishment to multi-level analysis.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative outcomes observed in this compound-induced aging models compared to control animals. These values represent generalized findings from multiple studies and can vary based on the specific animal strain, age, this compound dosage, and duration of treatment.
Table 1: Behavioral Assessment Outcomes
| Parameter | Test | Typical Change in this compound Group | Reference |
| Escape Latency | Morris Water Maze | Increased | [1][6] |
| Time in Target Quadrant | Morris Water Maze | Decreased | [3] |
| Step-through Latency | Passive Avoidance Test | Decreased | [1][7] |
| Spontaneous Alternations | Y-Maze | Decreased | [8] |
Table 2: Biochemical Markers of Oxidative Stress in Brain Tissue (Hippocampus/Cortex)
| Marker | Assay | Typical Change in this compound Group | Reference |
| Malondialdehyde (MDA) | TBARS Assay | Increased | [9][10] |
| Superoxide Dismutase (SOD) | Activity Assay | Decreased | [9][11] |
| Glutathione Peroxidase (GSH-Px) | Activity Assay | Decreased | [9][12] |
| Catalase (CAT) | Activity Assay | Decreased | [10][13] |
Table 3: Neuroinflammation and Apoptosis Markers in Brain Tissue
| Marker | Assay | Typical Change in this compound Group | Reference |
| TNF-α | ELISA | Increased | [14][15] |
| IL-1β | ELISA | Increased | [14][15] |
| IL-6 | ELISA | Increased | [14][15] |
| Bax/Bcl-2 Ratio | Immunohistochemistry/Western Blot | Increased | [3][16] |
| Cleaved Caspase-3 | Immunohistochemistry/Western Blot | Increased | [16] |
Experimental Protocols
I. This compound Animal Model Induction
-
Animals: Male or female mice (e.g., C57BL/6, Kunming) or rats (e.g., Wistar, Sprague-Dawley), typically 2-3 months old at the start of the experiment.[2][8]
-
Acclimation: House animals for at least one week under standard laboratory conditions (22-24°C, 12h light/dark cycle) with ad libitum access to food and water.
-
This compound Administration:
II. Behavioral Assessment Protocols
This test assesses hippocampal-dependent spatial learning and memory.[1][7]
Apparatus:
-
A circular tank (90-120 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint.
-
A hidden platform (10 cm diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acclimation (2 days): Allow mice to swim freely in the maze without the platform for 60 seconds. On the second day, mark the quadrants.[1]
-
Training Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water facing the tank wall from one of four starting positions (N, S, E, W), varying the start position for each trial.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.[7]
-
Record the escape latency (time to find the platform), swim path, and swim speed.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the tank.
-
Place the mouse in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
This test evaluates fear-motivated long-term memory.[1][18]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.[15][19] The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
Procedure:
-
Acclimation/Training (Day 1):
-
Place the mouse in the brightly lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[18]
-
Record the latency to enter the dark compartment.
-
-
Retention Test (24 hours later):
-
Place the mouse back into the lit compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the mouse to enter the dark compartment), up to a maximum of 300-600 seconds. A longer latency indicates better memory of the aversive stimulus.[18]
-
III. Biochemical Assay Protocols
Sample Preparation:
-
Following behavioral testing, euthanize the animals.
-
Rapidly dissect the brain on ice. Isolate the hippocampus and cortex.
-
For biochemical assays, homogenize the brain tissue in ice-cold phosphate-buffered saline (PBS) or appropriate assay buffer to create a 10% (w/v) homogenate.[3][20]
-
Centrifuge the homogenate (e.g., 10,000 x g for 10-15 minutes at 4°C) and collect the supernatant for analysis.[3][21]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay for normalization.
Measures lipid peroxidation.[12][22]
-
To 100 µL of brain homogenate supernatant, add reagents from a commercial kit (e.g., thiobarbituric acid and acid reagent).[12]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA concentration based on a standard curve and normalize to protein concentration.
Measures the activity of a key antioxidant enzyme.[1][23]
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) or similar substrates.
-
In a 96-well plate, add brain homogenate supernatant, reaction buffer, and a substrate (e.g., xanthine).
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the absorbance kinetically at a specific wavelength (e.g., 560 nm) for several minutes.[1]
-
Calculate the percentage of inhibition of the reaction rate by the sample, and determine SOD activity from a standard curve.
Measures the activity of another critical antioxidant enzyme.[24][25]
-
This assay typically measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.[26][27]
-
To a reaction mixture containing NADPH, glutathione, and glutathione reductase, add the brain homogenate supernatant.
-
Initiate the reaction by adding a substrate like hydrogen peroxide or cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Calculate GSH-Px activity based on the rate of NADPH oxidation.
Measures the decomposition of hydrogen peroxide.[10][28]
-
Add brain homogenate supernatant to a solution of hydrogen peroxide (H₂O₂).
-
Incubate for a specific time (e.g., 1 minute).
-
Stop the reaction with a reagent like ammonium molybdate. The remaining H₂O₂ reacts with the molybdate to form a yellowish complex.[20]
-
Measure the absorbance of the complex at 405 nm.
-
Catalase activity is inversely proportional to the absorbance and is calculated based on a standard curve.
Quantifies levels of TNF-α, IL-1β, and IL-6.[21][29]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add brain homogenate supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
IV. Histological and Immunohistochemical Protocols
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut brain sections (e.g., 20-30 µm thick) using a cryostat or vibratome.
For general morphology and identification of neuronal damage.[18][30]
-
Mount sections on slides.
-
Deparaffinize and rehydrate if using paraffin-embedded tissue.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount with a coverslip.
-
Examine under a light microscope for signs of neuronal damage such as pyknosis (shrunken, dark nuclei) and eosinophilic cytoplasm.[17]
For visualizing Nissl bodies (rough endoplasmic reticulum) in neurons; neuronal loss is indicated by a reduction in staining.[31][32]
-
Mount sections on slides.
-
Stain with a 0.1% cresyl violet solution.
-
Differentiate in graded alcohols to remove excess stain.
-
Dehydrate and mount with a coverslip.
-
Quantify the number of Nissl-positive neurons in specific hippocampal regions (e.g., CA1, CA3).
-
Perform antigen retrieval on the tissue sections if necessary.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against the target protein (e.g., rabbit anti-cleaved caspase-3).
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Quantify the number of immunopositive cells.
Signaling Pathways in this compound-Induced Cognitive Decline
This compound administration triggers a cascade of molecular events that contribute to cognitive impairment. Key signaling pathways involved include those related to oxidative stress, neuroinflammation, and autophagy/apoptosis.
Oxidative Stress and Neuroinflammation Signaling
This compound-induced oxidative stress activates inflammatory pathways. The SIRT1/Nrf2 pathway is a crucial defense mechanism against oxidative stress, while the TLR4/MyD88/NF-κB pathway is a primary driver of neuroinflammation.
Autophagy and Apoptosis Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and autophagy. This compound can dysregulate this pathway, leading to decreased autophagy and increased apoptosis.
References
- 1. Assessment of brain superoxide dismutase (SOD) activity [bio-protocol.org]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. assaygenie.com [assaygenie.com]
- 4. scantox.com [scantox.com]
- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 6. Anti-Aging Effect of Momordica charantia L. on this compound-Induced Subacute Aging in Mice by Activating PI3K/AKT Signaling Pathway [mdpi.com]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. [PDF] DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 9. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for brain and head kidney catalase activity in zebrafish [protocols.io]
- 11. Bungeanum Improves Cognitive Dysfunction and Neurological Deficits in this compound-Induced Aging Mice via Activating PI3K/Akt/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalab.eu [animalab.eu]
- 16. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Investigating Nickel-Induced Neurotoxicity: Associations with Gut Microbiota Dysbiosis and Ferroptosis | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. A Method of Measuring Glutathione Peroxidase Activity in Murine Brain in Pharmacological Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. file.elabscience.com [file.elabscience.com]
- 26. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciencellonline.com [sciencellonline.com]
- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The critical role of inflammation in osteoporosis prediction unveiled by a machine learning framework integrating multi-source data [frontiersin.org]
- 30. Hippocampal and striatal histomorphology following chronic nicotine administration in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Routine staining — Neurodigitech, a neuro-based CRO [neurodigitech.com]
- 32. Protocol to assess the effect of disease-driving variants on mouse brain morphology and primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
D-galactose, a naturally occurring reducing sugar, has emerged as a robust and widely utilized tool to induce an accelerated aging phenotype in various experimental models, making it invaluable for the study of age-related neurodegenerative diseases.[1][2][3][4] Chronic administration of this compound at concentrations exceeding normal metabolic capacity leads to the accumulation of advanced glycation end products (AGEs), mitochondrial dysfunction, increased oxidative stress, chronic inflammation, and apoptosis—all hallmarks of the aging process and key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6][7][8][9][10] This model offers a time- and cost-effective alternative to studying natural aging, enabling researchers to investigate disease mechanisms and screen potential therapeutic agents more efficiently.
Mechanism of this compound-Induced Neurodegeneration
The neurotoxic effects of this compound are multifactorial. Elevated levels of this compound lead to its conversion to galactitol and the generation of reactive oxygen species (ROS).[5][9] This surge in ROS overwhelms the endogenous antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids.[1][11][12][13] Furthermore, this compound promotes the non-enzymatic glycation of proteins, forming AGEs.[5][14] The interaction of AGEs with their receptor (RAGE) triggers a cascade of inflammatory signaling, primarily through the activation of the NF-κB and JNK pathways.[3][6][15] This sustained neuroinflammation, coupled with mitochondrial dysfunction and the activation of caspase-mediated apoptotic pathways, culminates in neuronal loss and cognitive decline.[1][2][4][7][16]
Data Summary Tables
Table 1: In Vivo this compound Administration Parameters in Rodent Models
| Parameter | Mouse (C57BL/6J, Kunming) | Rat (Sprague Dawley, Wistar) | Key Outcomes | References |
| Dosage Range | 50 - 500 mg/kg/day | 50 - 500 mg/kg/day | Dose-dependent cognitive impairment, oxidative stress, and neuroinflammation. | [5][14][17][18][19][20][21][22] |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral gavage | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral gavage | Subcutaneous and intraperitoneal routes are most common and show consistent results. | [14][17][19][22] |
| Treatment Duration | 6 - 10 weeks | 6 - 8 weeks | Mimics chronic aging processes leading to significant neurodegeneration. | [1][2][4][5][14][17] |
Table 2: In Vitro this compound Treatment Parameters for Cellular Models
| Cell Type | This compound Concentration | Treatment Duration | Key Outcomes | References |
| Primary Neurons / Auditory Cortical Neurons (ACNs) | 30 - 60 mg/mL | 48 - 72 hours | Increased ROS, mitochondrial dysfunction, apoptosis. | [23] |
| PC12 Cells | 15 mg/mL | Not Specified | Cellular senescence, apoptosis. | [24] |
| Human Dental Pulp Cells (HDPCs) | 1 - 10 g/L | 48 - 72 hours | Decreased proliferation, increased senescence markers (SA-β-gal, p16, p21). | [25] |
| Astrocytic Cells (CRT) | 40 - 60 g/L | 72 hours - 10 days | Decreased viability, cellular senescence, increased inflammatory cytokine secretion. | [26] |
| Glioblastoma Cells (C6, U87MG) | 28 - 222 mM | 7 - 9 days | Reduced proliferation, increased senescence markers (SA-β-gal, p53). | [27] |
Table 3: Key Biomarkers in this compound-Induced Neurodegeneration Models
| Biomarker Category | Biomarker | Change | Significance | References |
| Oxidative Stress | Malondialdehyde (MDA) | Increased | Lipid peroxidation marker. | [1][6][13] |
| Superoxide Dismutase (SOD) | Decreased | Key antioxidant enzyme. | [1][6][13] | |
| Glutathione Peroxidase (GSH-Px) | Decreased | Key antioxidant enzyme. | [1][6][13] | |
| Inflammation | TNF-α, IL-1β, IL-6 | Increased | Pro-inflammatory cytokines. | [6][7][28][29] |
| NF-κB, JNK | Activated | Key inflammatory signaling pathways. | [3][6][15][28] | |
| Apoptosis | Caspase-3 | Increased / Activated | Executioner caspase in apoptosis. | [1][7][16][23][30] |
| Bax/Bcl-2 ratio | Increased | Pro-apoptotic shift. | [7][9][30] | |
| Senescence | Senescence-Associated β-galactosidase (SA-β-gal) | Increased | Cellular senescence marker. | [16][25][26][27] |
| p16, p21, p53 | Increased | Cell cycle arrest and senescence markers. | [9][25][27][30][31] | |
| Mitochondrial Dysfunction | ATP levels | Decreased | Indicator of cellular energy deficit. | [12][16][23] |
| Mitochondrial Membrane Potential (MMP) | Decreased | Sign of mitochondrial depolarization and dysfunction. | [12][16][23] |
Experimental Protocols
Protocol 1: Induction of an In Vivo Aging Model in Mice using this compound
-
Animal Selection: Use 8-week-old C57BL/6J mice.[5] House animals under standard laboratory conditions with ad libitum access to food and water.
-
This compound Preparation: Prepare a sterile solution of D-(+)-galactose in 0.9% saline at a concentration that allows for the desired dosage (e.g., 100 mg/kg) in a volume of approximately 10 ml/kg.[1][5]
-
Administration: Administer the this compound solution subcutaneously (s.c.) once daily for 6-8 weeks.[5][19] A control group should receive an equivalent volume of sterile 0.9% saline.
-
Behavioral Testing (Optional, from week 7):
-
Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Perfuse with ice-cold saline and collect brain tissue (hippocampus and cortex are often regions of interest) for subsequent biochemical and histological analysis.
Protocol 2: In Vitro Induction of Cellular Senescence in Neuronal Cells
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12) or primary neurons in their recommended growth medium.
-
This compound Treatment: Prepare a stock solution of this compound in sterile culture medium. When cells reach approximately 70-80% confluency, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 15 mg/mL for PC12 cells).[24] A control group should receive fresh medium without this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48-72 hours) to induce a senescent phenotype.[25][32]
-
Assessment of Senescence:
-
SA-β-galactosidase Staining: Fix the cells and stain using a commercial senescence-associated β-galactosidase staining kit. Senescent cells will stain blue.[25][26]
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect changes in senescence-related proteins such as p16, p21, and p53.[9][25][27]
-
Cell Proliferation Assay: Perform an MTT or similar assay to quantify changes in cell viability and proliferation.[25]
-
Visualizations
Caption: Mechanism of this compound-induced neurodegeneration.
Caption: Experimental workflow for the in vivo this compound model.
Caption: this compound activation of the TLR4/MyD88/NF-κB pathway.
References
- 1. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Chronic systemic D‐galactose exposure induces memory loss, neurodegeneration, and oxidative damage in mice: Protective effects of R‐α‐lipoic acid | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Fisetin Rescues the Mice Brains Against this compound-Induced Oxidative Stress, Neuroinflammation and Memory Impairment [frontiersin.org]
- 4. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: Protective effects of R-α-lipoic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on this compound-Induced Aging Mice [frontiersin.org]
- 7. Caffeine prevents this compound-induced cognitive deficits, oxidative stress, neuroinflammation and neurodegeneration in the adult rat brain [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Induction of Accelerated Aging in a Mouse Model [mdpi.com]
- 10. The Role Milk May Play in Triggering Parkinson’s Disease [nutritionfacts.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced oxidative stress and mitochondrial dysfunction in the cochlear basilar membrane: an in vitro aging model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-induced oxidative stress and mitochondrial dysfunction in the cochlear basilar membrane: an in vitro aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.4. This compound-Induced Rat Skin Aging Model [bio-protocol.org]
- 18. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Behavioural study of the this compound induced aging model in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound-Induced Accelerated Aging Model on Auditory Cortical Neurons by Regulating Oxidative Stress and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. KoreaMed Synapse [synapse.koreamed.org]
- 30. Frontiers | Diosgenin alleviates this compound-induced oxidative stress in rats’ brain and liver targeting aging and apoptotic marker genes [frontiersin.org]
- 31. COP-22 Alleviates this compound–Induced Brain Aging by Attenuating Oxidative Stress, Inflammation, and Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Modulating Glycosylation in Cell Culture with D-Galactose Supplementation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation is a critical quality attribute of many biotherapeutic proteins, profoundly impacting their efficacy, stability, and serum half-life. The targeted modulation of glycan profiles, particularly galactosylation and sialylation, is a key objective in bioprocess development. Supplementing cell culture media with D-Galactose offers a potent and straightforward strategy to enhance the galactosylation of recombinant proteins, such as monoclonal antibodies (mAbs) and Fc-fusion proteins, produced in mammalian cell lines like Chinese Hamster Ovary (CHO) cells. This document provides detailed application notes and experimental protocols for utilizing this compound to manipulate protein glycosylation, supported by quantitative data and visual guides to the underlying biochemical pathways and experimental workflows.
Introduction
The terminal galactose residues on the N-glycans of therapeutic proteins are essential for subsequent sialylation, which in turn influences the protein's half-life and immunogenicity.[1][2] During high-yield fed-batch processes, the demand for nucleotide sugar precursors, including UDP-Galactose (UDP-Gal), can outstrip the cell's synthetic capacity, leading to incomplete galactosylation and reduced sialylation.[2][3] Supplementing the culture medium with this compound directly feeds into the Leloir pathway, boosting the intracellular pool of UDP-Gal, the donor substrate for galactosyltransferases.[4][5] This approach has been demonstrated to effectively increase the proportion of galactosylated and sialylated glycoforms of recombinant proteins.[1][6]
Biochemical Pathway: this compound Metabolism and Glycosylation
This compound supplementation directly impacts the Leloir pathway, which is the primary metabolic route for converting galactose into UDP-Galactose. This nucleotide sugar is then utilized by galactosyltransferases in the Golgi apparatus to add galactose residues to growing N-glycan chains on proteins.
References
- 1. Galactose supplementation enhance sialylation of recombinant Fc-fusion protein in CHO cell: an insight into the role of galactosylation in sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quacell.com [quacell.com]
- 4. medlink.com [medlink.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Galactose-Based Prodrugs with Improved Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of active pharmaceutical ingredients (APIs) with D-galactose has emerged as a promising prodrug strategy to enhance their pharmacokinetic profiles. This approach leverages the presence of asialoglycoprotein receptors (ASGPRs) predominantly expressed on the surface of hepatocytes, facilitating targeted drug delivery to the liver. This can be particularly advantageous for treating liver-specific diseases or for drugs that undergo extensive first-pass metabolism. Furthermore, the hydrophilic nature of galactose can improve the aqueous solubility of parent drugs, potentially enhancing their oral bioavailability. Masking acidic functionalities, such as the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs), through esterification with galactose can also mitigate gastrointestinal toxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and in vivo pharmacokinetic assessment of this compound-based prodrugs. The focus is on NSAIDs and the chemotherapeutic agent doxorubicin as illustrative examples.
Signaling Pathway: Targeted Delivery to Hepatocytes
The primary mechanism for the liver-specific targeting of this compound-based prodrugs involves the asialoglycoprotein receptor (ASGPR). This receptor recognizes and binds to terminal galactose residues, leading to receptor-mediated endocytosis. Once internalized within the hepatocyte, the prodrug is trafficked to endosomes and then lysosomes, where the linker connecting the drug to the galactose moiety is cleaved by lysosomal enzymes (e.g., esterases), releasing the active parent drug.
Caption: Targeted delivery of a this compound prodrug to hepatocytes via ASGPR.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Data
The following tables summarize the quantitative data comparing the parent drugs with their this compound-based prodrugs.
Table 1: Physicochemical Properties of NSAIDs and their Galactose Prodrugs
| Compound | ClogP | Log D (pH 7.4) | Solubility (mM) in Water | Solubility (mM) in SGF (pH 1.2) |
| Ibuprofen | 3.97 | 1.67 | < 1 | < 1 |
| Ibuprofen-Gal (IbuGAL) | 1.85 | 1.83 | > 10 | > 10 |
| Ketoprofen | 3.12 | 0.82 | < 1 | < 1 |
| Ketoprofen-Gal (OkyGAL) | 1.00 | 0.98 | > 10 | > 10 |
| Diclofenac | 4.51 | 1.25 | < 1 | < 1 |
| Diclofenac-Gal | - | - | - | - |
Table 2: Comparative Pharmacokinetic Parameters of Ibuprofen and its Prodrugs in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Ibuprofen | 20 | 21.5 ± 3.28 | 24 | - |
| Ibuprofen Prodrug 1 | 20 | - | 2 | - |
| Ibuprofen Prodrug 2 | 20 | - | 2 | - |
Data adapted from a study on novel ibuprofen prodrugs.[4] Note: Direct comparative data for galactose-specific prodrugs of ibuprofen with all parameters were not available.
Table 3: Ulcerogenic Potential of NSAIDs and their Galactose Prodrugs in Rats
| Compound | Dose (mg/kg) | Ulcer Index (4h) | Ulcer Index (48h) |
| Control | - | 0.25 ± 0.10 | 0.15 ± 0.05 |
| Ibuprofen | 10 | 2.50 ± 0.25 | 1.00 ± 0.15 |
| Ibuprofen-Gal (IbuGAL) | 10 | 1.00 ± 0.18 | 0.50 ± 0.10 |
| Ketoprofen | 10 | 3.00 ± 0.30 | 1.25 ± 0.20 |
| Ketoprofen-Gal (OkyGAL) | 10 | 1.25 ± 0.22 | 0.75 ± 0.12 |
| Indomethacin | 10 | 3.50 ± 0.35 | 1.50 ± 0.25 |
| Indomethacin-Gal (IndoGAL) | 10 | 1.50 ± 0.25 | 0.80 ± 0.15 |
| Flurbiprofen | 10 | 2.75 ± 0.28 | 1.10 ± 0.18 |
| Flurbiprofen-Gal (FluGAL) | 10 | 1.15 ± 0.20 | 0.60 ± 0.10 |
Data adapted from a study on galactosylated NSAIDs.[3]
Experimental Protocols
Synthesis of this compound-Based Prodrugs
The synthesis of this compound-based prodrugs typically involves the protection of the hydroxyl groups of galactose, followed by coupling with the parent drug, and subsequent deprotection.
Caption: General workflow for the synthesis of this compound-based prodrugs.
This protocol describes a representative synthesis of an NSAIthis compound prodrug.
Materials:
-
Ibuprofen
-
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification:
-
Dissolve ibuprofen (1.2 mmol) and 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Add DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 mmol) portion-wise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected prodrug (1.0 mmol) in a mixture of TFA and water (9:1 v/v, 10 mL).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove residual TFA.
-
Purify the final product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
This protocol outlines a general approach for conjugating doxorubicin to galactose.
Materials:
-
Doxorubicin hydrochloride
-
Galactose derivative with a linker (e.g., a carboxylic acid or activated ester)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Conjugation:
-
Dissolve doxorubicin hydrochloride (1.0 equiv.) and the galactose-linker derivative (1.2 equiv.) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt of doxorubicin.
-
Add the coupling agents (e.g., EDC and NHS, 1.5 equiv. each).
-
Stir the reaction mixture at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction by HPLC.
-
-
Purification and Characterization:
-
Purify the crude product using preparative HPLC.
-
Characterize the final conjugate by Mass Spectrometry and NMR.
-
In Vitro Evaluation Protocols
Caption: Experimental workflow for the in vitro evaluation of this compound prodrugs.
This assay determines the stability of the prodrug in plasma and its conversion to the parent drug.
Materials:
-
Test prodrug and parent drug
-
Human or rat plasma (heparinized)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).
-
Incubate the prodrug at a final concentration of 1 µM in plasma at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formed parent drug.
-
Calculate the percentage of prodrug remaining at each time point relative to the 0-minute sample and determine the half-life (t₁/₂).
This assay assesses the intestinal permeability of the prodrug.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Test prodrug and control compounds (e.g., propranolol, atenolol)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test prodrug solution (e.g., 10 µM in HBSS) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
In Vivo Pharmacokinetic and Toxicity Assessment
This protocol outlines a typical pharmacokinetic study in rats.
Materials:
-
Sprague-Dawley rats
-
Test prodrug and parent drug
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound (prodrug or parent drug) orally or intravenously at a specified dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples by LC-MS/MS to determine the concentrations of the prodrug and the parent drug.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
This protocol provides a general method for evaluating the toxicity of NSAID prodrugs.
Materials:
-
Wistar rats
-
Test prodrug and parent NSAID
-
Reagents for ulcer scoring
-
Kits for measuring liver function markers (e.g., ALT, AST)
Procedure:
-
Gastrointestinal Toxicity (Ulcer Index):
-
Administer the test compound or parent drug orally to rats daily for a specified period.
-
After the treatment period, sacrifice the animals and excise the stomachs.
-
Score the gastric lesions to determine the ulcer index.
-
-
Hepatotoxicity:
-
Collect blood samples at the end of the treatment period.
-
Measure the plasma levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Compare the enzyme levels between the prodrug-treated group, the parent drug-treated group, and a control group.
-
Conclusion
The synthesis of this compound-based prodrugs represents a versatile and effective strategy to improve the pharmacokinetic and toxicological profiles of various drugs. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel galactosylated prodrugs with the potential for enhanced therapeutic efficacy and reduced side effects. Careful consideration of the linker chemistry and the specific properties of the parent drug is crucial for the successful development of these targeted drug delivery systems.
References
Troubleshooting & Optimization
Troubleshooting variability in D-Galactose-induced aging models.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing D-galactose to induce aging phenotypes in experimental models.
Troubleshooting Guides
Variability in this compound-induced aging models is a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions to enhance experimental reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| High variability in aging markers between animals in the same group | - Genetic differences: Even within the same strain, there can be individual variations in response to this compound. - Inconsistent this compound administration: Variations in injection volume, site, or oral gavage technique. - Animal stress: Improper handling or housing conditions can influence physiological responses. - Underlying health issues: Subclinical infections or other health problems can affect the aging phenotype. | - Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. - Standardize administration procedures: Ensure all personnel are trained on consistent and accurate administration techniques. - Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment and maintain consistent environmental conditions. - Health monitoring: Regularly monitor animal health and exclude any animals showing signs of illness unrelated to the induced aging. |
| Inconsistent or weak induction of aging phenotype | - Inappropriate this compound dosage: The dose may be too low for the specific animal model (species, strain, age, or sex).[1][2] - Incorrect administration route: The chosen route (e.g., oral) may have lower bioavailability compared to subcutaneous or intraperitoneal injections.[3] - Short duration of treatment: The treatment period may not be long enough to induce significant aging markers.[1] - Animal characteristics: The age, sex, and strain of the animal can significantly influence sensitivity to this compound.[2] | - Conduct a dose-response study: Determine the optimal this compound concentration for your specific experimental conditions. - Select an appropriate administration route: Subcutaneous or intraperitoneal injections are commonly used for more consistent results.[3] - Extend the treatment duration: A longer period of this compound administration may be necessary to observe a robust aging phenotype. - Carefully select animal model: Consider the known sensitivities of different species, strains, ages, and sexes to this compound. |
| Contradictory results in behavioral tests | - High inter-individual variability: Animals may exhibit different baseline levels of anxiety, activity, and cognitive function. - Improper test execution: Inconsistencies in the experimental setup, handling, or data recording of behavioral assays like the Morris water maze.[4][5][6][7] - Influence of this compound on motor function: High doses of this compound may impair motor coordination, affecting performance in tasks that require locomotion.[8] | - Increase sample size and perform baseline testing: Assess baseline behavior before this compound administration to account for individual differences. - Standardize behavioral testing protocols: Ensure all experimental parameters are consistent across all animals and trials. - Include control tests for motor function: Use tests like the Rota-rod to assess motor coordination and distinguish cognitive deficits from motor impairments.[8] |
| Unexpected mortality in the this compound treated group | - Toxicity from high dosage: The administered dose of this compound may be too high, leading to systemic toxicity. - Pre-existing health conditions: Animals with underlying health issues may be more susceptible to the adverse effects of this compound. | - Reduce this compound dosage: If significant mortality is observed, lower the dose for subsequent experiments. - Thoroughly screen animals for health status: Ensure all animals are healthy before starting the study. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in this compound aging models?
A1: The most significant sources of variability often stem from the experimental protocol itself. Factors such as the dose of this compound, the route and duration of administration, and the species, strain, age, and sex of the animal model can all dramatically influence the outcomes.[1][2] For instance, a high dose of this compound (300 mg/kg) administered intraperitoneally for 8 weeks failed to induce significant aging-related neurobehavioral changes in young male Wistar rats in one study, highlighting the importance of optimizing these parameters for your specific research question.[1]
Q2: How do I choose the right dose of this compound for my experiment?
A2: The optimal dose of this compound is highly dependent on your animal model and the specific aging phenotypes you wish to induce. A review of the literature shows a wide range of effective doses. For example, in mice and rats, doses ranging from 60-150 mg/kg/day for 6-8 weeks have been shown to increase senescence markers in cardiac tissue.[9] It is highly recommended to perform a pilot study with a range of doses to determine the most effective concentration for your specific experimental setup before commencing a large-scale study.
Q3: What are the key differences between oral, subcutaneous, and intraperitoneal administration of this compound?
A3: The route of administration affects the bioavailability and, consequently, the efficacy of this compound. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections generally lead to more consistent and robust induction of aging phenotypes compared to oral administration due to higher and more predictable absorption.[3] Oral administration can be a less stressful alternative for the animals, but may result in more variability.
Q4: My behavioral test results are inconsistent. What can I do to improve them?
A4: Inconsistency in behavioral tests is a common issue. To improve reliability, ensure that your experimental protocols are strictly standardized. This includes maintaining a consistent testing environment (e.g., lighting, noise levels), handling the animals gently and consistently, and using a sufficient number of animals to account for individual behavioral differences.[5][7] For tasks like the Morris water maze, it's also crucial to ensure the water temperature is consistent and that there are clear distal cues for the animals to use for navigation.[5] Additionally, consider that this compound itself can sometimes affect motor activity, so including a control test for motor function is advisable.[8]
Q5: I am not seeing a significant increase in oxidative stress markers. What could be the problem?
A5: A lack of significant changes in oxidative stress markers like malondialdehyde (MDA) or a decrease in superoxide dismutase (SOD) activity could be due to several factors. The this compound dose or treatment duration may be insufficient to induce a strong oxidative stress response.[1] It is also important to ensure that your tissue collection and processing procedures are optimized to prevent artifactual changes in these markers. For example, tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to preserve enzyme activity. The assay protocols for MDA and SOD should also be carefully validated in your laboratory.
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[6]
Materials:
-
Circular water tank (typically 1.2-1.5 meters in diameter for rats, 1 meter for mice)
-
Submerged platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Water heater and thermometer to maintain water temperature at 21-25°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water and add the opacifier to make the platform invisible. Place the platform in a fixed location in one of the four quadrants of the tank, submerged about 1 cm below the water surface.[7] Arrange prominent visual cues around the room that the animal can use for navigation.
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per animal.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four randomized starting positions.
-
Allow the animal to swim freely and find the submerged platform. The trial ends when the animal climbs onto the platform.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[5]
-
Allow the animal to remain on the platform for 15-30 seconds to observe the surrounding cues.[5]
-
Record the escape latency (time to find the platform) and the swim path for each trial using the video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel starting position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[4]
-
Superoxide Dismutase (SOD) Activity Assay in Brain Tissue
This protocol describes a common colorimetric method for determining SOD activity.
Materials:
-
Brain tissue homogenate
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.2)
-
Substrate solution (e.g., containing nitroblue tetrazolium (NBT))
-
Enzyme reaction solution (e.g., containing xanthine oxidase)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Preparation:
-
Assay:
-
Prepare a reaction mixture containing the assay buffer and substrate solution.
-
Add a small volume of the tissue supernatant (sample) to the reaction mixture.
-
Initiate the reaction by adding the enzyme reaction solution (e.g., xanthine oxidase), which generates superoxide radicals.
-
The superoxide radicals will reduce the NBT, producing a colored formazan product. SOD in the sample will inhibit this reaction.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[11]
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm or 560 nm) using a spectrophotometer.[11]
-
-
Calculation:
-
The SOD activity is calculated based on the degree of inhibition of the NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Malondialdehyde (MDA) Assay in Liver Tissue
This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay, a common method for measuring MDA as an indicator of lipid peroxidation.
Materials:
-
Liver tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Preparation:
-
Homogenize a known weight of liver tissue in an appropriate buffer (e.g., ice-cold KCl solution).[12]
-
Centrifuge the homogenate to remove debris.
-
-
Assay:
-
To a known volume of the tissue homogenate, add TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
To the supernatant, add TBA solution.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored product.[12][13]
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).[12][13]
-
-
Calculation:
-
The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of MDA.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes in this compound-induced aging models.
Table 1: this compound Administration Parameters in Rodent Models
| Animal Model | This compound Dose | Administration Route | Duration | Reference |
| C57BL/6J Mice | 100 mg/kg/day | Subcutaneous | 6 weeks | [8] |
| Wistar Rats | 300 mg/kg/day | Intraperitoneal | 8 weeks | [1] |
| Beagle Dogs | Not specified | Not specified | 1-3 months | [14] |
| Mice | 60-150 mg/kg/day | Subcutaneous or Intraperitoneal | 6-8 weeks | [9] |
| Rats | 200 mg/kg/day | Oral or Subcutaneous | 8 weeks | [15] |
Table 2: Common Biomarkers and Expected Changes in this compound-Induced Aging
| Biomarker Category | Specific Marker | Expected Change | Tissue/Sample | Reference |
| Oxidative Stress | Malondialdehyde (MDA) | Increase | Brain, Liver, Serum | [14][16] |
| Superoxide Dismutase (SOD) | Decrease | Brain, Serum | [14][16] | |
| Glutathione Peroxidase (GSH-Px) | Decrease | Brain, Serum | [14][16] | |
| Inflammation | NF-κB | Activation/Increase | Brain, Heart | [2][9] |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Increase | Brain | ||
| Senescence | p16, p21 | Increase | Hippocampus | [14][16] |
| Cognitive Function | Escape Latency (Morris Water Maze) | Increase | - | [4] |
| Time in Target Quadrant (Morris Water Maze) | Decrease | - | [4] |
Visualizations
This compound-Induced Aging Experimental Workflow
Caption: General experimental workflow for this compound-induced aging models.
Simplified NF-κB Signaling Pathway in this compound-Induced Aging
Caption: this compound activates the NF-κB pathway, leading to inflammation.
Simplified p38 MAPK Signaling Pathway in this compound-Induced Aging
Caption: this compound activates the p38 MAPK pathway, promoting apoptosis and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trimethyl Chitosan-Engineered Cod Skin Peptide Nanosystems Alleviate Behavioral and Cognitive Deficits in this compound-Induced Alzheimer’s Disease Model Mice [mdpi.com]
- 5. mmpc.org [mmpc.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Galactose Induced Cellular Senescence In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Galactose to induce cellular senescence in vitro. It is designed to assist scientists and drug development professionals in overcoming common challenges and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce cellular senescence?
The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. High concentrations can lead to cytotoxicity rather than senescence.[1][2][3] For example, while 50 g/L was effective for astrocytic CRT cells[2][3], 10 g/L was sufficient for human dental pulp cells[4], and 222 mM (approximately 40 g/L) was optimal for glioblastoma cell lines.[1]
Q2: How long should I expose my cells to this compound?
The required incubation time to induce senescence varies depending on the cell type and the this compound concentration used. Senescence is not an immediate process and typically requires several days of continuous exposure. For instance, glioblastoma cells (C6 and U87MG) showed optimal senescence characteristics after 8 days of treatment with 222 mM this compound.[1] Human dental pulp cells exhibited signs of senescence after 48 hours of exposure to 10 g/L this compound.[4] It is recommended to perform a time-course experiment (e.g., 2, 4, 6, 8, and 10 days) to identify the optimal duration for your experimental model.[1]
Q3: How do I prepare the this compound solution for my cell culture?
This compound powder should be dissolved in your complete cell culture medium and then sterile-filtered through a 0.2 µm membrane before being added to your cells.[4] It is important to ensure the powder is fully dissolved to achieve a homogenous concentration.
Q4: What are the key markers to confirm this compound-induced senescence?
A combination of markers should be assessed to confirm a senescent phenotype. These include:
-
Morphological Changes: Senescent cells typically become larger, flattened, and more granular.[1]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: This is a widely used biomarker, with senescent cells staining blue at pH 6.0.[1][2][3][4]
-
Cell Cycle Arrest: A hallmark of senescence is irreversible growth arrest, often in the G0/G1 phase of the cell cycle.[5] This can be assessed by a lack of proliferation markers like Ki67 and PH3.[1]
-
Senescence-Associated Molecular Markers: Western blotting or qPCR can be used to detect changes in the expression of key proteins. Common markers include upregulation of p16, p21, and p53, and downregulation of Lamin B1.[1][3]
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells often secrete a variety of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death instead of senescence. | This compound concentration is too high, leading to cytotoxicity.[2][3] | Perform a dose-response curve to determine the optimal sub-lethal concentration that induces senescence for your specific cell type. Start with lower concentrations and gradually increase. |
| Cell type is particularly sensitive to osmotic stress. | Ensure proper control experiments are in place. Consider using a different senescence inducer if the therapeutic window for this compound is too narrow for your cells. | |
| No or weak induction of senescence markers. | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner. |
| Incubation time is too short. | Extend the duration of this compound exposure. A time-course experiment is recommended.[1] | |
| The cell line is resistant to this compound-induced senescence. | Not all cell lines are equally susceptible.[6] You may need to try a different senescence inducer or a different cell line. | |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | Ensure the this compound is fully dissolved and the solution is homogenous before each use. Prepare fresh solutions regularly. |
| Inconsistent cell culture conditions (e.g., passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. | |
| High background in SA-β-gal staining. | Suboptimal pH of the staining solution. | The pH of the staining solution is critical and should be precisely 6.0.[7] Verify the pH before each use. |
| Over-fixation of cells. | Reduce the fixation time. A 3-5 minute fixation is generally sufficient.[8] | |
| Cells are confluent or stressed, leading to false positives. | Ensure cells are not overly confluent when performing the assay. Include a non-senescent (proliferating) control to assess background levels. |
Quantitative Data Summary
Table 1: this compound Concentrations and Incubation Times for Inducing Senescence in Various Cell Types
| Cell Type | This compound Concentration | Incubation Time | Key Senescence Markers Observed | Reference |
| Glioblastoma (C6, U87MG) | 222 mM | 8 days | Increased SA-β-gal activity, hypertrophic morphology, reduced proliferation (Ki67, PH3), upregulation of p16, p53, NF-κB, downregulation of Lamin B1. | [1] |
| Astrocytic CRT cells & Rat Primary Astrocytes | 50 g/L | 5 days | Increased SA-β-gal activity, flattened morphology, upregulation of p16, p53, p21. | [2][3] |
| Human Dental Pulp Cells | 10 g/L | 48 hours | Increased SA-β-gal activity, reduced proliferation, upregulation of p16, p21. | [4] |
| Rat Mesenchymal Stem Cells | 8 g/L | To 6th passage | 85% SA-β-gal positive cells, DNA damage, G0/G1 cell cycle arrest. | [5] |
| Human Embryo Lung Fibroblasts (MRC-5) | Not specified | Not specified | Increased SA-β-gal activity, increased p21 expression, S-phase cell cycle arrest. | [9] |
| LLC-PK1 and HK-2 Kidney Cells | 300 mM | 120 hours | Increased SA-β-gal activity, decreased PCNA and Lamin B1. | [10] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Protocol
This protocol is adapted from established methods for detecting SA-β-gal activity in cultured cells.[7][8][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM sodium chloride
-
2 mM magnesium chloride
-
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 3-5 minutes at room temperature. Note: Do not overfix, as this can inhibit enzyme activity.
-
Wash the cells three times with PBS.
-
Add the freshly prepared Staining Solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a non-CO2 incubator.
-
Monitor for the development of a blue color, which can take between 2 to 16 hours.
-
After incubation, wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells under a microscope to visualize the blue-stained senescent cells.
Visualizations
Caption: this compound induced senescence signaling pathway.
Caption: Experimental workflow for this compound induced senescence.
References
- 1. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study on cell senescence induced by this compound in cultured rat mesenchymal stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
- 7. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. telomer.com.tr [telomer.com.tr]
Common issues and solutions in D-Galactose quantification assays.
Welcome to the technical support center for D-Galactose quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find reliable protocols for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems users may encounter during this compound quantification.
Q1: Why is my background signal (blank) too high?
Potential Causes:
-
Reagent Contamination: One or more reagents may be contaminated with galactose or a substance that interferes with the assay.
-
Improper Reagent Preparation: Reagents may have been prepared incorrectly, for example, using contaminated water or not allowing them to reach room temperature before use.[1]
-
Cuvette/Plate Contamination: The microplate or cuvettes used for measurement may be dirty or scratched.
-
Incorrect Blanking: The blank sample may have been prepared incorrectly. For example, in enzymatic assays, a reagent blank should contain all components except the sample.[2]
Solutions:
-
Use High-Purity Reagents: Ensure all reagents, including water, are of high purity and free from contamination.
-
Prepare Fresh Reagents: Prepare fresh solutions and buffers. Allow all components to equilibrate to room temperature before use as specified in the protocol.[1]
-
Check Consumables: Use new, clean cuvettes or a fresh microplate for the assay.
-
Verify Blank Preparation: Double-check the protocol to ensure the blank is prepared correctly. A reagent blank showing significant absorbance may indicate a problem with the reagents themselves.[2]
Q2: Why is my signal or absorbance difference (ΔA) too low?
Potential Causes:
-
Low Analyte Concentration: The concentration of this compound in your sample is below the detection limit of the assay.[3][4]
-
Inactive Enzyme: The enzyme (e.g., galactose oxidase or galactose dehydrogenase) has lost activity due to improper storage or handling.[1]
-
Incorrect pH: The pH of the reaction buffer is outside the optimal range for the enzyme.[3]
-
Suboptimal Temperature: The incubation temperature is too low, slowing down the enzymatic reaction.[5]
Solutions:
-
Concentrate the Sample: If possible, concentrate your sample to bring the this compound level within the assay's linear range. Alternatively, increase the sample volume used in the assay, adjusting the buffer volume accordingly to maintain the final reaction volume.[3]
-
Verify Enzyme Integrity: Ensure enzymes have been stored at the correct temperature (typically -20°C) and handled on ice during the assay.[1] Run a positive control or a high-concentration standard to check enzyme activity.
-
Check Buffer pH: Prepare fresh buffer and verify its pH is correct for the specific enzymatic reaction (e.g., pH 6.6 for lactose hydrolysis, pH 8.6 for this compound oxidation in some kits).[3]
-
Optimize Incubation Conditions: Ensure the incubation is performed at the temperature specified in the protocol (e.g., 20-25°C or 37°C).[3][6]
Q3: Why is my standard curve not linear or has a poor R² value?
Potential Causes:
-
Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilution series is a common cause of poor standard curves.[7]
-
Degraded Standard: The this compound standard has degraded due to improper storage or multiple freeze-thaw cycles.[7]
-
Incorrect Dilutions: Errors in calculating the concentrations for the serial dilutions.[7]
-
Assay Range Exceeded: The concentrations of the standards are outside the linear range of the assay.[4][8]
-
Incorrect Curve Fit: Using an inappropriate curve fit model for the data (e.g., linear fit for a non-linear relationship).[9]
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure proper technique. Prepare a fresh dilution series, vortexing each standard thoroughly after dilution.[7][9]
-
Use a Fresh Standard: Prepare standards from a fresh, properly stored stock solution. Aliquot standards upon first use to avoid repeated freeze-thaw cycles.
-
Recalculate Dilutions: Carefully double-check all calculations for the standard curve points.
-
Adjust Standard Concentrations: Ensure the standard concentrations cover the expected range of your samples and fall within the assay's specified linear range.[4][8]
-
Select the Right Model: Use appropriate software to analyze the data and select the best curve fit, such as a four-parameter logistic (4PLC) fit if the response is sigmoidal.[9]
Q4: How do I know if substances in my sample are interfering with the assay?
Potential Causes:
-
Endogenous Enzymes: Samples may contain enzymes that consume substrates or products of the reaction.
-
Reducing Agents: Substances like ascorbic acid can interfere with colorimetric assays that rely on hydrogen peroxide detection.[5]
-
Presence of Other Sugars: High concentrations of other sugars, like mannose, may cause interference in some glucose oxidase-based assays if the enzyme preparation has impurities.[10][11] L-arabinose can also show activity with some galactose dehydrogenase enzymes.[5]
-
Sample Color or Turbidity: The inherent color or turbidity of a sample can interfere with absorbance readings.[5]
Solutions:
-
Run an Internal Standard (Spike Recovery): Add a known amount of this compound standard to your sample and a separate control buffer. The recovery of the added standard in the sample matrix should ideally be between 90-110%.[3][12] This helps identify if the sample matrix is inhibiting or enhancing the signal.
-
Perform a Double Determination: Analyze two different volumes of the same sample (e.g., 10 µL and 20 µL). The measured absorbance differences should be proportional to the sample volumes used.[3]
-
Sample Preparation: For turbid or colored samples, clarification steps such as centrifugation or filtration are necessary.[5] Protein-rich samples may require a deproteinization step, for example, using Carrez reagents or perchloric acid.[3][4]
-
Restart the Reaction: After the initial reaction is complete, add a known amount of this compound standard to the cuvette. A corresponding increase in absorbance indicates that no significant inhibition occurred during the reaction.[3][4]
Data & Methodologies
Comparison of this compound Quantification Methods
The following table summarizes key parameters of common this compound quantification assays.
| Assay Method | Principle | Typical Linear Range | Detection Limit (LOD) | Pros | Cons |
| Colorimetric (Galactose Oxidase) | Galactose oxidase produces H₂O₂, which reacts with a probe to generate a colored product.[9] | 0.1 - 1.5 mM[6] | ~0.05 mM[6] | Simple, high-throughput, cost-effective.[12] | Prone to interference from reducing agents. |
| Enzymatic (Galactose Dehydrogenase) | β-Galactose dehydrogenase oxidizes this compound, producing NADH, which is measured at 340 nm.[3] | 4 - 80 µ g/assay [4][8] | ~0.7 mg/L[4] | Highly specific for β-D-galactose.[4] | Can be slow due to anomer mutarotation; requires UV spectrophotometer.[4][8] |
| Fluorometric | Enzymatic reaction is coupled to the generation of a fluorescent product. | Not specified | Generally higher sensitivity than colorimetric methods. | High sensitivity, suitable for low concentrations. | Requires a fluorescence plate reader. |
| HPLC | Chromatographic separation followed by detection (e.g., refractive index or pulsed amperometric detection). | Varies by system | High sensitivity | Highly specific and accurate, can measure multiple sugars simultaneously. | Requires expensive equipment, complex sample prep, low throughput.[13] |
Common Interfering Substances
| Substance | Assay Type(s) Affected | Effect | Mitigation |
| Ascorbic Acid | Colorimetric (Oxidase-based) | Negative interference (consumes H₂O₂).[5] | Sample dilution; use of ascorbate oxidase. |
| Sulfite | Enzymatic (Dehydrogenase-based) | No interference at ≤ 0.5 g/L.[5] | Ensure concentration is below inhibitory levels. |
| L-Arabinose | Enzymatic (Dehydrogenase-based) | Positive interference (enzyme shows side activity).[5] | Use a more specific enzyme or a different detection method if L-arabinose is present. |
| Mannose | Glucose Oxidase-based (if contaminated) | Positive interference (cross-reactivity).[10][11] | Use highly purified enzymes. |
| Divalent Metal Ions | Enzymatic (β-Galactose Dehydrogenase) | Inhibition of enzyme activity.[8] | Include a chelating agent like EDTA in the reaction buffer.[8] |
Experimental Protocols & Visualizations
Protocol: General Colorimetric this compound Assay
This protocol provides a general workflow for a typical colorimetric assay using galactose oxidase, suitable for a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare the buffer as specified by the kit manufacturer and allow it to warm to room temperature.[1]
-
This compound Standard: Reconstitute the lyophilized standard to create a stock solution. Perform serial dilutions using the Assay Buffer to generate a standard curve (e.g., from 25 mg/dL down to ~0.8 mg/dL).[9]
-
Enzyme Mix: Prepare the enzyme mix containing galactose oxidase and horseradish peroxidase (HRP) in Assay Buffer. Keep on ice until use.[9]
-
Probe/Substrate Solution: Prepare the colorimetric probe solution. This solution is often light-sensitive and should be protected from light.
2. Sample Preparation:
-
Clarification: Centrifuge samples (e.g., serum, plasma, cell culture media) to remove any particulate matter.
-
Deproteinization (if necessary): For high-protein samples, use a 10 kDa spin filter to remove proteins that may interfere with the assay.
-
Dilution: Dilute samples with Assay Buffer to ensure the galactose concentration falls within the linear range of the standard curve.
3. Assay Procedure:
-
Add 20-50 µL of each standard and sample into duplicate wells of a clear, flat-bottom 96-well plate.[9]
-
Prepare a reagent blank by adding the same volume of Assay Buffer to two wells.
-
Add the prepared Enzyme/Probe Mix to all wells.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[6][9]
-
Measure the absorbance at the appropriate wavelength (e.g., 560-570 nm) using a microplate reader.[9]
4. Data Analysis:
-
Subtract the average absorbance of the reagent blank from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their known concentrations.
-
Generate a standard curve and determine the equation of the line (or use a 4PLC fit).[9]
-
Calculate the this compound concentration of the samples using the standard curve equation. Remember to multiply the result by the sample dilution factor.
Diagrams
References
- 1. content.abcam.com [content.abcam.com]
- 2. gea.com [gea.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 5. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of Lactose and this compound in Selected Foods: Official Method 2024.10 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent-Free Colorimetric Assay for Galactose Using Agarose Gel Entrapping Nanoceria and Galactose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. arborassays.com [arborassays.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Addressing inconsistencies in behavioral studies of D-Galactose-treated mice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in behavioral studies of D-Galactose-treated mice. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why are there so many inconsistencies in behavioral outcomes of this compound-treated mouse models?
A1: Inconsistencies in behavioral studies using this compound-induced aging models are common and can be attributed to a variety of factors.[1] Key sources of variability include:
-
Mouse Strain: Different mouse strains exhibit varied responses to this compound. For instance, Kunming and C57BL/6J mice can show different susceptibilities to cognitive and motor impairments.[2][3]
-
Sex: Sex-based differences in response to this compound treatment have been reported, affecting gut microbiota, oxidative stress levels, and performance in behavioral tests.[4][5]
-
Age of Mice at Induction: The age at which this compound treatment begins can influence the severity of the aging phenotype and behavioral deficits.[3][6]
-
This compound Dose and Administration Route: The dosage and whether it's administered subcutaneously, intraperitoneally, or orally can significantly impact the outcomes.[7][8][9] Higher doses do not always correlate with more severe behavioral impairment.[8]
-
Duration of Treatment: The length of this compound exposure is a critical factor, with chronic administration being necessary to induce aging-like changes.[6][7]
-
Specific Behavioral Test and Protocol: Minor variations in the experimental setup and protocol of behavioral tests can lead to different results.[1]
Q2: What are the primary mechanisms behind this compound-induced behavioral changes?
A2: this compound induces an accelerated aging phenotype through several interconnected mechanisms:
-
Oxidative Stress: Excess this compound is metabolized, leading to the overproduction of reactive oxygen species (ROS). This overwhelms the endogenous antioxidant defense systems, causing oxidative damage to lipids, proteins, and DNA in the brain.[10]
-
Advanced Glycation End Products (AGEs): this compound, a reducing sugar, reacts non-enzymatically with proteins and lipids to form AGEs.[11] The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers inflammatory and apoptotic pathways.[11]
-
Inflammation: The activation of the AGE-RAGE axis and oxidative stress leads to a chronic inflammatory state in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[10]
-
Apoptosis: The culmination of oxidative stress and inflammation can lead to programmed cell death (apoptosis) of neurons, contributing to cognitive and motor decline.[10]
Q3: How do I choose the appropriate this compound dose and administration route?
A3: The optimal dose and route depend on the specific research question, mouse strain, and desired severity of the aging phenotype. A systematic review suggests that doses between 100-125 mg/kg can effectively induce changes in neurochemical outcomes like SOD levels. However, for cognitive impairments, even lower doses (0-50 mg/kg) have shown significant effects. It is crucial to conduct pilot studies to determine the most effective regimen for your specific experimental conditions. Subcutaneous injection is a commonly used and effective method.[8]
Troubleshooting Guides for Behavioral Tests
Morris Water Maze (MWM)
Problem: High variability in escape latency among mice in the same group.
-
Possible Cause: Inconsistent visual cues, stress, or floating behavior.
-
Troubleshooting:
-
Ensure prominent, stable, and high-contrast spatial cues are placed around the room and are visible to the mice from the water surface.[6]
-
Acclimate mice to the testing room for at least 30-60 minutes before the trial to reduce stress.[12]
-
Maintain a consistent water temperature (around 20-24°C) as colder water can increase stress and floating behavior.[4]
-
If mice are floating, it may indicate they are not motivated to escape. Some protocols suggest gently guiding the mouse to the platform on the first few trials to help it learn the task. Pre-training with a visible platform can also help.
-
Problem: this compound-treated mice show no significant learning impairment.
-
Possible Cause: Insufficient treatment duration or dose, or the chosen mouse strain is resistant. The MWM task might be too simple or the pre-training too extensive.
-
Troubleshooting:
-
Review the literature for successful protocols using your specific mouse strain and adjust the this compound dose and/or duration of administration accordingly.
-
Consider increasing the complexity of the task, for example, by using a reversal learning paradigm where the platform location is changed after initial acquisition.
-
Be aware that pre-training can affect the performance of this compound-treated mice differently than control mice.[2]
-
Open Field Test
Problem: No difference in locomotor activity or anxiety-like behavior between control and this compound groups.
-
Possible Cause: The dose and duration of this compound may not be sufficient to induce changes in general activity or anxiety. Some studies have reported no change in open-field activity in certain mouse strains.[2]
-
Troubleshooting:
-
Increase the duration of the test to allow for more detailed analysis of exploratory behavior over time. A typical duration is 5-20 minutes.
-
Ensure the testing environment is novel and provides a sufficient level of mild anxiety to elicit exploratory and anxiety-related behaviors. The center of the arena should be brightly lit (e.g., 150-200 Lux).[13]
-
Analyze thigmotaxis (wall-hugging) behavior, as this can be a more sensitive measure of anxiety than just time spent in the center.
-
Rotarod Test
Problem: High intra- and inter-animal variability in performance.
-
Possible Cause: Inconsistent handling, lack of proper acclimation, or mice jumping off the rod instead of falling.
-
Troubleshooting:
-
Handle mice gently and consistently. Acclimate them to the testing room for at least 15-30 minutes before the first trial.[14]
-
Ensure a consistent inter-trial interval (e.g., 15 minutes) for all animals.[14]
-
If a mouse jumps off, some protocols suggest placing it back on the rotating rod and recording the event, while others would end the trial. Consistency in this procedure is key.
-
Experimental Protocols
Morris Water Maze (MWM) Protocol for this compound-Treated Mice
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint. A hidden platform (10-15 cm in diameter) is submerged 1-1.5 cm below the water surface.[4]
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before each session.
-
Pre-training (Optional but recommended for aged models): One day of training with a visible platform (e.g., marked with a flag) to ensure mice can see and are motivated to find an escape.
-
Acquisition Phase:
-
Four trials per day for 4-5 consecutive days.
-
The starting position is varied for each trial (e.g., North, South, East, West).
-
Each trial lasts for a maximum of 60-90 seconds. If the mouse does not find the platform within this time, it is gently guided to it and allowed to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with walls high enough to prevent escape.
-
Environment: The room should be quiet with consistent overhead lighting (e.g., 300-400 lux).
-
Procedure:
-
Acclimate the mouse to the testing room for 30-60 minutes.[12]
-
Gently place the mouse in the center of the arena.
-
Record its activity for a set period (typically 5-20 minutes) using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zones.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Grooming duration.
-
Rotarod Test Protocol
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.
-
Procedure:
-
Acclimate mice to the testing room for at least 15-30 minutes.[14]
-
Training/Acclimation Trial (Day 1): Place mice on the rod rotating at a constant low speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Testing Trial (Day 2):
-
Place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall (the time the mouse stays on the rod).
-
Conduct 3 trials with a 15-minute inter-trial interval.[14]
-
-
Quantitative Data Summary
| Behavioral Test | Key Parameters Measured | Typical Findings in this compound Mice (Inconsistent) | Factors Influencing Inconsistency |
| Morris Water Maze | Escape Latency, Time in Target Quadrant, Path Length, Swim Speed | Increased escape latency, decreased time in the target quadrant.[8] However, some studies report no significant impairment.[2] | Mouse strain, age, sex, this compound dose and duration, MWM protocol variations.[1][2][3][6] |
| Open Field Test | Total Distance, Time in Center, Rearing Frequency | Decreased locomotor activity and exploratory behavior, increased anxiety (less time in the center).[2] Some studies find no difference.[2] | Mouse strain (e.g., Kunming vs. Laca mice), this compound dose.[2] |
| Rotarod Test | Latency to Fall | Decreased latency to fall, indicating impaired motor coordination and balance.[1] | This compound dose, sex (males may show more impairment at higher doses).[1] |
| Passive Avoidance | Step-through Latency, Time in Dark Compartment | Decreased step-through latency, indicating memory impairment. | This compound dose and administration route.[7] |
| Y-Maze | Spontaneous Alternation Percentage | Reduced spontaneous alternation, suggesting deficits in spatial working memory. | Administration route (injection may cause more significant impairment than oral). |
Signaling Pathways and Experimental Workflows
This compound Induced Cellular Senescence Workflow
Caption: Workflow for this compound aging model and behavioral analysis.
This compound-Induced Oxidative Stress and Inflammation Pathway
Caption: this compound induced neurodegenerative signaling cascade.
Apoptosis Signaling Pathway in this compound Model
Caption: Intrinsic apoptosis pathway in this compound treated mice.
References
- 1. mdpi.com [mdpi.com]
- 2. Pretraining affects Morris water maze performance with different patterns between control and ovariectomized plus this compound-injected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin alleviates this compound-induced oxidative stress in rats’ brain and liver targeting aging and apoptotic marker genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geriatri.dergisi.org [geriatri.dergisi.org]
- 5. UC Davis - Morris Water Maze [protocols.io]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. MPD: Brown2: project protocol [phenome.jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. jove.com [jove.com]
- 14. researcherslinks.com [researcherslinks.com]
How to minimize off-target effects in D-Galactose-based drug delivery.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in D-Galactose-based drug delivery systems.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| High uptake in non-target organs (e.g., spleen, lungs) | 1. Suboptimal Ligand Density: Both too low and too high galactose density on the carrier surface can lead to non-specific uptake.[1][2] 2. Carrier Properties: The physicochemical properties of the nanoparticle core (size, charge, material) can influence its biodistribution.[3][4] 3. Premature Drug Release: Unstable linkers can release the drug before reaching the target site, leading to systemic toxicity.[5][6] | 1. Optimize Galactose Density: Synthesize a library of carriers with varying galactose densities and evaluate their in vitro and in vivo targeting efficiency.[7] 2. Carrier Modification: Adjust the size and surface charge of the nanoparticle. PEGylation can help reduce non-specific uptake by the reticuloendothelial system. 3. Select a Stable Linker: Employ more stable linkers, such as non-cleavable linkers or enzyme-cleavable linkers that are specifically activated at the target site.[][9][10] |
| Low therapeutic efficacy at the target site | 1. Inefficient Cellular Uptake: The galactose multivalency may not be optimal for receptor-mediated endocytosis.[1] 2. Inefficient Drug Release: The linker may not be efficiently cleaved within the target cell's microenvironment.[5][] 3. Incorrect Targeting Moiety: The target cells may have low expression of the asialoglycoprotein receptor (ASGPR).[11][12] | 1. Vary Galactose Multivalency: Prepare carriers with different numbers of galactose ligands per particle to determine the optimal configuration for uptake.[1] 2. Optimize Linker Chemistry: If using a cleavable linker, ensure the cleavage trigger (e.g., pH, specific enzyme) is present and active in the target cell's endo-lysosomal compartment.[5][] 3. Confirm Receptor Expression: Verify the expression level of ASGPR on your target cells using techniques like flow cytometry or western blotting. |
| High cytotoxicity in non-target cells in vitro | 1. Non-specific Binding: The carrier itself may have some inherent cytotoxicity or may bind non-specifically to non-target cells. 2. Leaky Drug Conjugate: The drug may be prematurely released from the carrier in the culture medium.[13] | 1. Use Control Formulations: Test a non-galactosylated version of your carrier to assess the baseline cytotoxicity. 2. Assess Conjugate Stability: Measure the amount of free drug in the cell culture supernatant over time. |
| Variability between experimental batches | 1. Inconsistent Nanoparticle Synthesis: Variations in reaction conditions can lead to differences in particle size, polydispersity, and ligand density.[14] 2. Inconsistent Drug Loading: The efficiency of drug encapsulation can vary between batches.[4] | 1. Standardize Protocols: Maintain strict control over reaction parameters (temperature, stirring speed, reactant concentrations). Characterize each batch thoroughly (DLS, TEM, etc.).[3] 2. Optimize and Validate Loading: Standardize the drug loading procedure and quantify the loading efficiency for each batch. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for off-target effects in this compound-based drug delivery?
The primary mechanism for on-target delivery is the specific recognition of this compound ligands by the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[11][12] However, off-target effects can occur due to several factors:
-
Non-specific uptake: Nanoparticles can be taken up by the reticuloendothelial system (RES), particularly in the liver (Kupffer cells) and spleen, based on their physicochemical properties.[15]
-
Receptor-mediated uptake in other cells: Other cell types, such as macrophages and certain cancer cells, also express galactose-binding lectins, which can lead to off-target uptake.[11]
-
Premature drug release: If the linker connecting the drug to the galactose carrier is unstable in circulation, the drug can be released systemically, causing toxicity to healthy tissues.[5][6]
2. How does the density of galactose on the carrier surface affect targeting?
The density of galactose ligands (multivalency) is a critical factor. An optimal density is required to achieve high-affinity binding to the ASGPR and trigger efficient receptor-mediated endocytosis.[1]
-
Too low density: May not provide sufficient avidity for effective binding and internalization.
-
Too high density: Can sometimes lead to altered cellular uptake mechanisms or increased non-specific interactions.[1]
It is crucial to experimentally determine the optimal galactose density for a specific nanoparticle system and target cell type.[7]
3. What is the role of the linker in minimizing off-target effects?
The linker plays a crucial role in ensuring that the drug is released only at the target site.[10] Linkers can be broadly categorized as:
-
Non-cleavable linkers: The drug is released only after the degradation of the antibody-drug conjugate within the lysosome. This approach generally offers greater stability in circulation.[6]
-
Cleavable linkers: These are designed to be cleaved by specific triggers present in the target cell's microenvironment, such as:
The choice of linker is critical for balancing stability in circulation with efficient drug release at the target site.[5][6]
4. What are the essential control experiments to assess off-target effects?
To properly assess and minimize off-target effects, the following control experiments are essential:
| Control Experiment | Purpose |
| Non-targeted nanoparticles | To evaluate the biodistribution and uptake of the carrier without the galactose targeting moiety. This helps to determine the baseline level of non-specific uptake. |
| Free drug | To compare the toxicity and efficacy of the targeted drug delivery system against the unconjugated drug. |
| Competition assay | To confirm that the uptake of the galactosylated nanoparticles is receptor-mediated. This is done by co-incubating the targeted nanoparticles with an excess of free galactose, which should block the ASGPR and reduce the uptake of the nanoparticles.[15] |
| In vitro cytotoxicity in non-target cells | To assess the toxicity of the drug delivery system on cells that do not express the target receptor. |
| In vivo biodistribution studies | To quantify the accumulation of the nanoparticles in various organs and tissues over time.[17] |
5. How can I visualize and quantify cellular uptake?
Cellular uptake can be visualized and quantified using several techniques:
-
Fluorescence Microscopy: Conjugating a fluorescent dye to the nanoparticle allows for direct visualization of cellular uptake and subcellular localization using confocal microscopy.
-
Flow Cytometry: This technique provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled nanoparticles and the intensity of the fluorescence per cell.
-
Quantitative Drug Analysis: The amount of drug taken up by the cells can be quantified by lysing the cells and analyzing the drug concentration using methods like HPLC or LC-MS/MS.[15]
Key Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
-
Cell Culture: Seed target cells (e.g., HepG2, which overexpresses ASGPR) and non-target cells (e.g., A549) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Nanoparticles: Prepare fluorescently labeled galactosylated nanoparticles and non-galactosylated control nanoparticles at various concentrations in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for different time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Analysis:
-
Qualitative (Microscopy): Fix the cells and visualize them under a fluorescence microscope.
-
Quantitative (Flow Cytometry): Detach the cells using trypsin, resuspend them in PBS, and analyze them using a flow cytometer.
-
Quantitative (Drug Quantification): Lyse the cells and extract the drug for quantification by a suitable analytical method.
-
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Use a relevant animal model (e.g., mice bearing a tumor xenograft of the target cancer cells).
-
Injection: Administer the galactosylated nanoparticles (labeled with a fluorescent dye or a radionuclide) and control nanoparticles intravenously via the tail vein.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.
-
Organ Harvest: Collect major organs (liver, spleen, lungs, kidneys, heart, tumor, etc.).
-
Quantification:
-
Fluorescence Imaging: Use an in vivo imaging system (IVIS) to visualize the fluorescence intensity in the harvested organs.
-
Radioactivity Measurement: If using radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.
-
Drug Extraction: Homogenize the tissues and extract the drug for quantification by HPLC or LC-MS/MS.
-
-
Data Analysis: Express the results as the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: A troubleshooting workflow for addressing high off-target uptake.
Caption: The pathway of receptor-mediated endocytosis for galactosylated nanoparticles.
Caption: A general experimental workflow for the evaluation of off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Norcantharidin-associated galactosylated chitosan nanoparticles for hepatocyte-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. Tuning Ligand Density To Optimize Pharmacokinetics of Targeted Nanoparticles for Dual Protection against Tumor-Induced Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 11. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel self-assembled galactose/polysuccinimide-coated hydroxyapatite nanocarriers for targeted hepatic doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galactose-Containing Polymer-DOX Conjugates for Targeting Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting D-Galactose Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cell death in D-Galactose (D-Gal) cell culture experiments.
Troubleshooting Guide: Unexpected Cell Death
This guide is designed to help you identify and resolve common issues leading to unexpected cell death during this compound cell culture experiments.
Question 1: My cells are dying after this compound treatment. What are the potential causes?
Unexpected cell death in this compound experiments can stem from several factors, ranging from the experimental setup to the inherent biological response of the cells. The primary causes can be categorized as follows:
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High this compound Concentration: Excessive concentrations of this compound can induce significant cellular stress, leading to apoptosis or necroptosis.[1][2][3][4][5] The optimal concentration is highly cell-type dependent.
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Oxidative Stress: this compound metabolism can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress that damages cellular components and triggers cell death pathways.[6][7][8][9]
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Cellular Senescence: this compound is a well-established inducer of cellular senescence, a state of irreversible cell cycle arrest. While not immediate cell death, the accumulation of senescent cells can lead to a decline in overall culture health and viability.[1][4][6][10][11][12][13][14]
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Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death and can be mistaken for this compound-induced cytotoxicity.[15][16]
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Suboptimal Culture Conditions: Incorrect media formulation, pH instability, or improper incubator settings (CO2, temperature, humidity) can exacerbate the stress induced by this compound.[17][18][19][20]
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Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to this compound.[2][5][21] Some cell types may be inherently more susceptible to its effects.
Question 2: How can I determine the optimal this compound concentration for my experiments?
To find the appropriate this compound concentration that induces the desired effect (e.g., senescence) without causing widespread cell death, it is crucial to perform a dose-response experiment.
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for determining optimal this compound concentration.
Question 3: I suspect oxidative stress is the culprit. How can I confirm this and what can I do to mitigate it?
To confirm the involvement of oxidative stress, you can measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. If oxidative stress is confirmed, you can co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cells from this compound-induced death.
Signaling Pathway: this compound-Induced Oxidative Stress
Caption: this compound metabolism leading to oxidative stress and cell death.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound-induced senescence and apoptosis?
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Senescence is a state of irreversible cell-cycle arrest where the cell remains metabolically active but does not divide.[1][12] It is a primary response to sublethal doses of this compound.
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Apoptosis is a programmed cell death characterized by specific morphological changes like cell shrinkage and DNA fragmentation. High concentrations of this compound can induce apoptosis.[1][4]
Q2: Can I use glucose-free media for my this compound experiments?
Replacing glucose with galactose in the culture medium can force cells to shift from glycolysis to oxidative phosphorylation for energy production.[22][23] This can be a useful tool for studying cellular metabolism but may also increase oxidative stress. Be aware that some cell lines may not be able to effectively utilize galactose and may undergo cell death due to glucose deprivation.[21]
Q3: How can I check for contamination in my cell culture?
Regularly inspect your cultures under a microscope for any signs of turbidity, color change in the medium, or the presence of filamentous fungi or motile bacteria.[15] Mycoplasma contamination is not visible by standard microscopy and requires specific testing kits (e.g., PCR-based assays).
Q4: My cells are detaching from the culture plate after this compound treatment. What should I do?
Cell detachment can be a sign of cytotoxicity. It is advisable to perform a cell viability assay to quantify the extent of cell death. Additionally, ensure that your culture vessels are properly coated if you are using a cell line that requires an attachment factor.
Data Summary Tables
Table 1: Effect of this compound Concentration on Cell Viability in Different Cell Lines
| Cell Line | This compound Concentration | Exposure Time | Effect on Viability | Reference |
| Astrocytic CRT cells | 40 g/L | 72 hours | Significant suppression | [1][4] |
| Astrocytic CRT cells | 60 g/L | 72 hours | Considerable cell death | [1][4] |
| Rat primary astrocytes | 40 g/L | 72 hours | Significant suppression | [1][4] |
| Neuroblastoma (N2a) | >30 g/L | 24 hours | Dose-dependent inhibition | [2][5] |
| SH-SY5Y | >30 g/L | 24 hours | Dose-dependent inhibition | [2][5] |
| PC-3 | >30 g/L | 24 hours | Dose-dependent inhibition | [2][5] |
| HepG2 | >30 g/L | 24 hours | Dose-dependent inhibition | [2][5] |
| NIH3T3 | up to 60 g/L | 24 hours | No significant effect | [2][5] |
| LO2 | up to 60 g/L | 24 hours | No significant effect | [2][5] |
Table 2: Troubleshooting Checklist for Unexpected Cell Death
| Potential Cause | Check | Corrective Action |
| This compound Concentration | Verify calculations and stock solution concentration. | Perform a dose-response experiment to determine the optimal concentration. |
| Contamination | Visually inspect culture for turbidity, color change. Perform mycoplasma testing. | Discard contaminated cultures and decontaminate equipment.[15] |
| Culture Medium | Check pH, color, and for precipitates. Ensure correct formulation. | Use fresh, pre-warmed medium. Ensure proper storage.[18] |
| Incubator Conditions | Verify temperature, CO2, and humidity levels. | Calibrate incubator settings. Ensure CO2 tank is not empty.[18][20] |
| Cell Health | Examine cell morphology and confluence. | Use a fresh stock of cells. Do not use cells from a high passage number. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is used to detect senescent cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration to induce senescence.
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Fixation: Wash the cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
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Staining: Wash the cells with PBS and add the SA-β-Gal staining solution (containing X-gal) at pH 6.0. Incubate at 37°C overnight in a dry incubator (no CO2).
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Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
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Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.[1]
Troubleshooting Workflow: General
Caption: A logical workflow for troubleshooting unexpected cell death.
References
- 1. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. promocell.com [promocell.com]
- 18. adl.usm.my [adl.usm.my]
- 19. Troubleshooting: Cell Culture (Appendix 1) - Practical Techniques in Molecular Biotechnology [cambridge.org]
- 20. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 21. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
- 22. benchchem.com [benchchem.com]
- 23. Circumventing the Crabtree effect: forcing oxidative phosphorylation (OXPHOS) via galactose medium increases sensitivity of HepG2 cells to the purine derivative kinetin riboside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Galactose Aging Models & Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Galactose to induce aging models and study oxidative stress.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-induced aging model is not showing significant signs of oxidative stress. What are the potential reasons for this variability?
A1: Variability in this compound-induced aging studies is a common challenge. Several factors can contribute to a lack of significant oxidative stress induction:
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This compound Dosage and Administration: The dose and route of administration are critical.[1][2] Inconsistent results have been reported across different studies using a wide range of doses.[3][4][5] Oral administration may have milder effects compared to intraperitoneal or subcutaneous injections.[1][6] It is crucial to select a dosage and route that has been previously validated to induce oxidative stress in your specific animal model and strain.
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Animal Strain, Sex, and Age: Different rodent strains can exhibit varying sensitivities to this compound.[5] The age of the animals at the start of the study is also a critical factor; mature rats may be more suitable than young rats for establishing this model. The male sex has been noted to be particularly sensitive to this compound.[7]
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Duration of Treatment: Chronic administration over several weeks (typically 6-10 weeks) is often required to observe significant age-related changes and oxidative stress.[8][9] Short-term treatment may not be sufficient to induce detectable neurobehavioral or significant oxidative damage.[8][10]
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Environmental Factors: Housing conditions, diet, and other environmental stressors can influence the baseline oxidative stress levels in animals and their response to this compound.[11][12][13][14] High-calorie diets, for instance, can increase the production of reactive oxygen species (ROS).[11]
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Assessment Methods: The choice of biomarkers and the sensitivity of the assays used to measure oxidative stress are crucial. A comprehensive panel of markers for lipid, protein, and DNA damage is recommended for a thorough assessment.
Q2: How can I standardize my this compound administration protocol to ensure more reproducible results?
A2: To enhance reproducibility, consider the following standardization steps:
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Consistent this compound Preparation: Prepare fresh this compound solutions daily. Ensure the this compound is fully dissolved and the concentration is accurate.
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Precise Dosing: Base the this compound dose on the animal's body weight and adjust it regularly as the animal grows.
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Controlled Administration: Standardize the time of day for administration and the injection volume. For intraperitoneal injections, ensure a consistent anatomical location for injection.
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Acclimatization Period: Allow animals to acclimate to the facility and handling procedures for at least a week before starting the experiment. This helps to reduce stress-related variability.
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Blinding: Whenever possible, blind the investigators who are administering the treatments and assessing the outcomes to minimize bias.
Q3: What are the key biomarkers I should measure to confirm the induction of oxidative stress in my this compound model?
A3: A multi-faceted approach to biomarker assessment is recommended. Key markers include:
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Lipid Peroxidation: Malondialdehyde (MDA) and 4-Hydroxynonenal (HNE) are commonly measured end-products of lipid peroxidation.[1][15][16][17][18]
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Protein Oxidation: Protein carbonyl (PCO) content is a widely used indicator of protein damage.[15]
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DNA Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker of oxidative DNA damage.[15]
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Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[16][17][19][20] A decrease in their activity is often observed in this compound models.[16][17]
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Total Antioxidant Capacity: Assays like the Ferric Reducing Ability of Plasma (FRAP) can provide an overall measure of the antioxidant status.[21]
Q4: I am planning an intervention study with an antioxidant compound. What are the critical considerations for the experimental design?
A4: For a robust antioxidant intervention study, consider the following:
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Positive Control: Include a positive control group treated with a well-characterized antioxidant (e.g., Vitamin E) to validate the model's responsiveness.[22]
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Dose-Response: Test multiple doses of your investigational compound to determine the optimal therapeutic concentration.
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Timing of Intervention: Decide whether the treatment will be prophylactic (administered before or concurrently with this compound) or therapeutic (administered after the aging phenotype is established).
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Comprehensive Outcome Measures: In addition to oxidative stress biomarkers, assess functional outcomes relevant to aging, such as cognitive function (e.g., Morris water maze), motor coordination (e.g., Rota-Rod test), and histopathological changes in relevant organs.[3][8]
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Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect statistically significant differences.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and antioxidant interventions on key oxidative stress biomarkers, compiled from various studies.
Table 1: Effect of this compound on Oxidative Stress Markers in Rodent Models
| Biomarker | Animal Model | This compound Dose & Duration | Tissue | Observed Effect | Reference |
| MDA | Rats | 200 mg/kg & 500 mg/kg (oral, 6 weeks) | Liver | Significantly Increased | [1] |
| MDA | Rats | 150 mg/kg (IP, 8 weeks) | Corpus Cavernosum | Increased ROS Levels | [9] |
| PCO | Rats | 60 mg/kg/day (IP, 6 weeks) | Kidney | Significantly Higher | [15] |
| 8-OHdG | Rats | 60 mg/kg/day (IP, 6 weeks) | Kidney | Significantly Higher | [15] |
| SOD Activity | Mice | 50-200 mg/kg/day (SC or IP, 6-10 weeks) | Heart | Decreased | [23] |
| GSH-Px Activity | Mice | 125 mg/kg (SC, 8 weeks) | Brain | Decreased | [2] |
Table 2: Effect of Antioxidant Interventions on Oxidative Stress in this compound Models
| Antioxidant | Animal Model | This compound Dose | Antioxidant Dose | Key Findings | Reference |
| Diosgenin | Rats | Not Specified | 20 & 40 mg/kg/day (oral, 42 days) | Upregulated SOD1, GPx-1, and GST-α; Decreased MDA | [17] |
| Grape Seed Polyphenol | Rats | 250 mg/kg/day (injection, 8 weeks) | 100 mg/kg/day (oral) | Prevented tissue aging and beneficially modulated inflammation | [21] |
| Prunus domestica L. Extract | Rats | 50 mg/kg (IP, 8 weeks) | 75, 100, 150 mg/kg (oral) | Restored SOD activity and improved memory | [20] |
| Wheat Bran Extract | Rats | Not Specified | 5% & 10% in diet (6 weeks) | Dose-dependent reduction in baseline SA-β-gal levels | [24] |
Experimental Protocols
Protocol 1: Induction of Aging Model with this compound (Subcutaneous Injection)
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Animal Model: Male Wistar rats (8 weeks old).
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Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for one week prior to the experiment.
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This compound Preparation: Prepare a fresh solution of this compound (Sigma-Aldrich) in sterile 0.9% saline daily. A common concentration is 100 mg/mL.
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Administration: Administer this compound subcutaneously at a dose of 150 mg/kg body weight once daily for 8 consecutive weeks. The control group receives an equivalent volume of sterile saline.
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Monitoring: Monitor the animals' body weight, food and water intake, and general health status throughout the study.
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Outcome Assessment: At the end of the 8-week period, collect blood and tissues for biomarker analysis (e.g., MDA, SOD, GSH-Px) and histopathological examination.
Protocol 2: Measurement of Malondialdehyde (MDA) Levels
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Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA, a marker of lipid peroxidation.
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Reagents:
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Trichloroacetic acid (TCA)
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Thiobarbituric acid (TBA)
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1,1,3,3-Tetramethoxypropane (MDA standard)
-
-
Procedure:
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Homogenize tissue samples in a suitable buffer on ice.
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Precipitate proteins by adding TCA.
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Centrifuge to pellet the protein.
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Add TBA reagent to the supernatant.
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Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
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Cool the samples and measure the absorbance at 532 nm.
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Calculate the MDA concentration using a standard curve generated with 1,1,3,3-Tetramethoxypropane.
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Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity
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Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD.
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Reagents:
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Reaction buffer (e.g., phosphate buffer)
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NBT solution
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Xanthine solution
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Xanthine oxidase
-
-
Procedure:
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Prepare tissue lysates.
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In a multi-well plate, add the sample, NBT, and xanthine to the reaction buffer.
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Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, which reduce NBT to formazan (a colored product).
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SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.
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Measure the rate of formazan formation by reading the absorbance at a specific wavelength (e.g., 560 nm) over time.
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Calculate the SOD activity based on the degree of inhibition of the NBT reduction.
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Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 3. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. The impact of enriched environments on cerebral oxidative balance in rodents: a systematic review of environmental variability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress from Environmental Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of oxidative stress biomarkers in renal tissues of this compound induced, naturally aged and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Diosgenin alleviates this compound-induced oxidative stress in rats’ brain and liver targeting aging and apoptotic marker genes [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative stress: animal adaptations in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound: a model of accelerated ageing sufficiently sensitive to reflect preventative efficacy of an antioxidant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Anti-aging mechanism and effect of treatment with raw and wine-steamed Polygonatum sibiricum on this compound-induced aging in mice by inhibiting oxidative stress and modulating gut microbiota [frontiersin.org]
- 23. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Anti-Aging Effects of Wheat Bran Extract in a this compound-Induced Rat Model of Oxidative Stress | MDPI [mdpi.com]
Best practices for the preparation and administration of D-Galactose solutions in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Galactose to induce aging models in vivo.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: How should I prepare a this compound solution for in vivo administration?
A1: this compound is typically dissolved in sterile, physiological (0.9%) saline or sterile water.[1] To prepare the solution, weigh the desired amount of D-(+)-galactose powder and dissolve it in the appropriate volume of sterile saline. Ensure the powder is completely dissolved. For some applications, gentle heating or sonication can aid dissolution.[2] It is recommended to prepare the solution fresh daily to ensure its stability and prevent microbial contamination.[2]
Q2: What is the recommended storage condition and stability for this compound solutions?
A2: It is best practice to prepare this compound solutions fresh before each use.[2] If a stock solution must be prepared, it can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] The stability of the solution can be affected by temperature, pH, and buffer concentration.[4][5] Autoclaving this compound solutions, especially in acetate buffers, can lead to significant degradation and discoloration and is generally not recommended.[4][5] Sterilization by filtration through a 0.45-micron membrane is a safer alternative.[4][5]
Q3: My this compound solution has a yellow tint. Is it still usable?
A3: A yellow discoloration can indicate degradation of the this compound, which can be caused by autoclaving or prolonged exposure to high temperatures.[4][5] It is recommended to discard discolored solutions and prepare a fresh batch to ensure the integrity of your experiment.
Administration and Dosing
Q4: What are the common administration routes for this compound in rodents?
A4: The most common routes of administration for this compound in rodent models are subcutaneous (s.c.) injection, intraperitoneal (i.p.) injection, and oral gavage.[6][7][8][9][10] The choice of administration route can influence the observed effects.[6]
Q5: What is a typical dosage range for inducing an aging phenotype with this compound?
A5: The dosage of this compound can vary depending on the animal model, administration route, and the specific aging parameters being investigated. Commonly used dosages range from 50 mg/kg to 500 mg/kg of body weight, administered daily for a period of 6 to 10 weeks.[1][10]
Q6: How long does it take to induce an aging phenotype with this compound?
A6: Chronic administration for 6 to 10 weeks is generally reported to induce a progressive decline in learning and memory, as well as an increase in oxidative stress markers.[1] Some studies have investigated effects at shorter time points, such as 2, 4, and 8 weeks.[9]
Troubleshooting Guide
Problem: I am not observing the expected aging phenotype (e.g., cognitive decline, increased oxidative stress) in my this compound-treated animals.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage or Duration | The effects of this compound are dose and duration-dependent.[10] Review the literature for protocols that closely match your experimental goals and animal model. Consider increasing the dose or extending the administration period. |
| Inappropriate Administration Route | The route of administration can impact the bioavailability and effectiveness of this compound.[6] Subcutaneous and intraperitoneal injections are common and effective methods.[1][7] Oral administration may require different dosages or produce varied outcomes.[10] |
| Solution Instability | This compound solutions can degrade over time, especially if not stored properly.[4][5] Always prepare fresh solutions daily.[2] Avoid autoclaving and exposure to high temperatures.[4][5] |
| Animal Strain or Age | The response to this compound can vary between different strains and ages of animals. Ensure the strain and age of your animals are appropriate for an aging model. |
| Assay Sensitivity | The assays used to measure aging markers may not be sensitive enough to detect subtle changes. Validate your assays and consider using a panel of different markers for a more comprehensive assessment. |
Problem: There is high variability in the results between animals in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration | Ensure precise and consistent administration of the this compound solution for each animal. For injections, vary the injection site to avoid local irritation. |
| Underlying Health Issues | Screen animals for any underlying health conditions before starting the experiment, as this can affect their response to this compound. |
| Environmental Stressors | Maintain a stable and stress-free environment for the animals, as stress can influence many physiological parameters. |
Experimental Protocols
Protocol 1: this compound-Induced Aging Model in Mice (Subcutaneous Injection)
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Animals: 8-week-old C57BL/6J mice.
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This compound Solution Preparation: Dissolve D-(+)-galactose in sterile 0.9% saline to a final concentration that allows for the administration of 100 mg/kg body weight in a reasonable volume (e.g., 10 mg/mL for a 25g mouse receiving 0.25 mL). Prepare this solution fresh daily.
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Administration: Administer the this compound solution (100 mg/kg) or vehicle (0.9% saline) via subcutaneous injection once daily for 6-8 weeks.
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Monitoring and Analysis:
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Monitor the body weight and general health of the animals regularly.
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At the end of the treatment period, perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.[1]
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Collect blood and tissues for biochemical analysis of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines, and advanced glycation end products (AGEs).
-
Quantitative Data Summary
Table 1: Commonly Used this compound Dosages and Administration Routes in Rodents
| Animal Model | Administration Route | Dosage Range (mg/kg/day) | Duration | Reference |
| Mice (C57BL/6J) | Intraperitoneal (i.p.) | 100 | 6 weeks | [1] |
| Rats (SD) | Subcutaneous (s.c.) | 100 | 8 weeks | [7] |
| Rats (Wistar) | Oral | 200 | 8 weeks | [9] |
| Rats (Wistar) | Subcutaneous (s.c.) | 200 | 8 weeks | [9] |
| Mice | Subcutaneous (s.c.) | 100 | Not Specified | [2] |
| Rats | Oral Gavage | 100 | 1, 2, 4, 6, or 8 weeks | [8] |
| Rats (Wistar) | Intraperitoneal (i.p.) | 300 | 2 months | [11] |
Visualizations
Caption: Experimental workflow for a this compound induced aging study.
Caption: Signaling pathway of this compound induced aging.
References
- 1. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
- 7. 2.4. This compound-Induced Rat Skin Aging Model [bio-protocol.org]
- 8. This compound | CAS:59-23-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats [cpn.or.kr]
- 10. oamjms.eu [oamjms.eu]
- 11. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of D-Galactose-Conjugated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of D-Galactose-conjugated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing this compound-conjugated compounds?
A1: The synthesis of glycoconjugates, including this compound derivatives, presents several key challenges. The stereoselective formation of the glycosidic bond is a primary hurdle, requiring precise control to obtain the desired α or β anomer.[1][2] Strategic selection and application of protecting groups are critical to prevent unwanted side reactions at the multiple hydroxyl groups.[3][4] Furthermore, the activation of the glycosyl donor and the choice of reaction conditions significantly influence reaction yield and purity.[5][6] Purification of the final product can also be complex due to the similar properties of reactants, products, and byproducts.[7]
Q2: How can I improve the stereoselectivity of my galactosylation reaction to favor the α-anomer (1,2-cis product)?
A2: Achieving high α-selectivity in galactosylation is a common challenge because traditional methods often favor the β-anomer.[8] Several strategies can be employed:
-
Protecting Groups: The use of non-participating protecting groups, such as benzyl ethers, at the C-2 position is crucial to avoid the formation of a 1,2-trans (β) product.[2][3] Remote participation from acyl protecting groups at the C-4 position has also been shown to increase α-selectivity.[1][8] Electron-rich C4-pivaloylated galactose building blocks have demonstrated unprecedented α-selectivity.[8]
-
Donor/Acceptor Choice: The reactivity of both the glycosyl donor and acceptor plays a role. Using highly reactive "armed" donors can favor the formation of the kinetic α-product.
-
Solvent and Temperature: The choice of solvent can influence the anomeric ratio.[9] Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetic product.
Q3: My reaction yield is very low. What are the common causes and how can I troubleshoot this?
A3: Low yields in glycosylation reactions can stem from several factors:
-
Inactive Glycosyl Donor: The glycosyl donor may have decomposed during storage or was not activated effectively. Ensure the donor is pure and that activation conditions (promoter, temperature) are optimal. For instance, thioglycoside donors are often activated with promoters like N-iodosuccinimide (NIS) and a catalytic amount of an acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10]
-
Poor Nucleophilicity of the Acceptor: The hydroxyl group of the acceptor molecule may be sterically hindered or electronically deactivated. It may be necessary to modify the protecting group strategy on the acceptor to enhance its reactivity.
-
Inappropriate Reaction Conditions: The reaction temperature, time, and solvent must be optimized. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and check for the decomposition of starting materials or products.[11]
-
Product Loss During Purification: The purification step can lead to significant product loss. Consider alternative purification methods like affinity chromatography for specific galactose-binding proteins or boronate affinity for compounds with cis-diols.[12][13]
Q4: I am struggling with the purification of my final this compound conjugate. What methods are recommended?
A4: Purification can be challenging due to the high polarity of carbohydrate compounds and the potential for closely related byproducts.
-
Silica Gel Chromatography: This is the most common method, but achieving good separation can be difficult. Using specialized solvent systems and high-quality silica is essential.
-
Anion-Exchange Chromatography: This method is effective for purifying nucleotide sugars like UDP-galactose.[7]
-
Affinity Chromatography: If the conjugate is designed to bind to a specific protein or lectin, affinity chromatography can be a highly selective purification method.[12][14] For example, an immobilized this compound gel can be used to purify galactose-binding proteins.[12]
-
Boronate Affinity Chromatography: This technique selectively captures compounds containing cis-diols, which can be useful for separating tagatose from galactose.[13]
Troubleshooting Guide: Low Glycosylation Yield
This guide provides a logical workflow to diagnose and solve issues related to low yields in this compound conjugation reactions.
Caption: Troubleshooting workflow for low-yield this compound conjugation reactions.
Quantitative Data Summary
The efficiency of galactosylation is highly dependent on the chosen methodology. The table below summarizes quantitative data from different synthetic approaches.
| Galactosyl Donor Type | Protecting Groups (Donor) | Acceptor Example | Promoter System | Conditions | Yield | Anomeric Ratio (α:β) |
| Thioglycoside[10] | 2,3,4,6-tetra-O-benzyl | 4-methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | NIS / TMSOTf | - | 95% | Not Specified |
| Thioglycoside[15] | Per-acetylated | Lactose-derived diol | BF₃·OEt₂ | - | 69% | Not Specified |
| Trichloroacetimidate | 4-Pivaloyl (Piv) at C4 | Isopropanol | NIS / TfOH | -20 °C | High | >20:1[8] |
| Trichloroacetimidate | 4-Acetyl (Ac) at C4 | Isopropanol | NIS / TfOH | -20 °C | High | ~4:1[8] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Thiogalactoside Donor
This protocol describes a common method for forming a glycosidic bond using a thioglycoside donor, activated by N-Iodosuccinimide (NIS) and a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Thiogalactoside donor
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask containing activated 4 Å molecular sieves, add the thiogalactoside donor (1.0 eq) and the glycosyl acceptor (1.2 - 1.5 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM under an inert atmosphere. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) using an appropriate cooling bath.
-
Promoter Addition: Add NIS (1.5 - 2.0 eq) to the cooled mixture. Stir for 5-10 minutes.
-
Activation: Add a catalytic amount of TMSOTf (0.1 - 0.2 eq) dropwise. The solution may change color, indicating the start of the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the donor is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂S₂O₃. If the reaction was run at low temperature, allow it to warm to room temperature before quenching.
-
Work-up:
-
Filter the mixture through a pad of celite to remove molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or toluene/ethyl acetate) to isolate the desired glycoconjugate.
Important Considerations:
-
The reaction must be carried out under strictly anhydrous and inert conditions to prevent hydrolysis of intermediates and deactivation of the promoter.
-
The optimal temperature and equivalents of reagents may vary depending on the specific donor and acceptor used.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and rapid purification of UDP-[6-3H]galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Galabiosyl donors; efficient synthesis from 1,2,3,4, 6-penta-O-acetyl-beta-D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of alpha- and beta-galactosidases by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
Validation & Comparative
D-Galactose vs. D-Glucose in inducing cellular senescence: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Galactose and D-Glucose in their capacity to induce cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various pathologies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to aid researchers in selecting the appropriate model for their studies.
At a Glance: this compound vs. D-Glucose in Senescence Induction
| Feature | This compound | D-Glucose (High Concentration) |
| Primary Mechanism | Induces oxidative stress through the production of reactive oxygen species (ROS) and advanced glycation end products (AGEs).[1] This leads to mitochondrial dysfunction and activation of stress-response pathways. | In high concentrations, mimics hyperglycemic conditions, leading to glucotoxicity, increased oxidative stress, and activation of pro-senescence signaling pathways.[2][3] |
| Potency in Inducing Senescence | Considered a potent and widely used agent to induce premature senescence in various cell types, both in vitro and in vivo.[4][5] | Induces senescence, particularly in the context of diabetes-related studies, but is often considered a model of chronic stress rather than an acute inducer.[3] |
| Key Signaling Pathways | NF-κB, p53/p21, p16, YAP-CDK6, AGE-RAGE.[4][6] | p53/p21, p16/Rb, Akt/mTOR, NF-κB.[2][7] |
| Commonly Studied Cell Types | Astrocytes, fibroblasts, glioblastoma cells, neural stem cells, cardiomyocytes.[4][6][8][9] | Mesenchymal stem cells, endothelial cells, nucleus pulposus cells.[7][10] |
| Typical Concentrations | 10 g/L to 50 g/L (in vitro).[6][8] | 11.0 mM to 22.0 mM (in vitro).[7] |
| Typical Duration of Treatment | 24 hours to 10 days (in vitro).[6][9] | 14 days (in vitro).[7] |
Quantitative Comparison of Senescence Markers
The following table summarizes the observed effects of this compound and high D-Glucose on key markers of cellular senescence.
| Senescence Marker | Effect of this compound | Effect of High D-Glucose |
| SA-β-Galactosidase Activity | Significantly increased.[6][8] | Significantly increased.[7][10] |
| p53 Expression | Markedly elevated.[4] | Increased.[7] |
| p21 Expression | Markedly elevated.[5][8] | Increased.[7] |
| p16 Expression | Markedly elevated.[4][8] | Increased.[7] |
| Lamin B1 Expression | Significantly decreased.[4] | Not consistently reported. |
| NF-κB Activation | Significantly elevated.[4][6] | Activated.[2] |
| Reactive Oxygen Species (ROS) | Significantly increased. | Increased. |
| SASP Component (e.g., IL-6, IL-8) | Significantly increased.[6] | Increased. |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
This protocol is a generalized procedure based on common practices for inducing senescence in astrocyte cell lines.
Materials:
-
Human astrocytic CRT cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
Procedure:
-
Cell Seeding: Plate human astrocytic CRT cells at a desired density in a culture dish and allow them to adhere overnight.
-
Treatment: Prepare a working solution of this compound in a complete culture medium to a final concentration of 50 g/L.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 10 days to induce a premature secretory senescence phenotype. Change the medium every 2-3 days.
-
Senescence Confirmation: After the incubation period, wash the cells with PBS and perform SA-β-gal staining according to the manufacturer's protocol to confirm the senescent phenotype. Senescent cells will stain blue.
Protocol 2: Induction of Cellular Senescence with High D-Glucose
This protocol is a generalized procedure for inducing senescence in mesenchymal stem cells (MSCs) to mimic hyperglycemic conditions.
Materials:
-
Mesenchymal stem cells (MSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
D-Glucose solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
Procedure:
-
Cell Seeding: Plate MSCs at a desired density in a culture dish and allow them to adhere overnight.
-
Treatment: Prepare a working solution of D-Glucose in a complete culture medium to a final concentration of 22.0 mM. A control group with a normal glucose concentration (e.g., 5.5 mM) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the high D-Glucose-containing medium.
-
Incubation: Culture the cells for 14 days. Change the medium every 2-3 days.
-
Senescence Confirmation: After the incubation period, wash the cells with PBS and perform SA-β-gal staining according to the manufacturer's protocol. An increase in the number of blue-stained cells in the high glucose group compared to the control group indicates induced senescence.[7]
Signaling Pathways in this compound and D-Glucose-Induced Senescence
The induction of cellular senescence by this compound and high concentrations of D-Glucose involves the activation of several key signaling pathways. The following diagrams illustrate these complex interactions.
Conclusion
Both this compound and high concentrations of D-Glucose are effective inducers of cellular senescence, albeit through partially distinct mechanisms and with different potencies. This compound serves as a robust and relatively acute model for studying stress-induced premature senescence driven by oxidative damage. In contrast, high D-Glucose provides a model for senescence associated with chronic hyperglycemic conditions, which is particularly relevant for research in diabetes and metabolic disorders. The choice between these two agents should be guided by the specific research question, the cell type of interest, and the desired timeframe for senescence induction. This guide provides the foundational information to make an informed decision for designing experiments focused on cellular senescence.
References
- 1. researchgate.net [researchgate.net]
- 2. High Glucose Promotes and Aggravates the Senescence and Dysfunction of Vascular Endothelial Cells in Women with Hyperglycemia in Pregnancy [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High glucose induces the aging of mesenchymal stem cells via Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD38 Deficiency Alleviates this compound-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 9. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of High Glucose on Stress-Induced Senescence of Nucleus Pulposus Cells of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Effects of D-Galactose and L-Galactose
In the landscape of biological research, isomeric forms of molecules can elicit vastly different physiological responses. This guide provides a detailed comparison of the in vivo effects of D-Galactose and its stereoisomer, L-Galactose. While this compound is extensively utilized as a tool to induce premature aging in animal models, data on the in vivo effects of L-Galactose is notably scarce, precluding a direct, side-by-side experimental comparison. This document synthesizes the available evidence, focusing on the well-documented impacts of this compound and contrasting this with the limited understanding of L-Galactose's in vivo profile.
This compound: A Potent Inducer of Senescence
Chronic administration of this compound in vivo is a widely established method for modeling aging in various animal species, including rodents and dogs.[1][2][3] The pro-aging effects of this compound are attributed to its ability to induce oxidative stress, chronic inflammation, and apoptosis, leading to cellular and organ dysfunction that mimics natural aging.[2][4][5]
Mechanisms of this compound-Induced Aging
The primary mechanism underlying this compound-induced senescence involves its metabolism, which, at excessive concentrations, leads to the formation of advanced glycation end products (AGEs) and the generation of reactive oxygen species (ROS).[2] This oxidative stress overwhelms the endogenous antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.[2]
Key signaling pathways implicated in this compound-induced aging include:
-
Oxidative Stress Pathways: Increased production of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][3]
-
Inflammatory Pathways: Activation of pro-inflammatory cytokines.
-
Apoptotic Pathways: Upregulation of pro-apoptotic proteins, leading to programmed cell death.
-
Senescence-Associated Pathways: Increased expression of senescence markers like senescence-associated β-galactosidase (SA-β-gal).[6]
dot graph D_Galactose_Pathway { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
D_Gal [label="this compound\n(Excess)", fillcolor="#FBBC05"]; Metabolism [label="Abnormal Metabolism", fillcolor="#F1F3F4"]; AGEs [label="Advanced Glycation\nEnd Products (AGEs)", fillcolor="#EA4335"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335"]; Inflammation [label="Inflammation", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"]; Cellular_Senescence [label="Cellular Senescence", fillcolor="#EA4335"]; Organ_Dysfunction [label="Organ Dysfunction\n(Brain, Heart, Liver, etc.)", fillcolor="#EA4335"]; Cognitive_Decline [label="Cognitive Decline", fillcolor="#EA4335"]; Antioxidant_Defense [label="Decreased Antioxidant\nDefense (SOD, GSH-Px)", fillcolor="#34A853"];
D_Gal -> Metabolism; Metabolism -> AGEs; Metabolism -> ROS; ROS -> Oxidative_Stress; AGEs -> Oxidative_Stress; Oxidative_Stress -> Inflammation; Oxidative_Stress -> Apoptosis; Oxidative_Stress -> Antioxidant_Defense [dir=back]; Inflammation -> Cellular_Senescence; Apoptosis -> Cellular_Senescence; Cellular_Senescence -> Organ_Dysfunction; Organ_Dysfunction -> Cognitive_Decline; } Signaling pathway of this compound-induced aging.
In Vivo Effects of this compound Across Organ Systems
The systemic administration of this compound leads to a spectrum of age-related pathologies in various organs.
-
Nervous System: this compound is widely used to model brain aging and neurodegenerative diseases.[5] It induces cognitive impairment, including learning and memory deficits, and is associated with neuronal loss and reduced neurogenesis.[5][7][8]
-
Cardiovascular System: Studies have shown that this compound can induce cardiac aging, leading to myocardial cell senescence and dysfunction.
-
Hepatic System: The liver is a primary site of galactose metabolism, and excessive this compound can lead to hepatic oxidative stress and damage.[9]
-
Renal System: this compound administration has been shown to induce kidney aging.[9]
-
Integumentary System: this compound can accelerate skin aging by promoting oxidative stress and damaging skin components.[10]
Quantitative Data from this compound-Induced Aging Models
The following tables summarize key quantitative findings from in vivo studies using this compound to induce aging.
Table 1: Effects of this compound on Oxidative Stress Markers
| Animal Model | This compound Dose & Duration | Tissue | MDA Level | SOD Activity | GSH-Px Activity | Reference |
| Beagle Dogs | 50 mg/kg/day (s.c.) for 90 days | Serum & Brain | Increased | Decreased | Decreased | [1] |
| Rats | 150 mg/kg/day (i.p.) for 8 weeks | Heart | Increased | - | - | [11] |
| Mice | 100 mg/kg/day (s.c.) for 7 weeks | Peripheral | Increased | Decreased | Decreased | [12] |
| Rats | 300 mg/kg/day (i.p.) for 8 weeks | - | - | - | - | [13] |
Table 2: Effects of this compound on Cognitive Function
| Animal Model | This compound Dose & Duration | Behavioral Test | Outcome | Reference |
| Tree Shrews | 600 mg/kg/day (i.p.) | Morris Water Maze | Increased escape latency, decreased platform crossings | [7] |
| Mice | - | Morris Water Maze | Impaired spatial learning and memory | [8] |
| Rats | 100 mg/kg (oral gavage) | - | Cognitive impairment | [14] |
Experimental Protocols for this compound-Induced Aging
The establishment of a this compound-induced aging model typically involves the chronic administration of this compound via subcutaneous or intraperitoneal injections, or through oral gavage.
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
Animal_Selection [label="Animal Selection\n(e.g., Rats, Mice)", fillcolor="#F1F3F4"]; Acclimatization [label="Acclimatization\n(1 week)", fillcolor="#F1F3F4"]; Grouping [label="Grouping\n(Control vs. This compound)", fillcolor="#F1F3F4"]; D_Gal_Admin [label="this compound Administration\n(e.g., 100-600 mg/kg/day for 6-8 weeks)", fillcolor="#FBBC05"]; Behavioral_Tests [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#4285F4"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853"]; Biochemical_Analysis [label="Biochemical Analysis\n(MDA, SOD, etc.)", fillcolor="#EA4335"]; Histopathology [label="Histopathological Examination", fillcolor="#EA4335"]; Data_Analysis [label="Data Analysis", fillcolor="#F1F3F4"];
Animal_Selection -> Acclimatization; Acclimatization -> Grouping; Grouping -> D_Gal_Admin; D_Gal_Admin -> Behavioral_Tests; Behavioral_Tests -> Sample_Collection; Sample_Collection -> Biochemical_Analysis; Sample_Collection -> Histopathology; Biochemical_Analysis -> Data_Analysis; Histopathology -> Data_Analysis; } Experimental workflow for this compound-induced aging model.
Key Methodological Considerations:
-
Animal Model: The choice of animal (e.g., rat, mouse, dog) can influence the observed effects.
-
Dosage and Route of Administration: Doses typically range from 50 to 600 mg/kg/day, administered subcutaneously, intraperitoneally, or orally.[1][7][12][13] The route of administration can impact the bioavailability and subsequent effects of this compound.[9]
-
Duration of Treatment: Chronic administration, typically for 6 to 8 weeks, is required to induce the aging phenotype.[11][12]
L-Galactose: An Enantiomer with a Scant In Vivo Profile
In stark contrast to the extensive body of research on this compound, there is a significant lack of published in vivo studies investigating the effects of L-Galactose, particularly in the context of aging, oxidative stress, or toxicity. While L-Galactose is known to be a component of some natural polysaccharides, its metabolic fate and physiological effects in mammals are not well-characterized.
One study has identified a metabolic pathway for L-Galactose in the gut bacterium Bacteroides vulgatus, where it is converted to D-tagaturonate.[15] However, this finding in a microbial species does not directly inform on the in vivo effects of L-Galactose in mammalian systems.
The absence of comprehensive in vivo studies on L-Galactose makes a direct comparison with this compound challenging. It is unknown whether L-Galactose exerts similar pro-aging effects, is metabolically inert, or possesses distinct physiological activities.
Conclusion and Future Directions
The in vivo effects of this compound are well-documented, establishing it as a robust and reliable tool for inducing an accelerated aging phenotype in animal models. Its mechanisms of action, centered on the induction of oxidative stress and inflammation, have been extensively investigated, providing valuable insights into the aging process.
References
- 1. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cognitive impairment induced by this compound and l-glutamate through gut-brain interaction in tree shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Validating the D-Galactose-Induced Aging Model Against Natural Aging
For researchers, scientists, and drug development professionals, the selection of an appropriate aging model is a critical decision that underpins the validity and translatability of preclinical research. The D-galactose-induced aging model has emerged as a widely used alternative to the lengthy and costly process of studying natural aging. This guide provides an objective comparison of the this compound model and natural aging, supported by experimental data and detailed protocols to aid in the informed selection of an appropriate research model.
The this compound-induced aging model is predicated on the principle that chronic exposure to high levels of this compound, a reducing sugar, mimics the natural aging process by promoting oxidative stress and the formation of advanced glycation end products (AGEs).[1][2] This accelerated aging model recapitulates many of the biochemical, physiological, and behavioral phenotypes observed in naturally aged animals.[3]
Comparative Data Presentation: Biochemical and Cellular Markers
To facilitate a direct comparison, the following tables summarize key quantitative data from studies evaluating the this compound-induced aging model against natural aging. These markers are central to the hallmarks of aging, including oxidative stress and cellular senescence.
Table 1: Comparison of Oxidative Stress Markers
| Marker | Model | Young Control | This compound Induced Aging | Natural Aging | Key Findings | Reference |
| Malondialdehyde (MDA) | Beagle Dogs (Serum) | Baseline | Increased by ~120% after 3 months | Consistently high | This compound model shows a progressive increase in lipid peroxidation, mirroring the high levels in naturally aged animals. | [3][4] |
| Rats (Kidney) | Lower levels | Significantly higher | Significantly higher | Both models exhibit increased lipid peroxidation compared to young controls. | [5] | |
| Superoxide Dismutase (SOD) | Beagle Dogs (Serum) | Baseline | Decreased by ~100% after 3 months | Consistently low | A significant decrease in this key antioxidant enzyme is observed in both aging models. | [3][4] |
| Glutathione Peroxidase (GSH-Px) | Beagle Dogs (Serum) | Baseline | Decreased by ~75% after 3 months | Consistently low | Similar to SOD, the activity of this antioxidant enzyme is diminished in both this compound-induced and naturally aged animals. | [3][4] |
Table 2: Comparison of Cellular Senescence Markers in the Hippocampus
| Marker | Model | Young Control | This compound Induced Aging | Natural Aging | Key Findings | Reference |
| p16 | Beagle Dogs | Lower expression | Increased expression | Increased expression | Upregulation of this cell cycle inhibitor, a hallmark of senescence, is comparable in both models. | [3][6] |
| p21 | Beagle Dogs | Lower expression | Increased expression | Increased expression | Similar to p16, an increased expression of this senescence marker is observed in both aging models. | [3][6] |
| Proliferating Cell Nuclear Antigen (PCNA) | Beagle Dogs | Higher expression | Reduced expression | Reduced expression | A decrease in this marker of cell proliferation indicates reduced regenerative capacity in both models. | [3][6] |
Key Signaling Pathways in this compound-Induced and Natural Aging
The pathological changes observed in the this compound model and natural aging are driven by overlapping signaling pathways. Chronic hyperglycemia and subsequent oxidative stress are central to these processes.
Experimental Workflows and Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to validate and characterize aging models.
This compound-Induced Aging Model Workflow
Detailed Experimental Protocols
This compound-Induced Aging in Mice
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Grouping: Randomly divide mice into a control group and a this compound group.
-
Induction: Administer this compound (100-500 mg/kg body weight) dissolved in saline subcutaneously once daily for 6-8 weeks. The control group receives an equivalent volume of saline.
-
Monitoring: Monitor body weight and general health status weekly.
Morris Water Maze for Cognitive Function Assessment
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.
-
Acclimation: Allow mice to swim freely in the pool for 60 seconds without the platform one day before the training.
-
Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Measurement of Malondialdehyde (MDA) Levels
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Mix the supernatant with TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate MDA concentration based on a standard curve.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: SOD activity is measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Procedure:
-
Prepare tissue homogenates in a suitable buffer.
-
Prepare a reaction mixture containing NBT, methionine, and riboflavin.
-
Add the sample to the reaction mixture and expose it to a light source to initiate the photochemical reaction.
-
Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.
-
Glutathione Peroxidase (GSH-Px) Activity Assay
-
Principle: GSH-Px activity is determined by a coupled reaction in which GSH is oxidized by GSH-Px, and the resulting GSSG is reduced by glutathione reductase using NADPH. The decrease in NADPH is monitored spectrophotometrically.
-
Procedure:
-
Prepare tissue lysates.
-
Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Add the sample to the reaction mixture and initiate the reaction by adding a substrate (e.g., cumene hydroperoxide).
-
Measure the decrease in absorbance at 340 nm.
-
Western Blot for p16 and p21
-
Sample Preparation:
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p16 or p21 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Hematoxylin and Eosin (H&E) Staining
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to stain the nuclei blue/purple.
-
Differentiate with acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and mount the sections.
-
Conclusion
The this compound-induced aging model demonstrates significant similarities to natural aging across a range of biochemical, cellular, and behavioral parameters.[3][6] The model's ability to recapitulate key aspects of the aging phenotype, including increased oxidative stress, cellular senescence, and cognitive decline, makes it a valuable and efficient tool for aging research. However, it is important to acknowledge that as a chemically induced model, it may not encompass the full spectrum of complexities inherent in the natural aging process.[7] Researchers should carefully consider the specific research question and the endpoints of interest when choosing between the this compound model and natural aging models. This guide provides the foundational data and methodologies to support such an evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats [mdpi.com]
- 3. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of oxidative stress biomarkers in renal tissues of this compound induced, naturally aged and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of naturally aging and this compound induced aging model in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Monosaccharide Ligands for Asialoglycoprotein Receptor (ASGPR) Targeting
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a pivotal target for liver-specific drug delivery.[1][2][3] Its primary function is to recognize, internalize, and clear glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][4][5] This inherent biological mechanism offers a sophisticated route for delivering therapeutic payloads directly to liver cells, thereby enhancing efficacy and minimizing off-target effects. This guide provides an objective comparison of D-Galactose and other monosaccharides as targeting ligands for the ASGPR, supported by experimental data and detailed protocols.
Understanding the Asialoglycoprotein Receptor (ASGPR)
The ASGPR is a hetero-oligomeric complex, typically a trimer, with a high density on hepatocyte surfaces, estimated at up to 1.8 million copies per cell.[6][7] This high expression, combined with its rapid internalization and recycling capabilities, makes it an exceptionally efficient shuttle for targeted delivery.[8][9] The receptor's binding activity is calcium-dependent and highly specific to the terminal sugar residues of its ligands.[1][5]
Ligand Affinity: A Head-to-Head Comparison
The efficacy of a targeting ligand is primarily determined by its binding affinity to the receptor. While this compound is a natural ligand for ASGPR, its derivative, N-acetylgalactosamine (GalNAc), has demonstrated significantly higher affinity. Other monosaccharides, such as glucose and mannose, exhibit minimal to no binding, often serving as negative controls in experimental settings.
Several studies have quantified the binding affinities of various monosaccharides to ASGPR. GalNAc consistently exhibits a 10- to 60-fold higher affinity compared to this compound.[10][11] This superior binding is a critical factor in the design of liver-targeting therapeutics, with many current platforms, especially for siRNA and antisense oligonucleotides, utilizing multivalent GalNAc conjugates to achieve potent and specific delivery.[8][12][13][14]
Comparative Binding Affinities of Monosaccharides for ASGPR
| Ligand | Dissociation Constant (Kd) | Relative Affinity | Key Findings |
| N-acetylgalactosamine (GalNAc) | ~4.5 µM (monovalent)[15] | High | The preferred ligand for ASGPR targeting due to its superior affinity.[2][10][11] |
| This compound (Gal) | ~1 mM (1000 µM)[16][17] | Moderate | The foundational ligand, but significantly less potent than GalNAc.[16][17] |
| D-Glucose (Glc) | Low Affinity | Very Low | Generally not considered a specific ligand for ASGPR, though some studies note minimal interaction.[9][11][18] |
| D-Mannose (Man) | No Significant Binding | Negligible | Lacks the specific stereochemistry for ASGPR recognition and is used as a negative control.[18][19][20] |
Note: Affinity values can vary based on experimental conditions (e.g., SPR, competitive binding assays). The table presents representative values for monovalent interactions.
A crucial aspect of ASGPR targeting is the "cluster effect" or multivalency. The binding affinity increases dramatically—by orders of magnitude—when multiple ligands are presented in a spatially optimized arrangement.[16][17] Triantennary GalNAc constructs, for instance, can achieve nanomolar dissociation constants, making them exceptionally potent for in vivo applications.[6][16][17]
Key Experimental Methodologies
Reproducible and quantitative assessment of ligand-receptor interactions is fundamental to drug development. Below are detailed protocols for common assays used to evaluate the efficacy of ASGPR-targeting monosaccharides.
Competitive Binding Assay
This assay quantifies the affinity of a test ligand (e.g., this compound) by measuring its ability to compete with a labeled, high-affinity ligand (e.g., radiolabeled asialoorosomucoid or fluorescently-tagged GalNAc conjugate) for binding to ASGPR on hepatocytes or purified receptors.
Protocol:
-
Cell Culture: Plate hepatocytes (e.g., HepG2 cell line, which expresses ASGPR) in a multi-well plate and culture until confluent.
-
Preparation of Ligands: Prepare a fixed, low concentration of the labeled reference ligand. Prepare a series of dilutions of the unlabeled competitor monosaccharides (e.g., Galactose, GalNAc, Glucose, Mannose) in a binding buffer (e.g., Tris-buffered saline with 10 mM CaCl₂).
-
Competition Reaction: Wash the cells with a cold binding buffer. Add the mixture of the labeled reference ligand and the unlabeled competitor to the wells. Incubate at 4°C for 1.5-2 hours with gentle agitation to allow binding to reach equilibrium while minimizing internalization.
-
Washing: Aspirate the incubation mixture and wash the wells multiple times with cold binding buffer to remove unbound ligands.
-
Quantification: Lyse the cells and measure the amount of bound labeled ligand using an appropriate method (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorophores).
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the labeled ligand binding). The affinity (Kᵢ) of the competitor can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake Studies
This method assesses the ability of a ligand to mediate the internalization of a payload into hepatocytes via ASGPR-mediated endocytosis.
Protocol:
-
Cell Culture: Seed hepatocytes (e.g., HepG2) in a suitable format (e.g., multi-well plates or plates for microscopy).
-
Preparation of Conjugates: Prepare fluorescently labeled versions of the monosaccharide conjugates (e.g., Gal-FITC, GalNAc-FITC).
-
Incubation: Treat the cells with the fluorescent conjugates at a specific concentration (e.g., 10 µM) and incubate at 37°C for a set time course (e.g., 30 min, 1h, 2h) to allow for endocytosis. For competition experiments, pre-incubate cells with a large excess of an unlabeled ligand (e.g., 200-fold excess of asialofetuin or free GalNAc) for 30 minutes before adding the fluorescent conjugate.[12]
-
Washing and Quenching: Wash the cells with cold PBS to stop uptake and remove unbound conjugates. Surface-bound fluorescence can be quenched using a reagent like Trypan Blue.
-
Quantification/Visualization:
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence intensity using a flow cytometer. This provides quantitative data on the cell population's uptake.[12]
-
Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the conjugates using a fluorescence or confocal microscope.
-
-
Data Analysis: Compare the fluorescence intensity between different monosaccharide conjugates. The reduction in uptake in the presence of a competitor confirms ASGPR-specific internalization.
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in ASGPR targeting.
Conclusion
For researchers and drug developers aiming to leverage the ASGPR for targeted liver delivery, the choice of monosaccharide ligand is critical. The experimental evidence overwhelmingly supports N-acetylgalactosamine (GalNAc) as the ligand of choice over this compound and other monosaccharides due to its significantly higher binding affinity.[10][11] This enhanced affinity, particularly when applied in multivalent formats, translates into more efficient cellular uptake and greater potency for the conjugated therapeutic. While this compound can be effective, particularly in multivalent presentations, it requires higher concentrations to achieve comparable effects to GalNAc. Glucose and mannose are not viable targeting ligands for the ASGPR and are best utilized as negative controls to demonstrate the specificity of Gal/GalNAc-mediated uptake. The continued development of novel synthetic ligands based on the GalNAc scaffold promises to further refine and enhance the efficiency of hepatocyte-targeted therapies.[6][18]
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 7. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Asialoglycoprotein Receptor and Mannose Receptor Deficiency on Murine Plasma N-glycome Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of D-Galactose and D-Fructose Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of two key monosaccharides, D-Galactose and D-Fructose. Understanding the nuances of their metabolism is critical for research into metabolic disorders, drug development, and nutritional science. This document outlines the core pathways, presents comparative quantitative data on key enzymes, details relevant experimental protocols, and provides visual representations of the metabolic routes.
Introduction to this compound and D-Fructose Metabolism
This compound and D-Fructose are hexose monosaccharides that play significant roles in human nutrition and metabolism. While both are isomers of glucose, their metabolic fates diverge significantly, primarily within the liver. This compound is predominantly derived from the hydrolysis of lactose, the primary sugar in milk, and is converted to glucose-6-phosphate via the Leloir pathway. D-Fructose, found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, is metabolized through the fructolysis pathway. The differences in their uptake, phosphorylation, and subsequent entry into glycolysis have profound implications for cellular energetics and metabolic regulation.
Overview of Metabolic Pathways
This compound Metabolism: The Leloir Pathway
The Leloir pathway is the primary route for this compound catabolism.[1] It involves a series of enzymatic steps to convert galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate to enter glycolysis.[2]
The key steps are:
-
Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.[3]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.
-
Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose for the GALT reaction.[1]
-
Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate.[1]
D-Fructose Metabolism: Fructolysis
Fructose metabolism, or fructolysis, occurs primarily in the liver and is distinct from glycolysis in its initial steps.[4] This pathway bypasses the main regulatory step of glycolysis, leading to a more rapid processing of fructose compared to glucose.[5]
The key steps are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase (KHK) to fructose-1-phosphate.[4][6]
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4][7]
-
Triose Phosphate Metabolism: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate, another glycolytic intermediate.[7]
Quantitative Comparison of Key Metabolic Enzymes
The kinetic properties of the initial enzymes in each pathway largely dictate the rate at which these sugars are metabolized.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source |
| Galactokinase (GALK) | This compound | 0.05 - 0.5 mM | Varies by tissue | [8] |
| Fructokinase (KHK) | D-Fructose | ~0.5 mM | High in liver | [9] |
| Aldolase B | Fructose-1-phosphate | ~1-5 mM | High in liver | [3][8] |
| Aldolase B | Fructose-1,6-bisphosphate | ~4-20 µM | High in liver | [10] |
| UDP-galactose 4-epimerase | UDP-galactose | ~0.1 - 0.5 mM | Varies by tissue | [11][12] |
| Phosphoglucomutase | Glucose-1-phosphate | ~0.02 - 0.1 mM | Varies by tissue | [1] |
Experimental Protocols
Assay for Galactokinase (GALK) Activity
This coupled spectrophotometric assay measures the activity of galactokinase by monitoring the oxidation of NADH.
Principle: Galactose is phosphorylated by GALK to galactose-1-phosphate. The ATP consumed is regenerated in a series of coupled reactions involving pyruvate kinase (PK) and lactate dehydrogenase (LDH), which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the GALK activity.
Reagents:
-
Assay Buffer: 160 mM Potassium Phosphate Buffer, pH 7.0
-
100 mM this compound
-
20 mM ATP
-
16.2 mM Phospho(enol)pyruvate (PEP)
-
800 mM KCl
-
100 mM MgCl2
-
20 mM EDTA
-
3.76 mM NADH
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Sample containing Galactokinase
Procedure:
-
Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl2, EDTA, and NADH.
-
Add the PK/LDH enzyme mix to the reaction cocktail.
-
Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until stable.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately add the sample containing galactokinase.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
Assay for Fructokinase (KHK) Activity
This is a specific spectrophotometric method for determining fructokinase activity.
Principle: Fructokinase phosphorylates fructose to fructose-1-phosphate. This can be coupled to the activity of 1-phosphofructokinase, which further phosphorylates fructose-1-phosphate to fructose-1,6-bisphosphate, consuming another ATP molecule. The consumption of ATP can be measured using a coupled enzyme system similar to the galactokinase assay.[4]
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
100 mM D-Fructose
-
20 mM ATP
-
100 mM MgCl2
-
Coupling enzymes and substrates (e.g., 1-phosphofructokinase, pyruvate kinase, lactate dehydrogenase, PEP, NADH)
-
Sample containing Fructokinase
Procedure:
-
Combine the assay buffer, fructose, ATP, MgCl2, and the coupling system components in a cuvette.
-
Equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the sample containing fructokinase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the fructokinase activity based on the rate of NADH oxidation.
Assay for Aldolase B Activity
This colorimetric assay measures the activity of aldolase by quantifying the formation of triose phosphates.[6]
Principle: Aldolase B cleaves fructose-1-phosphate (or fructose-1,6-bisphosphate) into glyceraldehyde and DHAP. The glyceraldehyde-3-phosphate formed (after conversion of glyceraldehyde) can be measured through a reaction with hydrazine, which forms a hydrazone that absorbs light at 240 nm.[6]
Reagents:
-
Assay Buffer: 0.0001 M EDTA, pH 7.5, containing 0.0035 M hydrazine sulfate.
-
Substrate: 0.012 M Fructose-1-phosphate or Fructose-1,6-bisphosphate, pH 7.5.
-
Sample containing Aldolase B.
Procedure:
-
Set a spectrophotometer to 240 nm and 25°C.
-
In a cuvette, combine the substrate and hydrazine sulfate solution.
-
Record the baseline absorbance.
-
Add the enzyme sample to initiate the reaction.
-
Record the increase in absorbance at 240 nm for 10 minutes.
-
Calculate the aldolase activity based on the rate of change in absorbance.
Assay for UDP-galactose 4-epimerase (GALE) Activity
This is a coupled enzyme assay to determine GALE activity.[13]
Principle: GALE converts UDP-galactose to UDP-glucose. The product, UDP-glucose, is then oxidized by UDP-glucose dehydrogenase in the presence of NAD+, producing NADH. The increase in absorbance at 340 nm is proportional to the GALE activity.[13]
Reagents:
-
Assay Buffer: 100 mM Glycine, pH 8.7
-
1.6 mM UDP-galactose
-
0.5 mM NAD+
-
UDP-glucose dehydrogenase
-
Sample containing GALE
Procedure:
-
Combine the assay buffer, NAD+, and UDP-glucose dehydrogenase in a cuvette.
-
Equilibrate to 25°C.
-
Initiate the reaction by adding the sample containing GALE and the UDP-galactose substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate GALE activity from the rate of NADH formation.
Assay for Phosphoglucomutase (PGM) Activity
This is a colorimetric assay for PGM activity.[1]
Principle: PGM catalyzes the conversion of glucose-1-phosphate to glucose-6-phosphate. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces a colorless probe to a colored product with strong absorbance at 450 nm.[7]
Reagents:
-
PGM Assay Buffer
-
PGM Substrate (Glucose-1-Phosphate)
-
PGM Enzyme Mix (containing G6PDH)
-
PGM Developer (probe)
-
Sample containing PGM
Procedure:
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and developer.
-
Add the sample to a 96-well plate.
-
Add the PGM substrate to initiate the reaction.
-
Incubate at room temperature for 20-60 minutes.
-
Measure the absorbance at 450 nm.
-
Calculate PGM activity based on a standard curve.
Visualization of Metabolic Pathways
Caption: The Leloir Pathway for this compound metabolism.
Caption: The Fructolysis Pathway for D-Fructose metabolism.
Comparative Analysis and Conclusion
The metabolic pathways of this compound and D-Fructose, while both ultimately feeding into glycolysis, exhibit fundamental differences in their initial processing, regulation, and metabolic consequences.
-
Entry into Glycolysis: Galactose metabolism, through the Leloir pathway, results in the formation of glucose-6-phosphate, a direct intermediate of glycolysis that is subject to its key regulatory checkpoints. In contrast, fructose metabolism bypasses the phosphofructokinase-1 catalyzed step, a major regulatory point in glycolysis. This allows for a more rapid and less controlled flux of carbons from fructose into the lower part of glycolysis.[5]
-
Primary Site of Metabolism: Both sugars are predominantly metabolized in the liver. However, the hepatic clearance of fructose is particularly efficient, with very little reaching the peripheral circulation.[14]
-
Metabolic Regulation: The Leloir pathway is regulated by the availability of its substrates and the activity of its enzymes. In contrast, fructolysis is less tightly regulated, which can lead to a rapid influx of triose phosphates. This can overwhelm downstream pathways, potentially leading to increased lipogenesis and other metabolic disturbances when fructose is consumed in excess.[15]
-
Pathological Implications: Deficiencies in the enzymes of the Leloir pathway lead to galactosemia, a serious inherited metabolic disorder.[9] While less common, inherited disorders of fructose metabolism, such as essential fructosuria and hereditary fructose intolerance, are caused by deficiencies in fructokinase and aldolase B, respectively.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Fructokinase assay with a specific spectrophotometric method using 1-phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Aldolase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. abcam.cn [abcam.cn]
- 8. Research [bu.edu]
- 9. Molecular basis for severe epimerase deficiency galactosemia. X-ray structure of the human V94m-substituted UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Evaluating the efficacy of D-Galactose as a drug carrier compared to other sugars.
In the landscape of targeted drug delivery, the use of sugar moieties as targeting ligands has gained significant traction. Their ability to bind to specific cell surface receptors offers a promising strategy to enhance therapeutic efficacy while minimizing off-target effects. Among the various monosaccharides explored, D-Galactose has emerged as a particularly effective drug carrier, primarily due to its high affinity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on hepatocytes. This guide provides a comprehensive evaluation of the efficacy of this compound as a drug carrier in comparison to other sugars, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Superior Targeting Efficiency of this compound
Experimental evidence consistently demonstrates the superior targeting efficiency of this compound-functionalized drug delivery systems to liver cells. This is attributed to the specific recognition and high-affinity binding of galactose residues by the ASGPR, leading to receptor-mediated endocytosis.
A comparative study on the in vivo disposition of glycosylated liposomes revealed that galactosylated liposomes are preferentially taken up by liver parenchymal cells (PC), the primary location of hepatocytes. In contrast, mannosylated and fucosylated liposomes showed a higher affinity for non-parenchymal cells (NPC).[1] Another study comparing azido-functionalized galactose (GalAz) and mannose (ManAz) for metabolic labeling of hepatocellular carcinoma (HCC) in vivo found that GalAz treatment led to significantly improved tumor accumulation of a fluorescent dye-conjugate compared to ManAz.[2]
Quantitative Comparison of Sugar-Functionalized Drug Carriers
To provide a clear overview of the comparative performance, the following tables summarize key quantitative data from various studies.
| Sugar Ligand | Carrier System | Target Cell/Organ | Uptake Ratio (PC/NPC) | Reference |
| This compound | Liposomes | Mouse Liver | 15.1 | [1] |
| D-Mannose | Liposomes | Mouse Liver | 0.6 | [1] |
| Fucose | Liposomes | Mouse Liver | 0.2 | [1] |
| Sugar Ligand | Carrier System | Target | Outcome | Quantitative Finding | Reference |
| Azido-Galactose (GalAz) | DBCO-Cy5 conjugate | HepG2 Tumors (in vivo) | Tumor Accumulation | Significantly higher than ManAz | [2] |
| Azido-Mannose (ManAz) | DBCO-Cy5 conjugate | HepG2 Tumors (in vivo) | Tumor Accumulation | Lower than GalAz | [2] |
| Parameter | Galactose-conjugated Nanoparticles | Mannose-conjugated Nanoparticles | Reference |
| Drug Loading (%) | 46.80 | - (Data not available in direct comparison) | [3] |
| Entrapment Efficiency (%) | 88.06 | - (Data not available in direct comparison) | [3] |
| In Vitro Drug Release | Sustained and pH-sensitive | - (Data not available in direct comparison) | [3] |
| Bioavailability (AUC enhancement) | 1.82-fold increase | - (Data not available in direct comparison) | [3] |
Mechanism of Action: ASGPR-Mediated Endocytosis
The primary mechanism underlying the efficacy of this compound as a drug carrier is its interaction with the asialoglycoprotein receptor (ASGPR). This C-type lectin receptor, predominantly expressed on the sinusoidal surface of hepatocytes, recognizes and binds terminal galactose or N-acetylgalactosamine (GalNAc) residues of circulating glycoproteins, facilitating their clearance from circulation.
The binding of a galactose-conjugated drug carrier to ASGPR triggers receptor-mediated endocytosis. The process begins with the clustering of ASGPRs on the cell surface, followed by the invagination of the cell membrane to form clathrin-coated pits. These pits then bud off to form endocytic vesicles containing the receptor-ligand complex. Inside the cell, these vesicles mature into early and then late endosomes. The acidic environment of the late endosomes facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the drug-carrier conjugate is transported to lysosomes for degradation, leading to the release of the therapeutic agent into the cytoplasm of the hepatocyte.
References
- 1. Biodistribution characteristics of mannosylated, fucosylated, and galactosylated liposomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, and In Vitro/In Vivo Evaluation of 3-O-β-D-Galactosylated Resveratrol-Loaded Polydopamine Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: D-Galactose-Induced vs. Replicative Senescence
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various age-related diseases. Understanding the molecular underpinnings of different senescence induction models is crucial for developing targeted therapeutic interventions. This guide provides a comparative overview of two widely used in vitro models of senescence: D-Galactose-induced senescence, a model of accelerated aging, and replicative senescence, which mimics the natural aging process of cells in culture.
Gene Expression Profiles: A Tale of Two Senescence Models
While both this compound-induced and replicative senescence lead to a state of permanent growth arrest, their underlying gene expression changes show both commonalities and distinct differences. Replicative senescence in human fibroblasts is characterized by significant alterations in genes controlling the cell cycle, DNA replication and repair, and a pronounced inflammatory phenotype. This compound-induced senescence, while also showing cell cycle arrest markers, is strongly associated with oxidative stress and a pro-inflammatory response mediated by the NF-κB pathway.[1][2][3]
Below is a summary of differentially expressed genes commonly observed in these two models, synthesized from multiple studies. It is important to note that the specific gene expression changes can vary depending on the cell type and experimental conditions.
Table 1: Differentially Expressed Genes in Replicative Senescence (Human Fibroblasts)
| Regulation | Gene Category | Examples of Genes |
| Upregulated | Cell Cycle Inhibitors | CDKN1A (p21), CDKN2A (p16), CDKN2B (p15)[4] |
| Senescence-Associated Secretory Phenotype (SASP) | IL-6, IL-8, CXCL1, CXCL2, MMP1, MMP3 | |
| Pro-inflammatory Cytokines and Chemokines | IL1A, IL1B, CSF2 | |
| Cell Adhesion and Extracellular Matrix | ICAM1, VCAM1, SERPINE1 | |
| Downregulated | Cell Cycle Progression | CCNA2, CCNB1, CDK1, CDC20, PLK1 |
| DNA Replication and Repair | PCNA, MCM2, MCM3, MCM4, MCM5, MCM6, FEN1, EXO1 | |
| Chromatin Organization | LMNB1, HMGB2 |
Table 2: Key Genes and Pathways Implicated in this compound-Induced Senescence
| Regulation | Gene/Pathway | Function |
| Upregulated | CDKN1A (p21) | Cell cycle arrest[5] |
| TP53 (p53) | Tumor suppressor, induces p21[1] | |
| NF-κB Signaling Pathway | Pro-inflammatory response, SASP induction[1][2][3] | |
| Increased Reactive Oxygen Species (ROS) | Oxidative stress and cellular damage[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline standardized protocols for inducing and analyzing this compound-induced and replicative senescence.
Inducing this compound Senescence in Human Fibroblasts
-
Cell Culture: Human diploid fibroblasts (e.g., IMR-90, WI-38) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Senescence Induction: To induce senescence, cells are treated with a final concentration of 10-100 mM this compound in the culture medium.[6] The optimal concentration and duration of treatment should be determined empirically for each cell line. A typical treatment duration is 48-72 hours.[6]
-
Verification of Senescence: The senescent phenotype is confirmed by:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Senescent cells exhibit increased lysosomal β-galactosidase activity at pH 6.0.
-
Cell Cycle Analysis: Flow cytometry analysis to confirm cell cycle arrest in the G1 phase.
-
Immunoblotting: Western blot analysis to detect increased levels of p21 and phosphorylated p53.
-
Inducing Replicative Senescence in Human Fibroblasts
-
Cell Culture: Human diploid fibroblasts are serially passaged in standard culture conditions as described above.
-
Senescence Induction: Cells are subcultured at a 1:4 or 1:8 ratio before reaching confluency. The population doubling level (PDL) is calculated at each passage. Replicative senescence is typically achieved after 50-70 PDLs, at which point the cells exhibit a cessation of proliferation.[4]
-
Verification of Senescence: The senescent state is confirmed by:
-
Growth Arrest: Lack of increase in cell number over a one-week period.
-
SA-β-Gal Staining: Positive staining for senescence-associated β-galactosidase.
-
Immunoblotting: Increased protein levels of p16 and p21.[4]
-
RNA Sequencing and Bioinformatics Analysis
-
RNA Extraction: Total RNA is extracted from both senescent and proliferating control cells using a commercially available kit. RNA quality and integrity are assessed using a bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples and sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis:
-
Raw sequencing reads are quality-controlled and aligned to the human reference genome.
-
Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in senescent cells compared to control cells.
-
Gene Ontology (GO) and pathway enrichment analysis are conducted to identify the biological processes and signaling pathways affected by the differentially expressed genes.
-
Visualizing the Molecular Landscape of Senescence
The following diagrams illustrate the experimental workflow and key signaling pathways involved in this compound-induced and replicative senescence.
Caption: A generalized workflow for inducing and analyzing cellular senescence.
Caption: this compound induces senescence via ROS, NF-κB, and p53 pathways.
Caption: Replicative senescence is driven by telomere shortening and p53/p16 pathways.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Emerging role of NF-κB signaling in the induction of senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in Aging and Disease [aginganddisease.org]
- 4. Conserved Senescence Associated Genes and Pathways in Primary Human Fibroblasts Detected by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
D-Galactose vs. Sodium Pyruvate as an Energy Source in Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The choice of energy substrate in cell culture media is a critical parameter that can significantly influence cellular metabolism, function, and response to experimental conditions. While glucose is the most common carbohydrate source, its rapid consumption often leads to the accumulation of lactate, which can alter the culture environment and impact experimental outcomes. This guide provides an objective comparison of two alternative energy sources, D-Galactose and sodium pyruvate, for use in specific cell lines. We will explore their distinct metabolic pathways and impacts on cellular physiology, supported by experimental data.
Core Metabolic Differences
This compound and sodium pyruvate enter cellular metabolism at different points, leading to distinct energetic and physiological consequences.
-
This compound: This monosaccharide is an epimer of glucose that is metabolized through the Leloir pathway to enter glycolysis. A key feature of galactose metabolism is that its conversion to pyruvate through glycolysis yields no net ATP .[1][2] This forces cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) to meet their energy demands.[1][2] This metabolic shift can unmask mitochondrial dysfunction and increases cellular sensitivity to mitochondrial toxins.
-
Sodium Pyruvate: As the end-product of glycolysis, pyruvate is a readily available fuel for the mitochondrial tricarboxylic acid (TCA) cycle. It is converted to acetyl-CoA, which then fuels OXPHOS for efficient ATP production. Pyruvate can also serve as an antioxidant, protecting cells from oxidative stress.
Signaling Pathways and Metabolic Flow
The distinct entry points of this compound and sodium pyruvate into central carbon metabolism dictate their downstream effects on cellular energy production.
Performance Comparison in Cell Lines
Direct head-to-head comparisons of this compound and sodium pyruvate as sole primary energy sources are limited in published literature. However, extensive research on replacing glucose with galactose (in media that still contains pyruvate) provides significant insights into their differential effects. The following tables summarize key findings from studies on HepG2 human liver cancer cells and human primary muscle cells.
Table 1: Effects on Cellular Respiration (HepG2 Cells)
| Parameter | Medium with Glucose (supplemented with Pyruvate) | Medium with Galactose (supplemented with Pyruvate) | Reference |
| Routine Respiration | Baseline | Increased by 132 ± 10% after 2 hours | [3] |
| Maximal Uncoupled Respiration | No significant difference | No significant difference | [3] |
| LEAK Respiration | No significant difference | No significant difference | [3] |
This data indicates that shifting from glucose to galactose as the primary carbohydrate, in the presence of pyruvate, significantly boosts routine oxygen consumption, reflecting an increased reliance on oxidative phosphorylation.
Table 2: Effects on Cellular Respiration (Human Primary Myotubes)
| Parameter | High Glucose (25 mM) | Low Glucose (5 mM) | Galactose (10 mM) | Reference |
| Basal Mitochondrial Oxygen Consumption Rate (OCR) | Baseline | Similar to High Glucose | ~40% increase vs. Glucose | [1] |
| Lactate Production | High | High | Significantly decreased | [1] |
These findings in a non-cancerous cell line corroborate the shift towards a more oxidative metabolic state when galactose is the primary carbohydrate, evidenced by increased oxygen consumption and reduced lactate production.
Table 3: Impact on ATP Levels and Cell Viability in Fibroblasts with Mitochondrial Dysfunction (Leigh Syndrome)
| Condition | Control Fibroblasts (ATP Content) | Leigh Syndrome Fibroblasts (ATP Content) | Leigh Syndrome Fibroblasts (Viability) | Reference |
| Glucose Medium | Normal | Higher than control | Viable | [4] |
| Galactose Medium (Pyruvate-free) | Normal | Significantly reduced vs. control | Cell death | [4] |
| Galactose Medium + Pyruvate | Not explicitly tested for ATP | Did not restore total cellular ATP content | Rescued from cell death | [4] |
This study highlights the critical role of oxidative phosphorylation when cells are cultured in galactose. In cells with mitochondrial defects, the inability to efficiently use OXPHOS leads to a drop in ATP and cell death, which can be rescued by providing pyruvate, a direct mitochondrial fuel.
Experimental Protocols
Experimental Workflow for Comparative Analysis
Protocol 1: Cell Culture with this compound or Sodium Pyruvate
This protocol is adapted from studies on HepG2 cells and fibroblasts.[3][4]
Materials:
-
Cell line of interest (e.g., HepG2, primary fibroblasts)
-
Base medium (e.g., DMEM without glucose and pyruvate)
-
This compound (e.g., 10 mM final concentration)
-
Sodium Pyruvate (e.g., 1 mM final concentration)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
L-glutamine
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Maintain the chosen cell line in standard glucose-containing medium prior to the experiment.
-
Prepare two experimental media formulations using the glucose- and pyruvate-free base medium:
-
Galactose Medium: Supplement with this compound (e.g., 10 mM), L-glutamine, FBS, and Penicillin-Streptomycin.
-
Pyruvate Medium: Supplement with sodium pyruvate (e.g., 1 mM), L-glutamine, FBS, and Penicillin-Streptomycin.
-
-
Seed cells at the desired density in standard growth medium and allow them to attach overnight.
-
The following day, wash the cells twice with sterile PBS to remove the standard medium.
-
Replace the medium with either the prepared Galactose Medium or Pyruvate Medium.
-
Incubate the cells for the desired experimental duration (e.g., 24-96 hours) before performing downstream assays.
Protocol 2: Cell Viability Assessment (AlamarBlue Assay)
This protocol is based on the methodology used for HepG2 cells.[3]
Materials:
-
Cells cultured in Galactose or Pyruvate medium in a multi-well plate
-
AlamarBlue™ cell viability reagent
-
Plate reader capable of measuring fluorescence
Procedure:
-
At the end of the culture period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability relative to a control condition.
Protocol 3: ATP Quantification Assay
This protocol is based on a luminescent ATP detection method.
Materials:
-
Cells cultured in Galactose or Pyruvate medium in an opaque-walled multi-well plate
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in each sample.
Protocol 4: Measurement of Oxygen Consumption Rate (OCR)
This protocol describes a general procedure using a Seahorse XF Analyzer.
Materials:
-
Cells cultured in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with this compound or sodium pyruvate, and L-glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to attach and grow in their respective experimental media.
-
One hour before the assay, replace the culture medium with the corresponding unbuffered Seahorse XF assay medium.
-
Incubate the plate in a CO2-free incubator at 37°C for one hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and perform the assay, which involves sequential injections of the stress test compounds to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data using the Seahorse software.
Conclusion
The choice between this compound and sodium pyruvate as a primary energy source fundamentally alters cellular metabolism.
-
This compound forces a reliance on oxidative phosphorylation, making it an excellent tool for studying mitochondrial function and identifying mitochondrial liabilities of drug candidates. Cells with impaired mitochondrial function may exhibit reduced viability in galactose-based media.[1][4]
-
Sodium Pyruvate serves as a direct and efficient fuel for the TCA cycle and OXPHOS. It can support cell viability, particularly when the upstream glycolytic pathway is compromised or when cells are under oxidative stress.
For researchers investigating mitochondrial metabolism, drug-induced mitochondrial toxicity, or metabolic reprogramming, utilizing this compound can provide a more sensitive in vitro model. Sodium pyruvate, on the other hand, is a robust energy source that can be used to supplement media or to directly fuel mitochondrial respiration in experimental settings. The selection of the appropriate energy substrate should be carefully considered based on the specific cell line and the research question at hand.
References
- 1. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Global changes to HepG2 cell metabolism in response to galactose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Immunological Landscapes: D-Galactose-Induced versus Natural Aging Models
For researchers, scientists, and drug development professionals, understanding the nuances of aging models is paramount for preclinical studies. This guide provides an objective comparison of the immunological characteristics of D-Galactose (D-Gal)-induced aging and natural aging models, supported by experimental data and detailed methodologies.
The selection of an appropriate aging model is a critical decision in gerontological research. While natural aging models provide the most physiologically relevant representation of the aging process, they are often limited by the long lifespan of laboratory animals. The this compound-induced aging model offers a time-efficient alternative, recapitulating several key features of aging. However, the extent to which this model mirrors the complex immunological alterations of natural aging remains a subject of investigation. This guide aims to dissect the immunological differences and similarities between these two widely used models.
Key Immunological Differences and Similarities: A Tabular Comparison
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of immunological parameters in this compound-induced and natural aging models.
Table 1: Comparison of T-Cell Subsets
| T-Cell Subset | This compound-Induced Aging Model | Natural Aging Model | Key Findings |
| Naive T-Cells | Decreased expression of CD45RA.[1] | Steady decline starting in young adulthood.[2] | Both models show a reduction in the naive T-cell pool, a hallmark of immunosenescence. |
| Memory T-Cells | Significant increase in T-cells with a memory phenotype (CD62Llow CD44high).[3][4] | Accumulation of memory and effector T-cells.[2] | An expansion of the memory T-cell compartment is a consistent finding in both models. |
| CD4+ T-Helper Subsets (Th1, Th2, Th17) | Significant increases in Th1, Th2, and Th17 subsets.[3][4] | Age-related shift towards a Th2-like state.[5] Increased differentiation into Th17 cells.[6] | Both models exhibit alterations in T-helper cell differentiation, though the specific polarization may differ. |
| Regulatory T-Cells (Treg) | Significant increase in Treg cells.[3][4] | Accumulation of Treg cells with age. | Both models show an increase in regulatory T-cells, which can contribute to immunosuppression. |
| T Follicular Helper (Tfh) Cells | Spontaneous increase in Tfh phenotype cells.[3] | Spontaneous age-related increase in Tfh-like cells.[3] | The spontaneous increase in Tfh-like cells is a shared feature, suggesting potential alterations in humoral immunity regulation. |
Table 2: Humoral and Cellular Immunity
| Parameter | This compound-Induced Aging Model | Natural Aging Model | Key Findings |
| Humoral Immunity (Antibody Production) | No significant difference compared to young controls in some studies.[7] | Obviously lower humoral immunity.[7] Antibodies become less able to attach to antigens.[8] | This represents a significant difference, with the D-Gal model not consistently replicating the decline in humoral immunity seen in natural aging. |
| B-Cells | Increased percentage of IgM-B220-B-lymphocytes, but not to the extent seen in elderly mice.[9] | Impaired B-cell function.[6] | While some changes in B-cell populations are observed in the D-Gal model, they may not fully mirror the functional decline of natural aging. |
| NK Cell Activity | Decreased NK cell activity.[7] | Decline in NK cell function with age. | Both models show a reduction in the cytotoxic activity of Natural Killer cells. |
| Lymphocyte Proliferation | Significantly decreased lymphocyte mitogenesis.[10] A blunted T-cell proliferation is a hallmark of immunosenescence.[11] | Reduced response of lymphocytes to novel or previously encountered antigens.[6] | Both models exhibit a diminished proliferative capacity of lymphocytes, a key feature of immunosenescence. |
Table 3: Inflammaging and Cytokine Profiles
| Cytokine/Marker | This compound-Induced Aging Model | Natural Aging Model | Key Findings |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Increased expression of IL-6 and TNF-α.[12] | Chronic low-level inflammation ("inflammaging") with elevated pro-inflammatory mediators.[6][13] | Both models demonstrate a pro-inflammatory state, a central aspect of the aging process. |
| Interleukin-2 (IL-2) | Decreased IL-2 activity and mRNA expression.[10] | Reduced IL-2 production by aged T-cells. | A decline in IL-2, crucial for T-cell proliferation, is observed in both models. |
| Interferon-gamma (IFN-γ) | Decreased serum levels of IFN-γ.[1][14] | Age-related changes in IFN-γ production, often associated with altered Th1/Th2 balance. | Both models show alterations in IFN-γ levels, reflecting changes in T-cell function. |
| Interleukin-4 (IL-4) | Decreased serum levels of IL-4.[1] Some studies report increased IL-4 with certain treatments in the D-gal model.[11] | Increased Th2 response with age, which includes IL-4 production.[5] | The findings for IL-4 are less consistent and may depend on the specific experimental conditions. |
Table 4: Oxidative Stress and Senescence Markers
| Marker | This compound-Induced Aging Model | Natural Aging Model | Key Findings |
| Malondialdehyde (MDA) | Significantly increased MDA levels.[15][16] | Increased MDA levels with age. | Both models exhibit elevated lipid peroxidation, indicative of oxidative stress. |
| Superoxide Dismutase (SOD) | Decreased activity of SOD.[7][15][16] | Decreased SOD activity with age. | A reduction in this key antioxidant enzyme is a common feature. |
| Glutathione Peroxidase (GSH-Px) | Diminished levels of GSH-Px.[15][16] | Decreased GSH-Px activity with age. | Both models show a decline in this important antioxidant enzyme. |
| p16 and p21 | Increased expression of p16 and p21.[15][16][17] | Increased expression of p16 and p21 with age. | Upregulation of these cell cycle inhibitors, which are key senescence markers, is a consistent finding in both models. |
| Senescence-Associated β-galactosidase (SA-β-gal) | Increased SA-β-gal staining.[18][19] | Increased SA-β-gal activity in aged tissues. | Both models show an increase in this widely used biomarker of cellular senescence. |
Experimental Protocols
This compound-Induced Aging Model
A commonly used protocol to induce an aging phenotype in rodents involves the chronic administration of this compound.
-
Animal Model: Mice (e.g., Kunming, BALB/c, C57BL/6J) or rats (e.g., Wistar) are frequently used.
-
Administration Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection is the most common route. Oral administration is also used.
-
Dosage: Dosages can range from 50 mg/kg to 500 mg/kg of body weight. A frequently cited dosage is 120 mg/kg.[14]
-
Frequency and Duration: Daily injections for a period of 6 to 10 weeks are typical to establish the aging model.[14][19]
-
Control Group: An age-matched control group receiving saline injections is essential for comparison.
Immunological Assessment Methods
-
Flow Cytometry: Used to analyze immune cell populations in the spleen, thymus, and peripheral blood. Antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, B220) are used to identify and quantify different lymphocyte subsets.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α) in serum or cell culture supernatants.
-
Lymphocyte Proliferation Assay: The MTT method is one technique used to determine the proliferative response of lymphocytes to mitogens (e.g., Concanavalin A, lipopolysaccharide).[10]
-
NK Cell Activity Assay: The lactate dehydrogenase (LDH) release assay is a common method to assess the cytotoxic activity of NK cells against target cells.
-
Western Blot: To determine the protein expression levels of senescence-associated markers like p16 and p21 in tissues.[16]
-
Histology and Immunohistochemistry: To examine the morphology of immune organs like the thymus and spleen and to detect the presence of specific proteins in tissue sections.[9]
Visualizing the Processes: Diagrams of Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.
Caption: Experimental workflow for comparing aging models.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Features of T-cell subset composition in a this compound-induced senescence mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features of T-cell subset composition in a this compound-induced senescence mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Causes, consequences, and reversal of immune system aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A comparison study between this compound treated mice and natural aging mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Aging on the Immune System - Immune Disorders - Merck Manual Consumer Version [merckmanuals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural and functional changes of immune system in aging mouse induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 13. Aging and the immune system: Strengthening your body's defenses - Mayo Clinic Press [mcpress.mayoclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of naturally aging and this compound induced aging model in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Galactose: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of D-Galactose, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous substance, it is crucial to manage its disposal as a chemical waste product in accordance with institutional and regulatory standards.
Key Safety and Handling Data
Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes key quantitative data and safety information pertinent to its handling in a laboratory setting.
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 168-170 °C (334-338 °F) | [1] |
| Solubility in Water | 180 g/L at 20 °C | [1] |
| pH | 5.0 – 7.0 (at 180 g/L solution at 25 °C) | [1] |
| Hazard Classification | Not classified as hazardous | [2][3][4] |
| Primary Hazards | Fine dust may form explosive mixtures in air. | [1][5] |
| Incompatibilities | Strong oxidizing agents. | [1][3] |
Experimental Protocols for Disposal
The disposal of this compound, whether in solid form or in solution, must be conducted with careful consideration of its properties and the applicable regulations. The following protocols provide detailed methodologies for its proper disposal.
Protocol 1: Disposal of Solid this compound Waste
-
Collection:
-
Collect unused or waste this compound powder in a dedicated, clean, and dry container.
-
The container must be made of a material compatible with the chemical (e.g., polyethylene).
-
Securely seal the container to prevent dust from becoming airborne.[6]
-
-
Labeling:
-
Clearly label the waste container as "Waste this compound."
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Disposal Request:
Protocol 2: Handling and Disposal of this compound Spills
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If a significant amount of dust is generated, evacuate the area and ensure adequate ventilation before cleanup.
-
-
Personal Protective Equipment (PPE):
-
Cleanup Procedure:
-
For small spills, carefully sweep up the solid material.[2][3][6] Avoid generating dust.[6]
-
Use a vacuum cleaner equipped with a HEPA filter for larger quantities of powder to minimize dust dispersion.[8]
-
Place the collected this compound into a sealable, labeled container for disposal as chemical waste.[3][6]
-
Clean the spill area with soap and water after the solid material has been removed.[9]
-
-
Disposal:
-
Dispose of the sealed container of spilled material following the procedure outlined in Protocol 1.
-
Protocol 3: Disposal of Aqueous this compound Solutions
-
Prohibition of Drain Disposal:
-
Collection and Storage:
-
Collect aqueous solutions of this compound in a designated, leak-proof waste container.
-
Label the container clearly as "Aqueous Waste: this compound" and indicate the approximate concentration.
-
Store the container in the designated chemical waste storage area.
-
-
Disposal:
-
Arrange for disposal through your institution's EHS department or a licensed waste disposal contractor.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. d(+)-Galactose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. uprm.edu [uprm.edu]
- 5. redox.com [redox.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. louisville.edu [louisville.edu]
- 8. fishersci.com [fishersci.com]
- 9. eylabs.com [eylabs.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling D-Galactose
Essential Safety and Handling Guide for D-Galactose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1] The following table summarizes the recommended personal protective equipment to be used when handling this compound in a solid, powder form, based on safety data sheet recommendations.
| PPE Category | Item | Specification | Standard |
| Eye/Face Protection | Safety Glasses | With side-shields | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Chemical Safety Goggles | As an alternative to safety glasses | OSHA 29 CFR 1910.133 or European Standard EN166[2] | |
| Hand Protection | Disposable Gloves | Nitrile rubber, 0.11mm thickness | EN 374[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat | N/A |
| Respiratory Protection | Dust Mask | Type N95 (US) or Type P1 (EN 143) | NIOSH (US) or EN 143 (EU)[2] |
Standard Operating Procedures
Handling and Storage
Engineering Controls:
-
Utilize appropriate exhaust ventilation where dust may form to maintain low airborne concentrations.[2][3]
General Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2]
Storage:
Accidental Release Measures
-
Personal Precautions: Use the personal protective equipment outlined in the table above. Avoid dust formation.[2][3]
-
Environmental Precautions: Prevent the product from entering drains.[2][3][4]
-
Containment and Cleaning: Carefully sweep or shovel the spilled material.[2][3] Place the collected material into a suitable, closed container for disposal.[2][3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation develops, seek medical attention.[2][5]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical attention.[2][5]
-
Inhalation: Remove the individual to fresh air. If the person is not breathing, administer artificial respiration.[2][5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Keep the waste material in suitable, closed containers.[2]
Procedural Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
